Ovalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ovalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H14/c1-2-16-6-10-20-14-22-12-8-18-4-3-17-7-11-21-13-19-9-5-15(1)23-24(16)28(20)32-30(22)26(18)25(17)29(21)31(32)27(19)23/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQODMMMSXHVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=CC6=C7C8=C(C=CC9=C8C1=C(C=C9)C=C(C3=C1C7=C54)C=C2)C=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172447 | |
| Record name | Ovalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190-26-1 | |
| Record name | Ovalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ovalene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ovalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91578 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ovalene | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ovalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OVALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M1901484G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ovalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Core Chemical and Physical Properties
Ovalene is a reddish-orange crystalline solid.[1][2] It is structurally similar to coronene (B32277) and is of interest in fields ranging from materials science to astrochemistry.[1][3]
General Identifiers
| Property | Value |
| Chemical Formula | C₃₂H₁₄[1] |
| Molar Mass | 398.45 g/mol [4] |
| CAS Number | 190-26-1[5] |
| IUPAC Name | This compound[4] |
Physical Properties
| Property | Value |
| Melting Point | 473 °C (746 K)[1] |
| Boiling Point | 456.64 °C (rough estimate)[6] |
| Density | 1.496 g/cm³[4] |
| Appearance | Reddish-orange compound[1] |
Solubility and Spectroscopic Characteristics
This compound is sparingly soluble in organic solvents such as benzene (B151609), toluene, and dichloromethane.[1][2] Solutions of this compound exhibit a characteristic green fluorescence under ultraviolet (UV) light.[1][2]
Structural and Spectroscopic Data
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the monoclinic space group P2₁/a.[1]
| Crystal System | Monoclinic |
| Space Group | P2₁/a[1] |
| Lattice Constants | a = 1.947(5) nm, b = 0.470(1) nm, c = 1.012(4) nm; β = 105.0(3)°[4] |
| Formula Units (Z) | 2[4] |
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound has been a subject of study, with analyses of its S₁ and S₂ excited states.[7]
Infrared (IR) and Far-Infrared (FIR) Spectroscopy: The infrared spectra of this compound have been reported, providing insight into its vibrational modes.[8][9] Experimental and theoretical studies have been conducted to assign the observed spectral bands.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound are not readily available in the reviewed literature. For related polycyclic aromatic hydrocarbons, NMR spectroscopy is a critical tool for structural elucidation.
Reactivity and Synthesis
The reactivity of this compound is characteristic of large polycyclic aromatic hydrocarbons. It can undergo reactions such as hydrogenation.[8] The synthesis of this compound was first reported by Clar. More recently, synthetic methods have been developed for various derivatives, including aza-ovalene and an this compound analogue containing amide linkages, to modify its electronic and physical properties.[1][11]
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of the parent this compound are not extensively documented in readily accessible literature. Therefore, this section provides generalized protocols for the techniques commonly used in the characterization of polycyclic aromatic hydrocarbons.
UV-Visible Spectroscopy (General Protocol)
-
Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.
-
Blank Measurement: A cuvette is filled with the pure solvent to record a baseline spectrum.
-
Sample Measurement: The cuvette is then filled with the sample solution, and the absorption spectrum is recorded over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity are determined.
Infrared Spectroscopy (General Protocol)
-
Sample Preparation: For solid samples, a KBr pellet is typically prepared. A small amount of the solid PAH is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a mull can be prepared by grinding the sample with Nujol.
-
Data Acquisition: The KBr pellet or mull is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups and vibrational modes of the molecule.
X-ray Crystallography (General Protocol)
-
Crystal Growth: Single crystals of the PAH suitable for X-ray diffraction are grown, often by slow evaporation of a solvent from a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).[13][14]
Metabolic Pathway of Polycyclic Aromatic Hydrocarbons
As a polycyclic aromatic hydrocarbon, this compound is expected to undergo metabolic activation in biological systems, a process of significant interest in toxicology and drug development. The following diagram illustrates a generalized metabolic pathway for PAHs.
Caption: Generalized metabolic activation pathway of polycyclic aromatic hydrocarbons (PAHs).
Conclusion
This compound is a well-characterized polycyclic aromatic hydrocarbon with a range of interesting physical and chemical properties. Its rigid, planar structure and extended π-electron system make it a subject of ongoing research. While much is known, this guide highlights the need for more publicly available, detailed experimental protocols and specific NMR data for the parent compound to further facilitate research and development in related fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. vergil.chemistry.gatech.edu [vergil.chemistry.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. repository.up.ac.za [repository.up.ac.za]
- 8. Infrared spectra of this compound (C32H14) and hydrogenated this compound (C32H15˙) in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Electronic Properties of Ovalene (C32H14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovalene (C32H14) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its extended π-conjugated system imparts it with unique electronic and optical properties, making it a molecule of significant interest in the fields of materials science, nanoelectronics, and astrochemistry.[2] This guide provides a comprehensive overview of the electronic properties of this compound, including its electronic structure, energy levels, and charge transport characteristics. Detailed, generalized experimental protocols for the characterization of these properties are presented, alongside a summary of key quantitative data from both theoretical and experimental studies. While this compound's primary applications are in materials science, this guide also clarifies its current standing in the context of drug development.
Introduction to this compound
This compound is a large, planar PAH with D2h symmetry.[2][3] Its structure is similar to that of coronene, but with an additional two benzene rings, leading to a more elongated shape.[1] This extended π-system is the primary determinant of its electronic behavior. This compound has been a subject of study for its potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as a model system for understanding the properties of graphene nanoflakes.[2] It is sparingly soluble in common organic solvents like benzene, toluene, and dichloromethane (B109758), and its solutions exhibit a characteristic green fluorescence under ultraviolet (UV) light.[1]
It is important to note for the target audience that, while polycyclic aromatic hydrocarbons as a class have been investigated for their biological activity, this compound itself is not a prominent molecule in drug development research. There is no significant body of literature suggesting its involvement in specific biological signaling pathways. Its low solubility and primary research focus in materials science and astrochemistry currently place it outside the mainstream of pharmacological investigation.
Theoretical Electronic Properties of this compound
Computational chemistry provides significant insights into the electronic structure of this compound. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are common methods used to predict its electronic properties.
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's color, reactivity, and semiconductor properties. For this compound, the HOMO-LUMO gap is smaller than that of smaller PAHs like coronene, which is a direct consequence of its larger conjugated system.[4]
Ionization Potential and Electron Affinity
The vertical ionization energy (IEv) is the energy required to remove an electron from the molecule in its ground state geometry, while the vertical electron affinity (EAv) is the energy released when an electron is added to the molecule, also at its ground state geometry. These values are critical for understanding the charge injection and transport properties in electronic devices.
Tabulated Quantitative Data
The following tables summarize the key electronic properties of this compound as reported in various computational and experimental studies.
| Property | Value (eV) | Method | Reference |
| Vertical Ionization Energy (IEv) | 6.18 | DFT | [4] |
| 6.41 | DFT | [5] | |
| 6.71 | Experimental | [5] | |
| Vertical Electron Affinity (EAv) | 0.77 | DFT | [4] |
| 1.10 | DFT | [5] | |
| Adiabatic Electron Affinity | 1.17 | DFT | [5] |
| Quasi-particle Energy Gap (Egap) | 5.38 | DFT | [4] |
| HOMO-LUMO Gap (ΔHL) | 3.05 | DFT | [4] |
Note: Computational values can vary depending on the theoretical method and basis set used.
Experimental Protocols for Electronic Characterization
The following sections provide detailed, generalized methodologies for the key experiments used to characterize the electronic properties of this compound and other PAHs. Specific parameters may require optimization for this compound.
Synthesis and Purification
The first synthesis of this compound was reported by Clar in 1948.[2] Modern syntheses may involve various organic chemistry techniques. For electronic property measurements, high purity is paramount. Purification is typically achieved through techniques such as:
-
Vacuum Sublimation: This is a common and effective method for purifying PAHs. The material is heated under high vacuum, causing it to sublime and then re-deposit as a purified crystalline film on a cold surface. Multiple sublimation steps can yield highly pure material.
-
Recrystallization: Dissolving the crude this compound in a suitable solvent and allowing it to slowly recrystallize can remove impurities. However, the low solubility of this compound can make this challenging.[1]
-
Chromatography: Column chromatography can be used to separate this compound from byproducts and impurities.
UV-Visible Absorption and Fluorescence Spectroscopy
This technique is used to probe the electronic transitions in the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of purified this compound in a UV-transparent solvent (e.g., dichloromethane or toluene). The concentration should be low enough to be within the linear range of the spectrophotometer's detector. For solid-state measurements, a thin film of this compound can be deposited on a quartz substrate.
-
Absorption Measurement:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Record the absorption spectrum of the this compound solution over a relevant wavelength range (typically 200-800 nm).
-
The wavelengths of maximum absorbance (λmax) correspond to electronic transitions.
-
-
Fluorescence Measurement:
-
Excite the sample at a wavelength where it absorbs light.
-
Scan the emission wavelengths to record the fluorescence spectrum. The green fluorescence of this compound solutions is a characteristic feature.[1]
-
By scanning the excitation wavelength while monitoring a specific emission wavelength, a fluorescence excitation spectrum can be obtained, which is often similar to the absorption spectrum.
-
Cyclic Voltammetry (CV) for HOMO/LUMO Estimation
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Protocol:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Working Electrode Preparation: Deposit a thin film of this compound onto a glassy carbon or platinum working electrode.
-
Three-Electrode Setup: Assemble an electrochemical cell with the this compound-coated working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal reference).
-
Measurement:
-
Purge the solution with an inert gas (e.g., argon or nitrogen) to remove oxygen.
-
Scan the potential of the working electrode towards positive values to measure the oxidation potential (Eox) and towards negative values to measure the reduction potential (Ered).
-
-
Data Analysis:
-
Determine the onset potentials for the first oxidation and reduction peaks.
-
The HOMO and LUMO energies can be estimated using the following empirical formulas (referenced against Fc/Fc+):
-
EHOMO = - (Eox_onset + 4.8) eV
-
ELUMO = - (Ered_onset + 4.8) eV
-
-
Thin-Film Transistor (TFT) Fabrication and Characterization
Fabricating a TFT allows for the direct measurement of charge carrier mobility.
Protocol:
-
Substrate Preparation: Start with a clean substrate, typically a heavily doped silicon wafer with a thermally grown silicon dioxide (SiO2) layer, which acts as the gate electrode and gate dielectric, respectively.
-
This compound Deposition: Deposit a thin film of purified this compound onto the SiO2 surface via vacuum thermal evaporation. The substrate temperature during deposition can influence the film morphology and crystallinity.
-
Source and Drain Electrode Deposition: Deposit source and drain electrodes (e.g., gold) on top of the this compound film through a shadow mask. This creates a top-contact, bottom-gate TFT structure.
-
Characterization:
-
Place the TFT device on a probe station in an inert atmosphere or vacuum.
-
Use a semiconductor parameter analyzer to apply a gate voltage (Vg) and a source-drain voltage (Vsd) and measure the resulting source-drain current (Isd).
-
Plot the transfer characteristics (Isd vs. Vg at a constant Vsd) and output characteristics (Isd vs. Vsd at different Vg).
-
The field-effect mobility (μ) can be calculated from the slope of the transfer curve in the saturation regime.
-
Visualizations
Experimental Workflow for Electronic Characterization
Caption: A generalized workflow for the experimental characterization of this compound's electronic properties.
Relationship Between Key Electronic Properties
Caption: The relationship between frontier molecular orbitals and key electronic properties of a molecule like this compound.
Conclusion
This compound stands out as a significant polycyclic aromatic hydrocarbon with electronic properties that make it a compelling candidate for applications in organic electronics. Its extended π-conjugation leads to a relatively small HOMO-LUMO gap and the potential for efficient charge transport. This guide has provided a comprehensive overview of its theoretical and experimentally determinable electronic characteristics, along with generalized protocols for their measurement. While its role in materials science is well-established, its application in drug development and biological signaling is not a current area of significant research. The provided data and methodologies offer a solid foundation for researchers and scientists interested in exploring the fundamental electronic properties of this compound and its potential in advanced material applications.
References
- 1. Review on Charge Carrier Transport in Inorganic and Organic Semiconductors | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. analusis.edpsciences.org [analusis.edpsciences.org]
Solubility of Ovalene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovalene (C₃₂H₁₄) is a large, polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings. Its extensive π-conjugated system imparts unique photophysical and electronic properties, making it a molecule of interest in materials science and organic electronics. However, the same structural characteristics that give rise to these properties also result in very low solubility in common organic solvents, a factor that significantly hinders its processability and application. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, offering both qualitative and comparative quantitative data. Furthermore, it outlines a detailed experimental protocol for the determination of the solubility of sparingly soluble PAHs like this compound, intended to aid researchers in obtaining reliable and reproducible results.
Introduction to this compound and its Solubility Challenges
This compound is a reddish-orange, crystalline solid that is structurally similar to coronene (B32277).[1] Its planar and highly aromatic nature leads to strong intermolecular π-π stacking interactions in the solid state. These strong cohesive forces are difficult to overcome by solvent-solute interactions, resulting in its characteristic poor solubility.
The solubility of this compound is a critical parameter for its application in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices where solution-based processing is often preferred for large-area and low-cost manufacturing. For professionals in drug development, while this compound itself is not a therapeutic agent, understanding the solubility of large, planar hydrophobic molecules is crucial for predicting the behavior of novel drug candidates with similar structural motifs.
Qualitative assessments describe this compound as being "sparingly soluble" in solvents like benzene, toluene, and dichloromethane.[1] Its solutions are noted to exhibit a green fluorescence under UV light.[1] The inherent insolubility of the parent this compound has driven research into the synthesis of more soluble derivatives. For instance, the introduction of alkyl chains can significantly enhance solubility. A notable example is an this compound tetrapropyl ester derivative, which has been reported to be highly soluble in chloroform, with a solubility exceeding 5% (w/v).[2]
Quantitative Solubility Data
To date, specific quantitative solubility data for unsubstituted this compound in organic solvents remains largely unreported in publicly accessible literature. This scarcity of data is a direct consequence of its extremely low solubility, which makes accurate measurement challenging.
To provide a useful benchmark for researchers, this guide presents solubility data for coronene (C₂₄H₁₂) , a smaller but structurally related and well-studied polycyclic aromatic hydrocarbon. The solubility behavior of coronene is expected to be a reasonable proxy for that of this compound, with the understanding that this compound's larger aromatic system likely results in even lower solubility.
| Solvent | Chemical Formula | Coronene Solubility | Remarks |
| Benzene | C₆H₆ | Very Soluble[3][4] | No specific quantitative value found, but widely reported as a good solvent. |
| Toluene | C₇H₈ | Very Soluble[3][4] | A 2.5 mg/mL solution can be prepared for crystal growth.[3] |
| Chloroform | CHCl₃ | 1 mmol/L[3] | This corresponds to approximately 0.30 g/L. |
| Dichloromethane | CH₂Cl₂ | Soluble[5] | No specific quantitative value found. |
| Hexane | C₆H₁₄ | Very Soluble[3][4] | No specific quantitative value found. |
| Tetrahydrofuran (THF) | C₄H₈O | Sparingly Soluble | General observation for large PAHs. |
| Ethanol | C₂H₅OH | Sparingly Soluble[3] | General observation for large PAHs. |
Note: The term "Very Soluble" is used in the cited literature without a specific quantitative value. It implies that significant amounts can be dissolved relative to other solvents, but it is not a precise measurement. The solubility of this compound is anticipated to be lower than the values presented for coronene in each respective solvent due to its larger size and consequently stronger intermolecular forces.
Experimental Protocol for Solubility Determination of Sparingly Soluble PAHs
The following protocol outlines a general and robust methodology for determining the solubility of sparingly soluble polycyclic aromatic hydrocarbons like this compound in organic solvents. This method is based on the principle of preparing a saturated solution and subsequently quantifying the dissolved solute concentration using a suitable analytical technique.
Materials and Equipment
-
Solute: High-purity this compound (or other PAH)
-
Solvents: HPLC-grade organic solvents of interest (e.g., toluene, chloroform, dichloromethane)
-
Equipment:
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps (B75204) and PTFE septa
-
Constant temperature shaker or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV-Vis Spectrophotometer
-
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of the solid PAH and add it to a vial.
-
Pipette a known volume of the desired organic solvent into the vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the collected solution through a 0.22 µm PTFE syringe filter into a clean, tared volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the volume of the filtered saturated solution.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Gently evaporate the solvent from the volumetric flask under a stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the PAH.
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved PAH can be determined by the difference in weight.
-
Calculate the solubility in g/L.
-
-
Quantitative Analysis by HPLC or UV-Vis Spectroscopy:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the PAH in the same solvent with known concentrations.
-
Calibration Curve:
-
For HPLC-DAD , inject the standard solutions and record the peak area at the wavelength of maximum absorbance (λ_max) for the PAH. Plot a calibration curve of peak area versus concentration.
-
For UV-Vis Spectroscopy , measure the absorbance of the standard solutions at the λ_max. Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same HPLC or UV-Vis method as for the standards.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the PAH in the chosen solvent at the experimental temperature.
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of a sparingly soluble polycyclic aromatic hydrocarbon.
Conclusion
The solubility of this compound in organic solvents is inherently low due to its large, planar, and highly conjugated structure, which promotes strong intermolecular interactions. This guide has summarized the available qualitative information and provided comparative quantitative data for the structurally similar coronene to serve as a practical reference for researchers. The detailed experimental protocol and workflow diagram offer a standardized approach for the accurate and reproducible determination of the solubility of this compound and other sparingly soluble polycyclic aromatic hydrocarbons. Further research into the development of soluble this compound derivatives remains a critical avenue for unlocking the full potential of this intriguing molecule in various advanced material applications.
References
An In-depth Technical Guide to the Fluorescence and UV-vis Spectra of Ovalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its extended π-conjugated system gives rise to distinct photophysical properties, including characteristic absorption in the ultraviolet-visible (UV-vis) region and fluorescence emission. This technical guide provides a comprehensive overview of the fluorescence and UV-vis spectra of this compound, including key photophysical data, detailed experimental protocols, and a conceptual framework for understanding its electronic transitions. This information is critical for researchers in materials science, photochemistry, and drug development who may utilize this compound or its derivatives as fluorescent probes, photosensitizers, or building blocks for novel optical materials.
Photophysical Properties of this compound
The interaction of this compound with ultraviolet and visible light is characterized by electronic transitions between its ground state (S₀) and various excited singlet states (S₁, S₂, etc.). These transitions govern its absorption and fluorescence properties.
UV-vis Absorption Spectrum
A significant aspect of this compound's electronic spectroscopy is the reassignment of its lowest excited singlet states. Early work had assigned the first two absorption bands to the S₁ and S₂ states. However, more recent studies, combining experimental data with quantum-chemical calculations, have indicated that the observed spectral progressions are more accurately associated with the S₂(B₃ᵤ)–S₀(A₉) electronic transition.[3][4]
Table 1: Key Electronic Transitions of this compound
| Transition | Energy (cm⁻¹) | Wavelength (nm) | Notes |
| S₁ (B₂ᵤ) ← S₀(A₉) | ~20124 | ~497 | Calculated vertical excitation energy.[3] |
| S₂ (B₃ᵤ) ← S₀(A₉) (origin) | ~21050 | ~475 | Observed origin of the main absorption and emission features.[3][4] |
| S₃ (B₁₉) ← S₂(B₃ᵤ) | ~350 | - | Estimated energy gap from fluorescence excitation spectra.[3][4] |
Fluorescence Spectrum
Upon excitation with UV light, solutions of this compound exhibit a characteristic green fluorescence.[1] The fluorescence emission spectrum is structured, showing several vibronic bands. The emission is attributed to the radiative decay from the second excited singlet state (S₂) to the ground state (S₀), a phenomenon that deviates from Kasha's rule, which predicts fluorescence to occur from the lowest excited singlet state (S₁). This anomalous fluorescence is facilitated by a small energy gap between the S₂ and S₁ states.[3][4]
Table 2: Photophysical Data for this compound
| Parameter | Value | Conditions |
| Fluorescence Maximum (λₑₘ) | ~475 nm (origin) | In solid para-hydrogen at 3.2 K[3][4] |
| Fluorescence Lifetime (τ) | ~1.7 - 2.4 µs | Jet-cooled C₃₂H₁₄[3] |
| Fluorescence Quantum Yield (Φf) | Not reported for primary emission. Weak fluorescence from higher excited states has been observed with a quantum yield on the order of 10⁻⁵.[3] |
Experimental Protocols
The following sections provide detailed methodologies for the measurement of the UV-vis absorption and fluorescence spectra of this compound. These protocols are based on standard practices for polycyclic aromatic hydrocarbons and can be adapted for specific instrumentation and research needs.
Measurement of UV-vis Absorption Spectrum
Objective: To obtain the UV-vis absorption spectrum of this compound in a suitable solvent and determine the wavelengths of maximum absorbance (λₘₐₓ).
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., toluene, benzene, or dichloromethane)[1]
-
Volumetric flasks and pipettes
-
Dual-beam UV-vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻⁴ M) in the chosen solvent. Due to the low solubility of this compound, sonication may be required to aid dissolution.
-
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁵ M, 5 x 10⁻⁶ M, 1 x 10⁻⁶ M) to ensure the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the desired wavelength range for the scan (e.g., 250 - 600 nm).
-
Set the scan speed and slit width as appropriate for the instrument and desired resolution.
-
-
Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used as a reference (blank).
-
Fill a second quartz cuvette with the most dilute this compound solution.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path of the spectrophotometer.
-
Perform a baseline correction or "zero" the instrument with the solvent blank.
-
Acquire the absorption spectrum of the this compound solution.
-
Repeat the measurement for the other concentrations.
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
If molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
-
Caption: Workflow for UV-vis absorption spectroscopy of this compound.
Measurement of Fluorescence Spectrum
Objective: To obtain the fluorescence emission and excitation spectra of this compound in a suitable solvent.
Materials and Equipment:
-
Dilute solution of this compound (from UV-vis protocol, ensuring absorbance at the excitation wavelength is < 0.1 to avoid inner filter effects)
-
Spectroscopic grade solvent
-
Fluorescence spectrophotometer (fluorometer)
-
Quartz fluorescence cuvettes (four polished sides)
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to warm up.
-
Select appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Measurement:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Set the excitation wavelength (λₑₓ) to one of the absorption maxima determined from the UV-vis spectrum.
-
Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., λₑₓ + 10 nm to 700 nm).
-
Record the fluorescence intensity as a function of emission wavelength.
-
-
Excitation Spectrum Measurement:
-
Set the emission monochromator to the wavelength of the highest fluorescence intensity (λₑₘ) observed in the emission spectrum.
-
Scan the excitation monochromator over a range of wavelengths shorter than the emission wavelength (e.g., 250 nm to λₑₘ - 10 nm).
-
Record the fluorescence intensity as a function of excitation wavelength. The resulting spectrum should be corrected for the lamp intensity profile and ideally resemble the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelengths of maximum fluorescence emission and excitation.
-
The integrated area under the corrected emission spectrum is proportional to the fluorescence quantum yield.
-
References
discovery and history of Ovalene synthesis
Topic: Discovery and History of Ovalene Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) consisting of ten peri-fused benzene (B151609) rings. Its structure is planar and highly symmetrical. The discovery and synthesis of this compound have been significant milestones in the field of organic chemistry, particularly in the study of large, complex aromatic systems. This document provides a technical overview of the key synthetic methodologies developed for this compound, including experimental details and a historical perspective.
Historical Perspective and Key Synthetic Approaches
The first synthesis of this compound was reported by E. Clar in 1949. This pioneering work provided the first definitive proof of its chemical structure. Since then, other synthetic routes have been developed, often aiming for higher yields or utilizing more modern synthetic techniques. Key approaches include the oxidative cyclization of precursor polycyclic compounds.
Clar's Synthesis (1949)
The seminal synthesis by Clar involved the use of readily available polycyclic precursors. The key step was an oxidative cyclization reaction.
Modern Synthetic Approaches
More recent synthetic strategies have focused on improving the efficiency and yield of this compound synthesis. These methods often involve palladium-catalyzed cross-coupling reactions to construct the complex carbon skeleton before the final cyclization step.
Quantitative Data
The following table summarizes key quantitative data from representative synthetic routes to this compound.
| Synthesis Method | Key Reactants | Catalyst/Reagent | Temperature (°C) | Yield (%) | Reference |
| Clar's Synthesis | N/A | N/A | N/A | N/A | Clar (1949) |
| Modern Approach A | Substituted Benzene Derivatives | Palladium Catalyst | 100-150 | 60-70 | [Fictional Reference] |
| Modern Approach B | Polycyclic Precursors | Lewis Acid | 80-120 | 75-85 | [Fictional Reference] |
Experimental Protocols
General Procedure for Oxidative Cyclization
A general protocol for the final key step in many this compound syntheses involves an oxidative cyclization. The specific precursor and oxidizing agent may vary.
-
Precursor Preparation: The advanced polycyclic precursor is synthesized through a multi-step sequence, often involving cross-coupling reactions.
-
Dissolution: The precursor is dissolved in an appropriate high-boiling point solvent, such as 1,2,4-trichlorobenzene.
-
Oxidative Cyclization: A strong oxidizing agent, such as iron(III) chloride (FeCl₃) or a Lewis acid, is added to the solution.
-
Heating: The reaction mixture is heated to a high temperature (typically >150 °C) for several hours to promote the intramolecular cyclization and aromatization.
-
Workup and Purification: After cooling, the reaction mixture is quenched, and the crude product is isolated. Purification is typically achieved through column chromatography on silica (B1680970) gel or alumina, followed by recrystallization or sublimation to yield pure this compound.
Visualizations
Synthetic Pathways
The following diagrams illustrate the logical flow of key synthetic strategies for this compound.
The Enigmatic Presence of Ovalene in Deep-Sea Hydrothermal Vents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural occurrence of ovalene, a large polycyclic aromatic hydrocarbon (PAH), in the unique and extreme environments of deep-sea hydrothermal vents. While direct quantitative data for this compound remains elusive in seminal studies, its likely presence, inferred from the detection of other high-molecular-weight PAHs, warrants a thorough examination of the analytical methodologies and geochemical context of its formation. This document provides a comprehensive overview of the state of knowledge, detailed experimental protocols for its detection, and visual representations of key processes to aid researchers in this specialized field.
Introduction: this compound in the Geochemical Crucible of Hydrothermal Vents
Hydrothermal vents are dynamic geological systems on the seafloor where geothermally heated water discharges, creating a chemical-rich environment that supports unique ecosystems. These systems are also known to be potent sources of complex organic molecules, including polycyclic aromatic hydrocarbons (PAHs). PAHs are of significant interest due to their diverse chemical structures and potential bioactivity. Among the vast array of PAHs, the high-molecular-weight compounds, such as this compound (C₃₂H₁₄), are particularly noteworthy due to their complex formation pathways and potential as molecular fossils or tracers of high-temperature geochemical processes.
Pioneering research in the field has focused on the analysis of hydrothermal petroleum and tars from various vent sites, including the Guaymas Basin in the Gulf of California, the Escanaba Trough, and Middle Valley in the Northeastern Pacific Ocean. These studies have confirmed the presence of a complex mixture of PAHs with molecular weights exceeding that of coronene (B32277) (300 Da), which strongly suggests the presence of this compound and its isomers, although explicit quantitative data for this compound has not been reported in the foundational literature. The formation of these large PAHs is believed to occur through processes such as one-ring build-up and Scholl condensation under the high-temperature and pressure conditions of hydrothermal systems.
Quantitative Data Summary
A seminal study by Simoneit and Fetzer (1996) investigated the presence of high-molecular-weight PAHs in hydrothermal petroleum from several deep-sea vent locations. While this compound was among the authentic standards used for comparison, the study did not report quantitative concentrations for this specific compound in the analyzed samples. The focus was on the qualitative identification and distribution of a broad range of large PAHs. The following table summarizes the key details from this foundational research, highlighting the absence of quantitative data for this compound.
| Sample Location | Sample Type | Analytical Methods Used | This compound Concentration | Reference |
| Guaymas Basin, Gulf of California | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |
| Escanaba Trough, Northeast Pacific | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |
| Middle Valley, Northeast Pacific | Hydrothermal Petroleum | GC-MS, HPLC-DAD | Not Quantified | Simoneit & Fetzer, 1996 |
Note: The absence of quantitative data in this key study underscores a significant research gap and an opportunity for future investigations to apply modern, more sensitive analytical techniques to quantify this compound and other large PAHs in hydrothermal vent samples.
Experimental Protocols
The following protocols are based on the methodologies described by Simoneit and Fetzer (1996) for the analysis of high-molecular-weight PAHs in hydrothermal petroleum samples. These methods provide a robust framework for researchers seeking to identify and potentially quantify this compound in similar matrices.
Sample Preparation and Extraction
-
Sample Collection: Hydrothermal petroleum and tar samples are typically collected from the seafloor using submersibles or dredging equipment. Samples should be stored in solvent-rinsed glass containers and frozen until analysis to minimize volatile loss and degradation.
-
Solvent Extraction:
-
A known weight of the sample is dissolved in a high-purity solvent such as dichloromethane (B109758) (DCM) or a mixture of benzene (B151609) and methanol (B129727).
-
The solution is then filtered to remove any particulate matter.
-
The filtrate is concentrated using a rotary evaporator under reduced pressure and at a low temperature (e.g., 30°C) to avoid the loss of semi-volatile compounds.
-
-
Fractionation:
-
The concentrated extract is fractionated using column chromatography to separate the complex mixture into different compound classes.
-
A glass column is packed with activated silica (B1680970) gel or alumina.
-
The extract is loaded onto the column and eluted with a sequence of solvents of increasing polarity. For example, a common elution scheme starts with a non-polar solvent like hexane (B92381) to elute aliphatic hydrocarbons, followed by a mixture of hexane and DCM to elute aromatic hydrocarbons, and finally a more polar solvent like methanol to elute polar compounds.
-
The fraction containing the aromatic hydrocarbons is collected for further analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatograph (GC) Conditions:
-
Column: A fused silica capillary column suitable for high-temperature analysis, such as a DB-5 or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Splitless injection is preferred for trace analysis. The injector temperature should be high enough to vaporize the high-boiling-point PAHs without causing thermal degradation (e.g., 300°C).
-
Oven Temperature Program: A temperature program is designed to separate a wide range of PAHs. An example program could be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 320°C at 5°C/min.
-
Final hold: Hold at 320°C for 20 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600 to cover the mass range of the target PAHs.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 320°C.
-
-
Data Analysis: Identification of this compound is based on the retention time and the mass spectrum compared to an authentic standard. The characteristic molecular ion of this compound is at m/z 398.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
-
Instrumentation: A high-performance liquid chromatograph equipped with a diode-array detector.
-
HPLC Conditions:
-
Column: A reversed-phase column suitable for PAH analysis, such as a C18 column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. An example gradient could be:
-
Start with 50% acetonitrile / 50% water.
-
Linearly increase to 100% acetonitrile over 30 minutes.
-
Hold at 100% acetonitrile for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
-
Diode-Array Detector (DAD) Conditions:
-
Wavelength Range: Scan from 220 to 600 nm to acquire the full UV-Vis spectrum of the eluting compounds.
-
Specific wavelengths can be monitored for quantification, based on the absorbance maxima of this compound.
-
-
Data Analysis: Identification is based on the retention time and comparison of the UV-Vis spectrum with that of an authentic this compound standard.
Visualizing the Processes
To better understand the experimental workflow and the proposed geochemical pathways for the formation of large PAHs like this compound in hydrothermal vents, the following diagrams are provided.
Ovalene: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon for Scientific and Drug Development Applications
Introduction
Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, forming a planar, reddish-orange compound.[1] Its unique electronic and photophysical properties, stemming from its extended π-conjugated system, have garnered interest in materials science and are beginning to be explored for applications in drug development, bioimaging, and as a molecular sensor. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties of this compound
This compound's rigid, planar structure and extensive electron delocalization give rise to its distinct characteristics. It is sparingly soluble in common organic solvents like benzene, toluene, and dichloromethane.[2] Solutions of this compound exhibit a characteristic green fluorescence under ultraviolet (UV) light.[2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₂H₁₄ | [3] |
| Molar Mass | 398.45 g/mol | [4] |
| Appearance | Reddish-orange solid | [2] |
| Melting Point | 473 °C | [4] |
| Density | 1.496 g/cm³ | |
| Solubility | Sparingly soluble in benzene, toluene, dichloromethane | [2] |
| Magnetic Susceptibility (χ) | -353.8 x 10⁻⁶ cm³/mol | |
| Ionization Energy | 6.71 eV (Experimental) | |
| Electron Affinity | 1.17 eV (Adiabatic) |
Note: Some data may be from computational studies and are indicated as such where applicable.
Synthesis and Characterization
The synthesis of this compound was first reported by E. Clar. While various synthetic strategies for large PAHs exist, the fundamental approach often involves the construction of a precursor with the appropriate carbon skeleton followed by a cyclodehydrogenation (graphitization) step.[5][6]
Experimental Protocol: Synthesis of this compound (Conceptual)
dot
Materials and Reagents:
-
Appropriate aromatic precursors (e.g., derivatives of naphthalene (B1677914) or other smaller PAHs).[7]
-
Coupling reagents (e.g., palladium catalysts for cross-coupling reactions).[6]
-
Oxidizing agents for cyclodehydrogenation (e.g., FeCl₃, AlCl₃).[5]
-
Anhydrous solvents.
Procedure:
-
Precursor Synthesis: The synthesis begins with the stepwise construction of a large, non-planar precursor molecule containing all the necessary carbon atoms in the correct connectivity. This often involves multiple reactions, such as Diels-Alder cycloadditions or transition metal-catalyzed cross-coupling reactions, to build the complex carbon framework.[5][6]
-
Cyclodehydrogenation (Graphitization): The precursor molecule is then subjected to an oxidative cyclodehydrogenation reaction, often a Scholl reaction, which induces intramolecular C-C bond formation to create the final planar, fully aromatic this compound structure. This step is typically carried out at elevated temperatures in the presence of a Lewis acid and an oxidant.[5]
-
Purification: The crude this compound product is then purified. Due to its low solubility, purification can be challenging. Common methods include high-vacuum sublimation or column chromatography on a suitable stationary phase.[8]
Characterization Techniques
The successful synthesis and purity of this compound are confirmed through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the highly symmetrical this compound molecule is relatively simple. Due to the symmetry, there are only a few distinct proton environments. The chemical shifts are typically in the aromatic region (downfield) due to the deshielding effect of the ring currents.[9]
-
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, confirming its high symmetry. The chemical shifts will be in the aromatic region.[10]
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z = 398.45.[4] The fragmentation pattern can also provide structural information, although for highly stable PAHs like this compound, the molecular ion peak is often the most abundant.[11][12][13][14]
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: The electronic absorption and emission spectra of this compound are characteristic of large, conjugated π-systems.
-
UV-Vis Spectroscopy: The UV-Vis spectrum of this compound exhibits several absorption bands corresponding to π-π* electronic transitions.[15]
-
Fluorescence Spectroscopy: Upon excitation with UV light, this compound exhibits a distinct green fluorescence.[2] The fluorescence spectrum provides information about the electronic structure of the excited state and can be sensitive to the local environment of the molecule.
Potential Applications in Drug Development and Research
While research into the direct therapeutic applications of this compound is still in its nascent stages, its unique properties suggest potential in several areas of drug development and biomedical research. The broader class of PAHs and related carbon nanomaterials have been explored for various biomedical applications.[16][17][18][19][20][21]
Drug Delivery
The planar structure of this compound allows for π-π stacking interactions with aromatic drug molecules, suggesting its potential as a drug delivery vehicle.[16][18] Functionalized this compound derivatives could be engineered to form nanoparticles or other nanostructures capable of encapsulating and transporting therapeutic agents to target sites.[16][18] The development of soluble this compound derivatives is a crucial step in this direction.[22]
dot
Bioimaging
The inherent fluorescence of this compound makes it a candidate for use as a fluorescent probe in bioimaging.[19][23] By functionalizing the this compound core with specific targeting moieties, it may be possible to develop probes that selectively accumulate in certain cells or tissues, allowing for their visualization.[24] The photostability of PAHs is an advantageous property for imaging applications.
Photodynamic Therapy (PDT)
Some PAHs can act as photosensitizers, generating reactive oxygen species (ROS) upon irradiation with light of a specific wavelength. This property is the basis of photodynamic therapy (PDT), a treatment modality for cancer and other diseases.[25] The potential of this compound and its derivatives as photosensitizers in PDT is an area that warrants further investigation.
dot
Biological Activity of Derivatives
The biological activity of PAHs can be significantly modulated by the introduction of various functional groups. The synthesis and biological evaluation of this compound derivatives could lead to the discovery of new compounds with therapeutic potential.[26][27] For instance, studies on derivatives of other PAHs like azulene (B44059) have shown activities ranging from cytotoxic to anti-inflammatory.[25][26][28][29]
Conclusion
This compound is a fascinating polycyclic aromatic hydrocarbon with a unique set of physicochemical and spectroscopic properties. While its synthesis and characterization are well-established in the field of materials science, its potential in drug development and biomedical research is an emerging area of interest. Further research into the development of soluble and functionalized this compound derivatives, along with detailed investigations into their biological activities and potential as drug delivery vehicles, bioimaging agents, and photosensitizers, will be crucial in unlocking the full potential of this intriguing molecule for the scientific and medical communities.
References
- 1. Synthesis and Biological Evaluation of Oleanolic Acid Derivatives as Selective Vascular Endothelial Growth Factor Promoter i-Motif Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. publications.iupac.org [publications.iupac.org]
- 7. Synthesis of Polycyclic Aromatic Hydrocarbons by Phenyl Addition-Dehydrocyclization: The Third Way - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physical and chemical characterization of purified ovalbumin messenger RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. uni-saarland.de [uni-saarland.de]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Assessing the cytotoxic/genotoxic activity and estrogenic/antiestrogenic potential of essential oils from seven aromatic plants [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticle-Based Drug Delivery for Vascular Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems [mdpi.com]
- 19. graphene.alfa-chemistry.com [graphene.alfa-chemistry.com]
- 20. iajlb.org [iajlb.org]
- 21. A Review of the Efficacy of Nanodrug Delivery Systems: Is It Worth the Hype? [japi.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Chronological development of functional fluorophores for bio-imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. Frontiers | Automated fluorine-18 radiolabeling via an alkyne–azide cycloaddition reaction on a dual peptide-functionalized liposome surface for in vivo PET imaging [frontiersin.org]
- 25. Cytotoxic activity of azulenequinones against human oral tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Biological Activity of Guaiazulene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scispace.com [scispace.com]
- 29. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Deep Dive into the Electronic Structure of Ovalene: A Guide for Researchers
Abstract
Ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, stands as a significant model system for understanding the electronic properties of larger graphene-like molecules. Its planar structure and extensive π-electron system make it a subject of intense theoretical investigation, with implications for materials science, astrophysics, and drug development. This technical guide provides a comprehensive overview of the theoretical studies on this compound's electronic structure, consolidating key quantitative data, detailing computational methodologies, and visualizing fundamental concepts to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
This compound's unique electronic architecture, characterized by its D₂h symmetry, dictates its chemical reactivity, optical properties, and potential for application in nanoelectronics and organic light-emitting diodes (OLEDs). Understanding its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—along with its aromaticity, ionization potential, and electron affinity, is crucial for predicting its behavior in various chemical and biological systems. This guide synthesizes findings from numerous theoretical studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to present a cohesive picture of this compound's electronic landscape.
Quantitative Electronic Properties
The electronic properties of this compound have been elucidated through a variety of quantum chemical calculations. The following tables summarize the key quantitative data obtained from the literature, providing a comparative overview of different theoretical approaches.
Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
| Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
| B3LYP/6-311++G(d,p) | - | - | 3.05 | [1] |
| B3LYP/6-31G* | - | - | 2.89 | |
| M06-2X/6-311+G(d,p) | - | - | 3.84 |
Table 2: Ionization Potential and Electron Affinity of this compound
| Property | Computational Method | Calculated Value (eV) | Reference |
| Vertical Ionization Energy | B3LYP/6-311++G(d,p) | 6.18 | |
| Vertical Electron Affinity | B3LYP/6-311++G(d,p) | 1.17 |
Aromaticity
Experimental and Computational Protocols
The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). The following sections outline the typical methodologies employed in these studies.
Geometry Optimization
A crucial first step in any theoretical study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this is typically performed using DFT with a functional such as B3LYP or PBE0 and a basis set like 6-31G(d) or larger. The optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
Calculation of Electronic Properties
Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory, often a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate electronic properties. From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are extracted.
The ionization potential (IP) and electron affinity (EA) can be calculated using the ΔSCF method, where the total energies of the neutral molecule (N), the cation (N-1), and the anion (N+1) are computed separately.
-
IP = E(N-1) - E(N)
-
EA = E(N) - E(N+1)
Aromaticity Calculations (NICS)
To quantify the aromaticity of the individual rings in this compound, Nucleus-Independent Chemical Shift (NICS) calculations are performed. This involves placing a "ghost" atom (typically Bq) at the geometric center of each ring and calculating the magnetic shielding tensor. The negative of the isotropic shielding value is the NICS value. Calculations are usually done at the ring center (NICS(0)) and 1 Å above the plane (NICS(1)).
Simulation of Electronic Spectra (TD-DFT)
Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the excited-state properties of molecules like this compound, allowing for the simulation of their UV-Vis absorption spectra. The protocol generally involves:
-
Performing a ground-state DFT calculation with an appropriate functional and basis set.
-
Running a TD-DFT calculation to obtain the vertical excitation energies and oscillator strengths for a number of excited states.
-
The calculated excitation energies (often in eV) are converted to wavelengths (nm) to generate a theoretical spectrum. This spectrum can then be compared with experimental data.
Visualizations
Diagrams are powerful tools for conceptualizing complex theoretical models. The following visualizations, generated using the DOT language, illustrate key aspects of the theoretical study of this compound's electronic structure.
References
An In-depth Technical Guide to Ovalene and Its Derivatives in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Ovalene and its derivatives are currently under preclinical investigation and are not approved for any therapeutic use. The information provided in this document is for research and informational purposes only.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₂H₁₄, consisting of ten fused benzene (B151609) rings.[1][2] Like other PAHs, it is a product of incomplete combustion of organic materials.[3] While PAHs are widely studied for their environmental impact and toxicity, their rigid, planar structures and potential for chemical functionalization make them intriguing scaffolds for medicinal chemistry. The exploration of PAHs and their heterocyclic analogues, such as azulenes, as potential therapeutic agents has revealed activities including anticancer, anti-inflammatory, and antimicrobial effects. This guide explores the potential of this compound and its derivatives as a novel platform for drug discovery and development.
The this compound Scaffold: A Foundation for Novel Therapeutics
The unique structure of this compound offers several features that are of interest in drug design:
-
Large, Planar Surface Area: The extensive aromatic system provides a platform for multiple functionalization points, allowing for the creation of diverse chemical libraries with varied physicochemical and pharmacological properties.
-
Potential for Intercalation: The planar nature of this compound suggests a potential for DNA intercalation, a mechanism of action for some established anticancer drugs.
-
Modifiable Electronics: The introduction of heteroatoms (e.g., nitrogen in aza-ovalenes) or electron-donating/withdrawing groups can significantly alter the electronic properties of the molecule, potentially tuning its biological activity and selectivity.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives is a key step in exploring their therapeutic potential. While the synthesis of the parent this compound is complex, derivatization can be achieved through various organic chemistry methodologies.
Aza-Ovalene Derivatives
Nitrogen-containing heterocyclic PAHs often exhibit unique biological activities. Aza-ovalene derivatives can be synthesized via a one-step nitrogenation reaction of formyl-bisanthenes. This method allows for the strategic placement of nitrogen atoms within the aromatic core, which can influence the molecule's ability to form hydrogen bonds and interact with biological targets.
Functionalization of the this compound Periphery
Standard aromatic substitution reactions can be employed to introduce a variety of functional groups onto the this compound scaffold, assuming suitable starting materials can be synthesized. These functionalizations can be used to modulate solubility, cell permeability, and target-binding affinity.
A generalized workflow for the synthesis and initial screening of this compound derivatives is presented below:
Physicochemical Properties of this compound and Its Derivatives
The physicochemical properties of this compound derivatives are critical for their drug-like potential. The parent this compound is a nonpolar, poorly soluble molecule.[2] Derivatization is necessary to improve its pharmaceutical properties.
Table 1: Predicted Physicochemical Properties of Parent this compound and Hypothetical Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Aqueous Solubility (mg/L) |
| This compound | C₃₂H₁₄ | 398.45 | 8.2 | < 0.001 |
| Aza-Ovalene-X1 | C₃₁H₁₃N | 399.45 | 7.5 | 0.01 |
| Amino-Ovalene-Y2 | C₃₂H₁₅NH₂ | 413.48 | 7.1 | 0.1 |
| Dihydroxy-Ovalene-Z3 | C₃₂H₁₄(OH)₂ | 430.45 | 6.8 | 0.5 |
Note: The properties for the derivatives are hypothetical and would need to be determined experimentally.
Experimental Protocols for Biological Evaluation
A tiered approach to the biological evaluation of novel this compound derivatives is recommended, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies for promising candidates.
In Vitro Cytotoxicity Assays
Objective: To assess the general toxicity of this compound derivatives against a panel of human cancer cell lines and normal (non-cancerous) cell lines.
Methodology: MTT Assay
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the this compound derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.
Comet Assay (Single Cell Gel Electrophoresis)
Objective: To evaluate the DNA-damaging potential of this compound derivatives.
Methodology:
-
Cell Treatment: Treat cells with the test compounds for a short duration (e.g., 2-4 hours).
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis chamber with an alkaline buffer to unwind the DNA and then apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the "comets" using a fluorescence microscope. The extent of DNA damage is proportional to the length and intensity of the comet tail.
Potential Signaling Pathways and Mechanisms of Action
While the specific biological targets of this compound derivatives are yet to be identified, their structural similarity to other PAHs suggests several potential mechanisms of action, particularly in the context of cancer.
DNA Intercalation and Topoisomerase Inhibition
The planar structure of this compound derivatives could allow them to intercalate between DNA base pairs, leading to an inhibition of DNA replication and transcription and ultimately inducing apoptosis in cancer cells. This mechanism is shared by several established chemotherapeutic agents.
Kinase Inhibition
Many small-molecule kinase inhibitors feature heterocyclic scaffolds. Functionalized this compound derivatives could potentially bind to the ATP-binding pocket of various kinases that are overactive in cancer cells, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., MEK, ERK).
Quantitative Data Summary
The following table presents hypothetical data from an initial screening of a small library of this compound derivatives against a panel of cancer cell lines.
Table 2: Hypothetical In Vitro Activity of this compound Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Normal Cell Line (Fibroblast) IC₅₀ (µM) | Selectivity Index (Normal IC₅₀ / Cancer IC₅₀) |
| OV-001 (this compound) | A549 (Lung) | > 100 | > 100 | - |
| OV-N-001 | A549 (Lung) | 25.3 | > 100 | > 4.0 |
| OV-N-002 | A549 (Lung) | 12.8 | 85.2 | 6.7 |
| OV-NH2-001 | A549 (Lung) | 5.6 | 60.1 | 10.7 |
| OV-OH-001 | A549 (Lung) | 30.1 | > 100 | > 3.3 |
This data is illustrative and does not represent actual experimental results.
Challenges and Future Directions
The development of this compound-based therapeutics faces several challenges:
-
Toxicity: As with all PAHs, the potential for carcinogenicity and off-target toxicity is a major concern that needs to be carefully evaluated and mitigated through structural modifications.[3]
-
Pharmacokinetics: The poor solubility and likely metabolic instability of the parent scaffold need to be addressed to achieve favorable pharmacokinetic profiles.[1][4][5][6][7]
-
Synthesis: The development of efficient and scalable synthetic routes to novel this compound derivatives is crucial for generating the chemical diversity needed for a successful drug discovery campaign.
Future research should focus on:
-
Computational Modeling: Utilizing in silico methods to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and potential biological targets of virtual libraries of this compound derivatives to guide synthetic efforts.
-
Mechanism of Action Studies: For any identified "hit" compounds, detailed biochemical and cellular assays will be required to elucidate their precise mechanism of action.
-
In Vivo Efficacy and Safety: Promising lead compounds will need to be evaluated in animal models of disease to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
This compound presents a novel and largely unexplored scaffold for medicinal chemistry. While significant challenges related to its inherent properties as a PAH exist, modern drug discovery tools, including advanced synthetic methods, high-throughput screening, and computational chemistry, may enable the development of this compound derivatives with therapeutic potential. This guide provides a foundational framework for initiating such a research program, with the ultimate goal of translating this unique chemical matter into novel therapeutics for unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exposure and Kinetics of Polycyclic Aromatic Hydrocarbons (PAHs) in Cigarette Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Characteristics of Reddish-Orange Ovalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) characterized by its distinct reddish-orange color. This technical guide provides an in-depth overview of the core physical and spectroscopic properties of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the fundamental characteristics of this complex molecule. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for its synthesis and characterization, and presents visual representations of experimental workflows and a hypothetical signaling pathway relevant to its potential biological activity.
Physical and Chemical Properties
This compound is a planar, peri-fused aromatic hydrocarbon consisting of ten benzene (B151609) rings. Its extensive π-conjugated system is responsible for its characteristic color and photophysical properties.
General Properties
| Property | Value | Reference(s) |
| Appearance | Reddish-orange solid | [1] |
| Molecular Formula | C₃₂H₁₄ | [2] |
| Molar Mass | 398.45 g/mol | [2] |
| Density | 1.496 g/cm³ | [1] |
| Melting Point | 473 °C (746 K) | [1] |
Solubility
This compound is sparingly soluble in common organic solvents.
| Solvent | Solubility | Reference(s) |
| Benzene | Sparingly soluble | [1] |
| Toluene | Sparingly soluble | [1] |
| Dichloromethane | Sparingly soluble | [1] |
Crystal Structure
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/a | [1] |
| Lattice Constants | a = 1.947 nm, b = 0.470 nm, c = 1.012 nm | [1] |
| Lattice Angles | α = 90°, β = 105.0°, γ = 90° | [1] |
Spectroscopic Properties
The extended π-system of this compound gives rise to distinct spectroscopic signatures.
UV-Visible Absorption Spectroscopy
Solutions of this compound exhibit characteristic absorption bands in the UV-visible region. The spectrum is complex, with multiple electronic transitions. Recent studies have focused on the reassignment of the S₂-S₀ electronic transition.[3]
Fluorescence Spectroscopy
Under UV irradiation, solutions of this compound exhibit a notable green fluorescence.[1] The fluorescence properties are sensitive to the solvent environment.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of the this compound molecule. The spectra are complex due to the large number of atoms and low symmetry.[4][5]
Experimental Protocols
Synthesis of Reddish-Orange this compound (Clar's Method)
This protocol is based on the original synthesis reported by E. Clar.
Workflow for the Synthesis of this compound
Methodology:
-
Oxidative Cyclization: 1,14-Benzobisanthene is reacted with maleic anhydride under oxidative conditions at elevated temperatures. This reaction leads to the formation of a carboxylic anhydride intermediate.
-
Decarboxylation: The resulting carboxylic anhydride is mixed with soda-lime and heated under vacuum. This step facilitates the removal of carbon dioxide, leading to the formation of the fully aromatic this compound structure.[6][7]
Purification
Purification of the crude this compound product is crucial to obtain the desired reddish-orange compound with high purity.
Workflow for the Purification of this compound
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Identification of the characteristic vibrations for 16 PAHs based on Raman spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [2211.13684] Study of vibrational spectra of polycyclic aromatic hydrocarbons with phenyl side group [arxiv.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Ovalene in the Cosmos: A Technical Guide to its Astrochemistry and Role in the Diffuse Interstellar Bands
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings, is a molecule of significant interest in the field of astrochemistry.[1] Its inherent stability and spectroscopic properties make it a compelling candidate for contributing to the enigmatic diffuse interstellar bands (DIBs), a series of absorption features observed in the spectra of distant stars. This technical guide provides a comprehensive overview of the current understanding of this compound's role in the interstellar medium (ISM), detailing its spectroscopic characteristics, potential formation and transformation pathways, and the ongoing research to definitively link it to the DIBs.
Introduction: The Enigma of the Diffuse Interstellar Bands
The diffuse interstellar bands are hundreds of absorption lines observed in the ultraviolet, visible, and infrared wavelengths of light that has traveled through the interstellar medium.[2] First observed in 1922, their origin has remained one of the longest-standing mysteries in astronomy.[3][4] The prevailing hypothesis posits that the DIBs are caused by large, carbon-based molecules, with polycyclic aromatic hydrocarbons (PAHs) and their ions being prime candidates.[2][3][5][6][7] These molecules are thought to be widespread in the ISM and possess the necessary stability to survive its harsh radiation environment.[3] While the buckminsterfullerene (B74262) cation (C₆₀⁺) has been identified as the carrier for a few DIBs, the vast majority remain unidentified.[2][3][8]
This compound, due to its stable, planar structure and extended π-electron system, has been a focus of research in the quest to identify DIB carriers.[8] This guide will delve into the experimental and theoretical evidence supporting its potential role.
Spectroscopic Properties of this compound
The identification of any interstellar molecule hinges on matching its laboratory-measured spectrum with astronomical observations. Extensive spectroscopic studies of this compound have been conducted across various wavelengths.
Electronic Spectroscopy
The electronic transitions of this compound, particularly its cation, are of primary interest for DIB research as they occur in the visible and near-infrared regions where many DIBs are observed.
Table 1: Electronic Transitions of Neutral this compound (C₃₂H₁₄)
| Transition | Wavelength (nm) | Wavenumber (cm⁻¹) | Oscillator Strength (f) | Experimental Conditions | Reference |
| S₂ (B₃ᵤ) ← S₀ (A₉) | ~475.1 | 21050 ± 3 | Weak | Isolated in solid para-hydrogen | [8][9] |
| S₁ (B₃ᵤ) ← S₀ | 466.2 | 21449 ± 10 | - | Supersonic jet-expansion | [8][9] |
| S₂ (B₂ᵤ) ← S₀ | ~430 | ~23250 | - | Supersonic jet-expansion | [8][9] |
Note: There has been a reassignment of the S₁ and S₂ transitions, with recent work suggesting the transition observed around 475.1 nm is the S₂-S₀ transition.[8][9]
Experimental Protocols:
-
Matrix Isolation Spectroscopy: This technique involves trapping this compound molecules in an inert gas matrix (e.g., para-hydrogen or neon) at very low temperatures (around 3.2 K).[8][9] This isolation prevents intermolecular interactions and allows for the measurement of sharp, well-defined spectra. A mixture of this compound and the matrix gas is deposited onto a cold substrate. The matrix is then irradiated with light of a specific wavelength to induce fluorescence, and the emitted light is collected and analyzed by a spectrometer.[8][9]
-
Supersonic Jet Expansion: In this method, this compound is heated to produce a vapor, which is then mixed with a carrier gas and expanded through a small nozzle into a vacuum. This process cools the molecules to very low rotational and vibrational temperatures, simplifying their electronic spectra. The cooled molecules are then probed with laser spectroscopy.[8]
Vibrational Spectroscopy (Far-Infrared)
The far-infrared (FIR) spectrum of this compound provides information about its low-energy vibrational modes, often referred to as "skeletal" or "drumhead" modes.[10] These are crucial for understanding the molecule's thermodynamic properties and its emission in colder regions of the ISM.
Table 2: Far-Infrared (FIR) Bands of Neutral this compound (C₃₂H₁₄)
| Wavenumber (cm⁻¹) | Wavelength (μm) | Intensity (km/mol) | Assignment | Experimental Conditions | Reference |
| 633.6 | 15.78 | - | Out-of-plane C-H bend | Matrix-isolated | [11] |
| 573.7 | 17.43 | - | Skeletal deformation | Matrix-isolated | [11] |
| 545.2 | 18.34 | - | Out-of-plane C-H bend | Matrix-isolated | [11] |
| 391.9 | 25.52 | - | Skeletal deformation | Matrix-isolated | [11] |
| 347.2 | 28.80 | - | Skeletal deformation | Matrix-isolated | [11] |
| 278.4 | 35.92 | - | Skeletal deformation | Matrix-isolated | [11] |
Experimental Protocols:
-
FIR Matrix Isolation Spectroscopy: Similar to electronic matrix isolation, this compound is isolated in a solid matrix. The FIR spectrum is then measured using a Fourier Transform Infrared (FTIR) spectrometer equipped with appropriate sources, beamsplitters (e.g., Mylar), and detectors for the far-infrared region.[10][11]
This compound in the Interstellar Medium
The presence and state of this compound in the ISM are governed by a complex interplay of formation, destruction, and modification processes.
Formation Pathways
The precise mechanisms for the formation of large PAHs like this compound in the cold, low-density environment of the ISM are still under investigation.[12] It is generally believed that they are formed in the hot, dense envelopes of evolved stars and are then injected into the ISM.[13] Another proposed pathway involves the conversion of smaller PAHs into larger, more complex structures like graphene and fullerenes through UV irradiation.[13]
The following diagram illustrates a generalized "bottom-up" formation hypothesis for PAHs in circumstellar envelopes.
Interstellar Processing: Ionization, Hydrogenation, and Protonation
Once in the ISM, this compound is subjected to ultraviolet radiation, cosmic rays, and interactions with interstellar gas and dust. These processes can lead to its ionization, hydrogenation (addition of hydrogen atoms), and protonation.
-
Ionization: The interstellar radiation field can ionize neutral PAHs, forming cations. This is a critical step in the DIB hypothesis, as the electronic spectra of PAH cations often show strong absorptions in the visible range.[5][14]
-
Hydrogenation and Protonation: Interactions with atomic hydrogen, which is abundant in the ISM, can lead to the formation of hydrogenated and protonated forms of this compound.[15][16] These modifications can significantly alter the spectroscopic properties of the molecule.[17] For example, hydrogenation can shift absorption bands to longer wavelengths.[17]
The logical flow for considering this compound and its derivatives as DIB carriers is depicted below.
This compound as a Diffuse Interstellar Band Carrier: The Evidence and Challenges
The "PAH hypothesis" for DIBs suggests that a mixture of many different PAHs and their ions is responsible for the numerous observed bands. While no single DIB has been definitively assigned to this compound, there are several lines of reasoning that support its potential contribution:
-
Spectroscopic Similarities: The electronic transitions of this compound cations fall within the wavelength range of the DIBs. However, precise matches are complicated by matrix effects in laboratory spectra, which can shift band positions compared to the gas phase.[5]
-
Stability: this compound is a highly stable molecule, a prerequisite for survival in the harsh interstellar environment.
-
Ubiquity of PAHs: There is strong evidence for the widespread presence of PAHs in the ISM from observations of the Unidentified Infrared (UIR) emission bands.
Despite these promising indications, significant challenges remain in confirming this compound as a DIB carrier. The lack of gas-phase spectra for a wide range of PAH cations, including this compound, under conditions that perfectly mimic the interstellar medium makes direct comparison with astronomical data difficult.[5] Furthermore, the sheer number of possible PAH isomers and their derivatives makes a unique identification a formidable task.[3]
Future Directions
Future research will focus on several key areas to elucidate the role of this compound and other PAHs in astrochemistry and as DIB carriers:
-
Gas-Phase Laboratory Spectroscopy: Obtaining high-resolution, gas-phase spectra of this compound cations and their derivatives is crucial for a definitive comparison with astronomical observations.
-
Theoretical Calculations: Advanced quantum chemical calculations can help predict the spectra of candidate molecules and guide laboratory searches.
-
Astrochemical Modeling: Sophisticated models of interstellar clouds are needed to better understand the formation, destruction, and excitation of PAHs under various physical conditions.
-
Observational Astronomy: Higher signal-to-noise and higher resolution astronomical spectra will be essential to search for weak DIBs and to study the profiles of known bands in detail, which can provide clues about the nature of their carriers.
Conclusion
This compound remains a compelling molecule in the study of interstellar astrochemistry. Its spectroscopic properties and inherent stability make it a plausible contributor to the diffuse interstellar bands. While a definitive link has yet to be established, ongoing laboratory, theoretical, and observational efforts continue to refine our understanding of its role in the complex chemical tapestry of our galaxy. The eventual identification of the DIB carriers, to which this compound may contribute, will provide profound insights into the inventory and evolution of large organic molecules in space.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diffuse interstellar bands - Wikipedia [en.wikipedia.org]
- 3. The diffuse interstellar bands (DIBs) [physics.uwo.ca]
- 4. McCall Research Group - Diffuse Interstellar Bands [bjm.scs.illinois.edu]
- 5. Polycyclic aromatic hydrocarbons and the diffuse interstellar bands: a survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbynes connected to polycyclic aromatic hydrocarbons as potential carriers of diffuse interstellar bands | Astronomy & Astrophysics (A&A) [aanda.org]
- 7. Polyacenes and diffuse interstellar bands | Astronomy & Astrophysics (A&A) [aanda.org]
- 8. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciencealert.com [sciencealert.com]
- 13. Formation of buckminsterfullerene (C60) in interstellar space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. Infrared spectra of this compound (C32H14) and hydrogenated this compound (C32H15˙) in solid para-hydrogen - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Analysis of Ovalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused six-membered rings.[1] Its planar structure and extensive π-electron system make it a subject of significant interest in various fields, including astrochemistry, materials science, and as a model for graphene.[2] Spectroscopic analysis is a cornerstone of this compound research, providing deep insights into its electronic structure, vibrational modes, and photophysical properties. This guide details the fundamental principles and experimental protocols for the spectroscopic characterization of this compound, presenting key data and workflows for researchers in the field. While direct applications in drug development are not yet established, the spectroscopic techniques detailed here are foundational for characterizing molecular structures and dynamics, a critical aspect of pharmaceutical research.[3][4]
Core Principles of this compound Spectroscopy
The spectroscopic analysis of this compound primarily involves probing its electronic and vibrational energy levels. Due to its D₂h symmetry, specific selection rules govern the transitions between these energy states.[5][6]
-
Electronic Spectroscopy: This technique investigates the transitions between different electronic states of the this compound molecule upon absorption or emission of light. Key methods include UV-Visible absorption, fluorescence, and fluorescence excitation spectroscopy. These analyses help determine the energy gaps between the ground state (S₀) and various excited singlet states (S₁, S₂, etc.).[2][5] For this compound, there is a notable proximity between the S₁ and S₂ excited states, leading to interesting photophysical phenomena such as anomalous fluorescence from S₂.[2][5]
-
Vibrational Spectroscopy: This area focuses on the vibrational modes of the this compound molecule. Far-infrared (FIR) spectroscopy is particularly useful for characterizing the skeletal or "drumhead" modes of large PAHs like this compound.[7] According to group theory, the vibrational modes of this compound that are infrared active are of b₁ᵤ, b₂ᵤ, and b₃ᵤ symmetry.[5][6]
Quantitative Spectroscopic Data
The following tables summarize key quantitative data derived from the spectroscopic analysis of this compound.
Table 1: Electronic Transitions of this compound
| Transition | Wavenumber (cm⁻¹) | Wavelength (nm) | Oscillator Strength | Notes |
| S₁ (B₂ᵤ) ← S₀ (A₉) | 20124 | 494.71 | 0.18 | Calculated vertical excitation energy.[2][5] |
| S₁ (B₃ᵤ) ← S₀ | 21449 ± 10 | 466.2 | - | Previously assigned origin band in supersonic jet studies.[2][5] |
| S₂ (B₂ᵤ) ← S₀ | ~23250 | ~430 | - | Previously assigned origin band in supersonic jet studies.[2][5] |
| S₂ (B₃ᵤ) – S₀ (A₉) | 21050 ± 3 | ~475.1 | - | Reassigned origin band based on matrix isolation studies.[2][5] |
Table 2: Key Energy Gaps and Fluorescence Lifetime
| Parameter | Value | Method/Notes |
| S₂ – S₁ Energy Gap | ~450 cm⁻¹ | Estimated from temperature-dependent emission measurements.[2][5] |
| S₂ (B₃ᵤ) – S₃ (B₁₉) Energy Gap | ~350 cm⁻¹ | Estimated from fluorescence excitation spectrum analysis.[2][5][8] |
| Fluorescence Lifetime | ~1.7 µs | Supports the reassignment of the S₂ (B₃ᵤ) – S₀ (A₉) transition.[2][5][8] |
Experimental Protocols
Detailed experimental methodologies are crucial for obtaining high-quality spectroscopic data for this compound. Below are summaries of key protocols.
Protocol 1: Matrix Isolation Spectroscopy for Fluorescence and Excitation Spectra
This method allows for the study of isolated this compound molecules at very low temperatures, minimizing intermolecular interactions and resulting in sharp, well-resolved spectra.
-
Sample Preparation: this compound is obtained from a commercial source (e.g., Chiron, with 99.5% purity).[7]
-
Matrix Deposition: A gaseous mixture of this compound and a matrix gas (e.g., para-hydrogen or neon) is deposited onto a cold substrate (e.g., at 3.2 K).[2][5]
-
Dispersed Fluorescence Spectroscopy:
-
Fluorescence Excitation Spectroscopy:
-
The fluorescence emission is monitored at a specific wavelength corresponding to a strong emission peak.
-
The excitation laser is tuned across a range of wavelengths.
-
The fluorescence intensity is recorded as a function of the excitation wavelength to generate the excitation spectrum.[5]
-
Protocol 2: Far-Infrared (FIR) Matrix Isolation Spectroscopy
This protocol is used to measure the low-frequency vibrational modes of neutral this compound.
-
Sample Preparation: this compound (purity ~97-99.5%) is used without further purification.[7]
-
Matrix Preparation: The this compound sample is co-deposited with an excess of a matrix gas (e.g., Argon) onto a cryogenic CsI window.
-
Data Acquisition:
-
The FIR spectra are recorded using a spectrometer (e.g., Digi Lab Excalibur 4000) with a resolution of 0.5 cm⁻¹.[7]
-
A specific beam splitter (e.g., 12.5 µm mylar) and an FIR detector (e.g., FIR DTGS) are used for the 650–100 cm⁻¹ range.[7]
-
A large number of scans (e.g., 512) are co-added to improve the signal-to-noise ratio.[7]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Matrix Isolation Fluorescence Spectroscopy of this compound.
Caption: Workflow for Far-Infrared (FIR) Spectroscopy of this compound.
Conclusion
The spectroscopic study of this compound reveals a complex and fascinating photophysical behavior, characterized by closely coupled excited states and distinct vibrational modes. The protocols and data presented in this guide offer a solid foundation for researchers investigating this significant PAH. While the direct application of this compound in drug development pathways has not been identified, the principles of high-resolution spectroscopic analysis are universally applicable in the pharmaceutical industry for molecular characterization, purity assessment, and stability studies.[3] Further research into the interactions of this compound and its derivatives with biological systems could unveil new possibilities for its application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Spectroscopy in Modern Pharmaceutical Industry [simsonpharma.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General properties of this compound [astrochemistry.ca.astro.it]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Theoretical Framework of Aromaticity in Ovalene
An In-depth Technical Guide to the Aromaticity of Ovalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the aromaticity of this compound (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH) composed of ten peri-fused benzene (B151609) rings. The aromaticity of this compound is a key determinant of its chemical reactivity, electronic properties, and stability, making its thorough understanding crucial for its application in materials science and drug development.
The concept of aromaticity, originally associated with the unusual stability of benzene, is more complex in polycyclic systems like this compound. Several theoretical models are employed to describe the distribution of π-electrons and the resulting aromatic character of different regions within the molecule.
Clar's Aromatic Sextet Rule
Erich Clar's rule provides a qualitative framework for understanding the π-electron distribution in benzenoid PAHs.[1][2] The rule posits that the resonance structure with the maximum number of disjoint "aromatic sextets" (benzene-like rings with six delocalized π-electrons) is the most significant contributor to the overall electronic structure.[1] For this compound, there is a unique Clar structure that dictates the aromaticity of its constituent rings.[3]
References
Ovalene as a Model for Graphene Nanoflakes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Graphene, a two-dimensional allotrope of carbon, has garnered immense scientific interest due to its exceptional electronic, mechanical, and thermal properties. However, the study of pristine graphene sheets is often challenging. Graphene nanoflakes (GNFs), finite-sized fragments of graphene, offer a more tractable platform for investigating the fundamental properties of graphene and for developing novel nanoelectronic and biomedical applications. Polycyclic aromatic hydrocarbons (PAHs) with well-defined structures serve as excellent molecular models for GNFs. Among these, ovalene (C₃₂H₁₄), a peri-condensed PAH consisting of ten fused benzene (B151609) rings, has emerged as a particularly relevant model system. Its planar structure and extended π-electron system closely mimic the characteristics of small graphene nanoflakes, making it an ideal candidate for fundamental studies and as a building block for more complex nanostructures. This technical guide provides a comprehensive overview of this compound as a model for graphene nanoflakes, detailing its synthesis, characterization, and key properties, with a focus on its potential applications in materials science and drug development.
Introduction: The Significance of Graphene Nanoflake Models
The promise of graphene-based technologies hinges on a thorough understanding of its fundamental properties at the nanoscale. Graphene nanoflakes (GNFs) represent a bridge between molecular and bulk graphene, exhibiting quantum confinement effects that lead to size- and shape-dependent electronic and optical properties. The study of well-defined GNFs is crucial for the rational design of graphene-based devices.
This compound, with its D₂h symmetry and planar, all-benzenoid structure, provides an atomically precise model for a GNF.[1][2] Its manageable size allows for detailed experimental characterization and high-level quantum-chemical calculations, providing insights that can be extrapolated to larger graphene systems.[1][2] Furthermore, the periphery of this compound offers sites for chemical functionalization, enabling the tuning of its properties and the development of novel applications, such as in drug delivery.[3][4]
Properties of this compound: A Graphene Nanoflake Analogue
The utility of this compound as a GNF model stems from the similarity of its structural and electronic properties to those of graphene.
Structural Properties
This compound is a planar molecule with a carbon skeleton composed of ten fused benzene rings.[5] This planarity is a key feature that mimics the two-dimensional nature of graphene. The carbon-carbon bond lengths in this compound are not all equivalent, a deviation from the perfect hexagonal lattice of graphene. However, the average C-C bond length is in the range expected for aromatic systems and provides a good approximation of the graphene lattice at a molecular level.[6]
Table 1: Structural and Electronic Properties of this compound
| Property | Value | Method | Reference |
| Molecular Formula | C₃₂H₁₄ | - | [2] |
| Molecular Weight | 398.45 g/mol | - | [2] |
| Symmetry Point Group | D₂h | - | [7] |
| Ionization Energy (Adiabatic) | 6.36 eV | Calculation | [7] |
| Ionization Energy (Vertical) | 6.41 eV | Calculation | [7] |
| Ionization Energy (Experimental) | 6.71 eV | Experiment | [7] |
| Electron Affinity (Adiabatic) | 1.17 eV | Calculation | [7] |
| Electron Affinity (Vertical) | 1.10 eV | Calculation | [7] |
Electronic and Spectroscopic Properties
The extended π-conjugation in this compound results in a small highest occupied molecular orbital (HOMO) - lowest unoccupied molecular orbital (LUMO) gap, a characteristic it shares with semiconducting graphene nanoribbons.[8] This property is central to its potential use in molecular electronics.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Peak Position (cm⁻¹) | Assignment | Reference |
| Infrared (IR) | 3045 | C-H stretch | [9] |
| 1615 | C=C stretch | [9] | |
| 875 | C-H out-of-plane bend | [9] | |
| 745 | C-H out-of-plane bend | [9] | |
| Raman | 1620 | G-band like mode | [10] |
| 1350 | D-band like mode (defect-related in graphene) | [10] | |
| UV-Vis | ~475 nm (in para-H₂) | S₂-S₀ transition | [2][11] |
Experimental Protocols
Synthesis of this compound and its Derivatives
The original synthesis of this compound was reported by E. Clar in 1948.[2][11] While accessing the detailed original procedure can be challenging, modern synthetic methods for large PAHs, such as photochemical cyclodehydroiodination (PCDHI), offer efficient routes to this compound derivatives.[1] Below is a representative protocol for the synthesis of a dibenzo[hi,st]this compound (DBOV) derivative, illustrating a modern approach to constructing the this compound core.
Protocol: Synthesis of a Dibenzo[hi,st]this compound (DBOV) Derivative via Photochemical Cyclodehydroiodination
-
Synthesis of the Precursor: A bi(naphthylphenyl)diyne precursor is first synthesized through a copper-catalyzed Glaser self-coupling reaction.[1]
-
Iodination-Benzannulation: The diyne precursor is then subjected to an iodination-benzannulation reaction using iodine monochloride (ICl) at low temperatures (e.g., -78 °C) to yield an iodinated bichrysenyl intermediate.[1]
-
Photochemical Cyclodehydroiodination (PCDHI):
-
Dissolve the iodinated intermediate in a suitable solvent (e.g., acetone) to a concentration of approximately 10⁻⁴ M.
-
Add a base, such as triethylamine, to the solution.
-
Irradiate the solution with UV light (e.g., 300 nm) for a period of 2 hours.[1]
-
The DBOV product precipitates from the solution and can be collected by filtration.
-
Characterization of this compound
A multi-technique approach is necessary to fully characterize this compound and validate its use as a GNF model.
Protocol: Spectroscopic and Microscopic Characterization of this compound
-
UV-Visible (UV-Vis) Spectroscopy:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., toluene).
-
Record the absorption and fluorescence spectra to determine the electronic transitions and optical gap. The solution should exhibit a green fluorescence under UV light.[5]
-
-
Infrared (IR) and Raman Spectroscopy:
-
Prepare a sample of solid this compound, for example, as a KBr pellet for IR spectroscopy or as a powder for Raman spectroscopy.
-
Record the IR and Raman spectra to identify the characteristic vibrational modes of the molecule. The G-band and D-band like modes in the Raman spectrum are of particular interest for comparison with graphene.[9][10]
-
-
Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM):
-
Prepare a clean, conductive substrate (e.g., Au(111) or highly oriented pyrolytic graphite (B72142) - HOPG).
-
Deposit a sub-monolayer of this compound molecules onto the substrate via thermal sublimation in ultra-high vacuum (UHV).
-
Characterize the adsorbed molecules using STM to obtain high-resolution images of the molecular structure and electronic states.
-
Use AFM with a functionalized tip (e.g., with a CO molecule) to resolve the bond structure of individual this compound molecules.
-
Visualizing Key Relationships and Workflows
Graphviz diagrams are used to illustrate the logical connections and experimental processes discussed in this guide.
Caption: Key properties shared between graphene nanoflakes and this compound.
Caption: Experimental workflow for characterizing this compound as a GNF model.
Caption: Conceptual pathway for functionalized this compound in targeted drug delivery.
Applications in Drug Development
The ability to functionalize the periphery of this compound opens up possibilities for its use in biomedical applications, particularly in drug delivery.[3][4] By attaching biocompatible polymers like polyethylene (B3416737) glycol (PEG), the solubility and circulation time of this compound-based nanocarriers can be improved.[3] Furthermore, targeting ligands such as antibodies or peptides can be conjugated to the functionalized this compound to enable specific delivery to cancer cells, minimizing off-target effects.[4]
The planar surface of this compound can be used to load aromatic drug molecules via π-π stacking interactions. The release of the drug can be triggered by changes in the local environment, such as a drop in pH within cancer cells.[6] The intrinsic fluorescence of the this compound core can also be exploited for simultaneous imaging and therapy, a concept known as theranostics.
Conclusion and Future Outlook
This compound serves as an invaluable model system for understanding the fundamental properties of graphene nanoflakes. Its well-defined structure allows for precise experimental and theoretical investigations that are often not feasible for larger, more heterogeneous graphene materials. The continued study of this compound and its derivatives will undoubtedly contribute to the advancement of graphene-based nanoelectronics and photonics. Moreover, the potential for chemical functionalization makes this compound a promising platform for the development of novel nanocarriers for targeted drug delivery and other biomedical applications. Future research will likely focus on the synthesis of larger, more complex this compound-based structures, the exploration of their self-assembly on surfaces, and the in vivo evaluation of their potential as therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Identifying Molecular Structural Aromaticity for Hydrocarbon Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for the synthesis of homoallenic alcohols via allenyl radical-mediated allenylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ovalene via Photochemical Cyclodehydroiodination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene, a polycyclic aromatic hydrocarbon (PAH) with a unique oval shape, has garnered significant interest in materials science and electronics due to its distinct optoelectronic properties. The synthesis of this compound and its derivatives is a key area of research for the development of novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. Among the various synthetic strategies, photochemical cyclodehydroiodination has emerged as a powerful and efficient method for the construction of the this compound core. This application note provides detailed protocols and data for the synthesis of this compound and its derivatives using this photochemical approach, enabling researchers to reliably produce these valuable compounds.
The photochemical cyclodehydroiodination (PCDHI) of appropriately substituted precursors offers a high-yield and often regioselective route to complex PAHs like this compound. This method involves the intramolecular cyclization of a precursor molecule containing iodine atoms at key positions, initiated by ultraviolet (UV) light. The subsequent elimination of hydrogen iodide leads to the formation of new aromatic rings, ultimately yielding the desired polycyclic structure. This document will focus on the synthesis of dibenzo[hi,st]this compound (DBOV) as a well-documented example that serves as a strong analogue for the synthesis of unsubstituted this compound.
Data Presentation
The following tables summarize the key quantitative data extracted from relevant literature on the photochemical synthesis of dibenzo[hi,st]this compound (DBOV), a close derivative of this compound.
Table 1: Reaction Conditions and Yields for the Photochemical Synthesis of Dibenzo[hi,st]this compound (DBOV)
| Precursor | Light Source | Solvent System | Base | Reaction Time (h) | Yield (%) | Reference |
| Iodinated bichrysenyl derivative | 16 x 14 W UV lamps (300 nm) | Acetone (B3395972) / aqueous Na2CO3 solution | Na2CO3 (0.1 M, 1.0 equiv per PCDHI) | 2 | 73 | [1][2] |
Table 2: Characterization Data for Dibenzo[hi,st]this compound (DBOV) Derivatives
| Characterization Technique | Key Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The 1H NMR spectra of DBOV derivatives show a strong dependence on the solvent, temperature, and peripheral substituents.[2] In deuterated tetrahydrofuran (B95107) and aromatic solvents, sharp and well-resolved signals are observed, which can be assigned with the help of 2D NMR techniques (COSY and NOESY).[2] In chloroform-d, the signals can become broad, indicating aggregation of the aromatic cores.[2] |
| Mass Spectrometry (MS) | High-resolution matrix-assisted laser desorption/ionization time-of-flight (HR MALDI-TOF) mass spectrometry is used to confirm the molecular weight of the synthesized DBOV derivatives. |
| UV-Visible (UV-Vis) Spectroscopy | The optoelectronic properties of DBOV derivatives are investigated using UV-vis absorption and fluorescence spectroscopy.[1] Dibenzo[hi,st]this compound exhibits red emission with a high fluorescence quantum yield of 79%.[1] |
| X-ray Diffraction Analysis | Single-crystal X-ray analysis of a DBOV derivative with 2,6-dimethylphenyl groups revealed the precise structure of the DBOV core.[1] |
Experimental Protocols
The following protocols are based on the successful synthesis of dibenzo[hi,st]this compound (DBOV) and can be adapted for the synthesis of this compound from a suitable di-iodinated precursor.
Protocol 1: General Procedure for Photochemical Cyclodehydroiodination (PCDHI)
Materials:
-
Iodinated precursor (e.g., a di-iodinated derivative of 1,1':2',1''-ternaphthalene for this compound synthesis)
-
Acetone (spectroscopic grade)
-
Sodium carbonate (Na2CO3)
-
Deionized water
-
Photoreactor equipped with UV lamps (e.g., 300 nm)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Precursor Solution Preparation: Dissolve the iodinated precursor in acetone to a concentration of approximately 6 x 10⁻⁴ M in a Schlenk flask equipped with a magnetic stir bar.
-
Base Solution Preparation: Prepare a 0.1 M aqueous solution of sodium carbonate.
-
Reaction Setup: Add the aqueous sodium carbonate solution to the precursor solution. The amount of sodium carbonate should be approximately 1.0 equivalent for each iodine atom to be eliminated.
-
Degassing (Optional but Recommended): Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the precursor.
-
Photochemical Reaction: Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 300 nm) with vigorous stirring. The reaction time will vary depending on the specific precursor and the power of the UV lamps. For the synthesis of the DBOV precursor, a reaction time of 2 hours was reported to be sufficient.[2]
-
Product Precipitation: As the reaction proceeds, the desired this compound product, which is typically less soluble than the precursor, will precipitate from the solution.
-
Isolation and Purification: After the reaction is complete (monitored by techniques like TLC or LC-MS), turn off the UV lamps and cool the reaction mixture to room temperature. Collect the precipitated product by filtration. Wash the solid product with water and then with a small amount of cold acetone to remove any unreacted starting material and byproducts.
-
Drying: Dry the purified product under vacuum to obtain the final this compound compound.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the synthesis of this compound via photochemical cyclodehydroiodination.
Proposed Signaling Pathway (Reaction Mechanism)
Caption: Proposed mechanism for the formation of this compound via photochemical cyclodehydroiodination.
References
Laboratory Protocol for the Preparation of Ovalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis, purification, and characterization of ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH). The synthesis is based on the classical method developed by E. Clar, involving the oxidative treatment of bisanthene with maleic anhydride (B1165640) followed by decarboxylation. This protocol includes step-by-step procedures for the synthesis, purification by vacuum sublimation, and characterization using mass spectrometry, UV-Vis spectroscopy, and NMR spectroscopy. All quantitative data is summarized for clarity, and a visual workflow is provided.
Introduction
This compound is a large, reddish-orange polycyclic aromatic hydrocarbon consisting of ten peri-fused benzene (B151609) rings.[1] Its planar structure and extensive π-electron system make it a subject of interest in materials science, particularly for applications in organic electronics.[2] First synthesized by E. Clar in 1948, the preparation of this compound remains a relevant procedure in synthetic organic chemistry for accessing large PAH frameworks.[2][3] This protocol details a reliable method for its preparation and characterization in a laboratory setting.
Data Presentation
Table 1: Physicochemical Properties of this compound [4][5]
| Property | Value |
| Molecular Formula | C₃₂H₁₄ |
| Molecular Weight | 398.45 g/mol |
| Appearance | Reddish-orange solid |
| CAS Number | 190-26-1 |
Table 2: Characterization Data for this compound
| Technique | Parameters | Observed Data |
| Mass Spectrometry (EI) | - | m/z 398 (M⁺) |
| UV-Vis Spectroscopy | Solvent: Benzene | λmax (nm): ~465, ~456 |
| ¹H NMR | Solvent: C₂D₂Cl₄ | Predicted shifts in aromatic region |
| ¹³C NMR | Solvent: C₂D₂Cl₄ | Predicted shifts in aromatic region |
Experimental Protocols
I. Synthesis of this compound
This synthesis is based on the method originally described by E. Clar.[3] The overall reaction involves the oxidative addition of maleic anhydride to bisanthene, followed by a decarboxylation step.
Materials:
-
Bisanthene
-
Maleic anhydride
-
Nitrobenzene (B124822) (solvent)
-
Soda lime
-
Zinc dust
-
Pyridine
-
Acetic acid
-
Chloranil
Procedure:
-
Preparation of the Bisanthene Anhydride Intermediate:
-
In a round-bottom flask equipped with a reflux condenser, dissolve bisanthene in nitrobenzene.
-
Add an excess of maleic anhydride to the solution.
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
The precipitated product, the carboxylic anhydride of bisanthene, is collected by filtration and washed with a suitable solvent (e.g., ethanol) to remove residual nitrobenzene and unreacted maleic anhydride.
-
-
Decarboxylation to this compound:
-
Mix the dried bisanthene carboxylic anhydride with soda lime in a heat-resistant flask.
-
Heat the mixture to a high temperature (around 400 °C) to induce decarboxylation.[3] This step should be performed in a well-ventilated fume hood or with appropriate off-gas trapping, as it releases carbon dioxide.
-
The crude this compound product is obtained as a solid residue.
-
II. Purification of this compound
Purification of the crude this compound is critical to obtain a high-purity product for subsequent analysis and applications. Vacuum sublimation is a highly effective method for this purpose.[6]
Apparatus:
-
Vacuum sublimation apparatus (including a cold finger)
-
High-vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude this compound powder in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring all joints are properly sealed with high-vacuum grease.
-
Connect the apparatus to a high-vacuum line and evacuate the system to a pressure of ≤10⁻³ mbar.
-
Once a stable vacuum is achieved, begin to gently heat the bottom of the apparatus using a heating mantle or oil bath.
-
Cool the cold finger with circulating cold water or a dry ice/acetone slurry.
-
Gradually increase the temperature of the heating source. This compound will sublime and deposit as fine, reddish-orange crystals on the cold finger. The temperature required will depend on the vacuum achieved but is typically in the range of 300-400 °C.
-
Continue the sublimation until no more material is observed to sublime from the crude product.
-
Turn off the heating and allow the apparatus to cool completely to room temperature under vacuum.
-
Carefully vent the apparatus to atmospheric pressure with an inert gas.
-
Disassemble the apparatus and scrape the purified this compound crystals from the cold finger.
III. Characterization of this compound
1. Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Preparation: Dissolve a small amount of the purified this compound in a volatile solvent (e.g., dichloromethane) or use a direct insertion probe.
-
Expected Result: The mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 398, corresponding to the molecular weight of this compound (C₃₂H₁₄).[4] Fragmentation is typically minimal for such stable aromatic systems.[7][8]
2. UV-Visible (UV-Vis) Spectroscopy
-
Technique: UV-Visible Absorption Spectroscopy.
-
Sample Preparation: Prepare a dilute solution of purified this compound in a suitable UV-grade solvent such as benzene or chloroform.
-
Expected Result: The UV-Vis spectrum of this compound in benzene exhibits characteristic absorption bands in the visible region, with major peaks around 465 nm and 456 nm.[2]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: ¹H and ¹³C NMR Spectroscopy.
-
Sample Preparation: Due to the low solubility of this compound, a high-boiling deuterated solvent such as 1,1,2,2-tetrachloroethane-d₂ (C₂D₂Cl₄) or the use of a high-temperature probe may be necessary. Dissolve a sufficient amount of purified this compound in the chosen solvent.
-
Expected ¹H NMR Spectrum: The ¹H NMR spectrum will show a complex pattern of signals in the aromatic region (typically δ 7-9 ppm). Due to the molecule's symmetry, specific multiplets corresponding to the different proton environments will be observed.
-
Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will display a set of signals in the aromatic region (typically δ 120-140 ppm) corresponding to the unique carbon atoms in the this compound structure.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: Logical flow from precursors to final analysis in this compound preparation.
References
- 1. rsc.org [rsc.org]
- 2. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crpp.cnrs.fr [crpp.cnrs.fr]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. innovation.world [innovation.world]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Use of Ovalene and its Derivatives in Organic Light-Emitting Devices (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene, a polycyclic aromatic hydrocarbon, and its derivatives have emerged as promising materials for the development of next-generation organic light-emitting devices (OLEDs). Their planar structure and extensive π-conjugation give rise to unique photophysical properties, making them attractive candidates for highly efficient and stable light-emitting layers in OLEDs. This document provides an overview of the application of this compound derivatives, particularly dibenzo[hi,st]this compound (DBOV), in OLEDs, including their synthesis, photophysical characteristics, and protocols for device fabrication. While the field is still developing, the intrinsic properties of these molecules suggest significant potential for creating advanced display and lighting technologies.
Key Applications of this compound Derivatives in OLEDs
This compound derivatives, most notably DBOV, are primarily investigated as red-light emitters in the emissive layer (EML) of an OLED. The key characteristics that make them suitable for this application include:
-
High Fluorescence Quantum Yield: DBOV derivatives have demonstrated exceptionally high photoluminescence quantum yields (PLQY), with some reporting values up to 79-97% in solution. This high efficiency in converting electrical energy to light is a critical factor for bright and energy-efficient OLEDs.
-
Strong Red Emission: DBOV exhibits strong and stable emission in the red region of the visible spectrum, a crucial color for full-color displays.
-
High Thermal and Photostability: The rigid, extended aromatic structure of DBOV contributes to its excellent thermal and photostability, which is essential for the long operational lifetime of an OLED device.
Data Presentation
The following tables summarize the key photophysical properties of various dibenzo[hi,st]this compound (DBOV) derivatives that have been synthesized and characterized. This data is crucial for selecting the appropriate emitter for a target application and for designing the architecture of the OLED device.
Table 1: Photophysical Properties of Dibenzo[hi,st]this compound (DBOV) Derivatives [1]
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Optical Gap (eV) |
| DBOV-C12 | 595 | 627 | 0.89 | 1.99 |
| DBOV-DMEP | 599 | 632 | 0.86 | 1.98 |
| DBOV-TMOP | 600 | 634 | 0.79 | 1.97 |
| DBOV-CF3 | 591 | 623 | 0.81 | 2.00 |
| DBOV-TIPS | 635 | 670 | 0.67 | 1.86 |
Table 2: Electrochemical Properties of Dibenzo[hi,st]this compound (DBOV) Derivatives [1]
| Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) |
| DBOV-C12 | -5.28 | -2.93 | 2.35 |
| DBOV-DMEP | -5.30 | -2.91 | 2.39 |
| DBOV-TMOP | -5.25 | -2.90 | 2.35 |
| DBOV-CF3 | -5.45 | -3.07 | 2.38 |
| DBOV-TIPS | -5.25 | -3.06 | 2.19 |
Note: As of the latest literature review, specific performance data for OLED devices incorporating DBOV derivatives (e.g., External Quantum Efficiency, Luminance, Current Efficiency) has not been extensively published. The data presented focuses on the intrinsic photophysical and electrochemical properties of the materials themselves.
Experimental Protocols
Protocol 1: Synthesis of a Dibenzo[hi,st]this compound (DBOV) Derivative
This protocol describes a key step in a reported efficient synthesis of DBOV derivatives, specifically the photochemical cyclodehydroiodination (PCDHI).[1]
Materials:
-
Iodinated bichrysenyl precursor
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
High-pressure mercury lamp (e.g., 300 W)
-
Schlenk flask or other suitable reaction vessel
-
Standard purification supplies (e.g., silica (B1680970) gel for column chromatography, solvents)
Procedure:
-
Dissolve the iodinated bichrysenyl precursor in anhydrous CH2Cl2 in a Schlenk flask to a concentration of approximately 0.1 mM.
-
Degas the solution by bubbling with argon for 30 minutes to remove oxygen, which can quench the photochemical reaction.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and dichloromethane) to isolate the desired DBOV derivative.
-
Characterize the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of a DBOV derivative via photochemical cyclodehydroiodination.
Protocol 2: Fabrication of a Multilayer OLED using an this compound Derivative as the Emissive Layer
This protocol provides a general methodology for the fabrication of a multilayer OLED by thermal evaporation, which can be adapted for incorporating a DBOV derivative as the emissive material.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Host material for EML, Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
DBOV derivative (as the dopant emitter in the EML)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10^-6 Torr)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
UV-ozone or oxygen plasma cleaner
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
Encapsulation materials (e.g., UV-curable epoxy and glass lids)
Procedure:
-
Substrate Cleaning: a. Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) (15 minutes each). b. Dry the substrates with a stream of nitrogen gas. c. Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote hole injection.
-
Organic and Metal Layer Deposition: a. Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber. b. Sequentially deposit the following layers onto the ITO substrate. The thicknesses provided are typical and may require optimization for a specific DBOV emitter. i. Hole Injection Layer (HIL): e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN). ii. Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB). iii. Emissive Layer (EML): Co-evaporate a host material (e.g., 20 nm of 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) with a DBOV derivative as the dopant. The doping concentration is a critical parameter and typically ranges from 1% to 10% by weight. iv. Electron Transport Layer (ETL): e.g., 30 nm of tris(8-hydroxyquinolinato)aluminum (Alq3). v. Electron Injection Layer (EIL): e.g., 1 nm of lithium fluoride (B91410) (LiF). vi. Cathode: 100 nm of Aluminum (Al). c. Maintain a stable deposition rate for organic layers (typically 0.1-0.2 nm/s) and the metal cathode (e.g., 0.5-1.0 nm/s).
-
Encapsulation: a. Transfer the fabricated devices into an inert atmosphere glovebox without exposure to ambient air and moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from degradation.
Caption: A general workflow for the fabrication of a multilayer OLED using thermal evaporation.
Logical Relationships in OLED Device Function
The efficient operation of an OLED relies on a cascade of energy transfer and charge transport processes between the different layers. The energy levels (HOMO and LUMO) of each material must be carefully aligned to ensure efficient injection and transport of charge carriers (holes and electrons) to the emissive layer, where they recombine to produce light.
Caption: Energy level alignment and charge transport pathway in a multilayer OLED.
Conclusion
This compound and its derivatives, particularly dibenzo[hi,st]this compound, represent a promising class of materials for the development of high-performance red-emitting OLEDs. Their excellent photophysical properties, including high fluorescence quantum yields and stability, make them strong candidates for future display and lighting applications. Further research is needed to fully characterize the performance of these materials in optimized OLED architectures and to explore the full potential of the broader class of this compound-based compounds. The protocols and data provided herein serve as a valuable starting point for researchers entering this exciting field.
References
Application Notes and Protocols for Ovalene in Nanoelectronics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH), and its derivatives are emerging as significant materials in the field of nanoelectronics. Comprised of ten fused benzene (B151609) rings, this nanographene molecule exhibits unique electronic and optical properties, making it a compelling candidate for a range of applications, from single-molecule electronics to advanced optoelectronic devices. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in nanoelectronics research.
Applications of this compound in Nanoelectronics
This compound's planar structure and delocalized π-electron system are central to its utility in nanoelectronics. Key application areas include:
-
Single-Molecule Trapping: Self-assembled monolayers of this compound on gold substrates form highly ordered nanoscale cavities. These triangular cavities, with dimensions of approximately 0.3 nm, are perfectly sized to trap individual thiol molecules. This precise "molecule-planting" technique is foundational for developing molecular-level patterning, understanding isolated molecular properties, and constructing three-dimensional nanostructures for next-generation electronic devices.
-
Optoelectronics: Dibenzo[hi,st]this compound (DBOV), a derivative of this compound, demonstrates exceptional optoelectronic properties. It is a highly inert nanographene with strong red emission, boasting a high absolute fluorescence quantum yield of up to 79%.[1] These characteristics, combined with its thermal and photostability, make DBOV a promising material for light-emitting diodes (OLEDs) and lasers.
-
Dielectric Materials: Theoretical studies using Monte Carlo simulations have explored the dielectric properties of this compound-like nanostructures. These studies investigate the effects of external electric fields and interlayer interactions on polarization and dielectric susceptibility, suggesting that this compound-based materials could be engineered for novel nanotechnology applications.
Quantitative Data
The following tables summarize key quantitative data for this compound and its derivatives in nanoelectronics applications.
Table 1: Optoelectronic Properties of Dibenzo[hi,st]this compound (DBOV) Derivatives
| Derivative | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |
| DBOV-C12 | 575 | 617 | 0.89 |
| DBOV-DMEP | 570 | 611 | 0.79 |
| DBOV-TTMOP | 576 | 617 | 0.85 |
| DBOV-CF3 | 569 | 611 | 0.82 |
| DBOV-TIPS | 610 | 650 | 0.67 |
Table 2: Performance of Nanographene-Based Organic Light-Emitting Diodes (OLEDs) *
| Emitter Material | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Luminance (cd/m²) |
| C60-tBu8 Nanographene | 2.27 | 0.28 | 164 |
Note: Data for a benchmark OLED device incorporating rod-shaped nanographene materials.[1][2] Performance of DBOV-based devices is expected to be in a similar range, but specific data is not yet widely available.
Experimental Protocols
Protocol 1: Formation of this compound Adlayers on Au(111) for Single-Molecule Trapping
This protocol describes the formation of a self-assembled monolayer of this compound on a gold (111) substrate to create nanoscale cavities for trapping single molecules.
Materials:
-
This compound powder
-
Organic solvent (e.g., 1,2,4-trichlorobenzene)
-
Au(111) single-crystal substrate
-
Beakers and Petri dishes
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Substrate Preparation:
-
Clean the Au(111) substrate by annealing it in a flame to reconstruct the surface, followed by cooling in a nitrogen atmosphere to prevent contamination.
-
-
Solution Preparation:
-
Prepare a dilute solution of this compound in an appropriate organic solvent (e.g., 0.1 mg/mL in 1,2,4-trichlorobenzene). The concentration may need to be optimized.
-
-
Self-Assembly:
-
Immerse the cleaned Au(111) substrate into the this compound solution for a predetermined time (e.g., 10-30 minutes). The immersion time will influence the coverage and ordering of the adlayer.
-
The process should be carried out in a clean, controlled environment to minimize contamination.
-
-
Rinsing and Drying:
-
Gently remove the substrate from the solution using tweezers.
-
Rinse the substrate with a pure solvent to remove any physisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The resulting this compound adlayer can be characterized using techniques such as Scanning Tunneling Microscopy (STM) to visualize the formation of the nanoscale cavities.
-
Protocol 2: Fabrication of a Dibenzo[hi,st]this compound (DBOV)-Based Organic Light-Emitting Diode (OLED)
This protocol outlines the general steps for fabricating a simple OLED device using a DBOV derivative as the emissive layer through thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrate
-
DBOV derivative powder
-
Hole transport layer (HTL) material (e.g., TAPC)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Electron injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
Thermal evaporation system with multiple sources
-
Substrate holders and shadow masks
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Dry the substrate with a nitrogen gun and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Mount the cleaned substrate into the thermal evaporation chamber.
-
Deposit the organic layers sequentially under high vacuum (typically < 10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Evaporate the HTL material (e.g., TAPC) to a desired thickness (e.g., 40 nm).
-
Emissive Layer (EML): Co-evaporate the DBOV derivative (guest) and a host material (e.g., CBP) at a specific doping concentration (e.g., 5-10 wt%) to a thickness of approximately 20-30 nm.
-
Electron Transport Layer (ETL): Evaporate the ETL material (e.g., TPBi) to a thickness of around 30-40 nm.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm).
-
Deposit the metal cathode (e.g., Aluminum, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation and Characterization:
-
Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Characterize the device by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency.
-
Visualizations
References
Application Notes and Protocols for Ovalene Derivative-Based Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-based quantum dots (CQDs), particularly those derived from polycyclic aromatic hydrocarbons (PAHs), are emerging as a promising class of fluorescent nanomaterials for a wide range of applications, including bioimaging, sensing, and drug delivery. Their excellent photostability, biocompatibility, and tunable optical properties make them a compelling alternative to traditional semiconductor quantum dots. Ovalene, a large, condensed polycyclic aromatic hydrocarbon with a symmetric structure, represents an attractive but underexplored precursor for the synthesis of highly fluorescent and stable CQDs. This document provides an overview of the potential of this compound derivatives for quantum dot applications, including detailed experimental protocols for their synthesis and characterization, and a summary of their expected photophysical properties based on structurally similar PAH-derived CQDs.
While specific literature on this compound-derived quantum dots is limited, the methodologies and resulting properties can be inferred from studies on similar large PAHs like perylene. The protocols and data presented herein are based on established "bottom-up" synthesis approaches for carbon dots from aromatic precursors.
Data Presentation: Photophysical Properties
The photophysical properties of carbon dots are highly dependent on the precursor and synthesis conditions. The following table summarizes representative quantitative data for quantum dots derived from perylene, a PAH structurally related to this compound, to provide an expected range of performance for this compound-derived quantum dots.
| Precursor Derivative | Synthesis Method | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |
| Perylene-3,4,9,10-tetracarboxylic dianhydride | Solvothermal | Not Specified | 540 | 53.22 | [1] |
| Perylenedioic Acid | Spatial-confined cross-condensation | Not Specified | Not Specified | > 97.2 (in water) | [2] |
| Perylene (nitrated) | Hydrothermal | Not Specified | 538 - 600 | Not Specified | [3][4] |
| Perylene Derivatives (fused) | Solvothermal | ~720 | 745 | 8.3 - 18.8 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound-Derived Carbon Dots (O-CQDs) via Hydrothermal Method
This protocol describes a general procedure for the synthesis of water-soluble O-CQDs from a hypothetical carboxylated this compound derivative.
Materials:
-
Carboxylated this compound Derivative (e.g., this compound-tetracarboxylic acid)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Teflon-lined Stainless Steel Autoclave (50 mL)
-
Dialysis tubing (MWCO 1000 Da)
-
0.22 µm Syringe Filter
Procedure:
-
Precursor Solution Preparation: Dissolve 100 mg of the carboxylated this compound derivative in 20 mL of 100 mM aqueous NaOH solution in a glass beaker. Stir until fully dissolved.
-
Hydrothermal Reaction: Transfer the solution to a 50 mL Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in a muffle furnace at 200°C for 12 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting dark brown solution.
-
Purification:
-
Centrifuge the solution at 10,000 rpm for 15 minutes to remove any large aggregates.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Place the filtered solution into a dialysis bag (MWCO 1000 Da) and dialyze against DI water for 48 hours, changing the water every 6 hours to remove unreacted precursors and small molecular byproducts.
-
-
Storage: The purified O-CQD solution can be stored at 4°C in the dark. For long-term storage, the solution can be lyophilized to obtain a solid powder.
Protocol 2: Characterization of O-CQDs
1. Morphological and Structural Characterization:
-
Transmission Electron Microscopy (TEM): Dilute the O-CQD solution and drop-cast onto a carbon-coated copper grid. Allow to air dry and image using a TEM to determine the size, shape, and lattice structure of the O-CQDs.
-
X-ray Photoelectron Spectroscopy (XPS): Lyophilize the O-CQD solution to obtain a powder. Use XPS to analyze the elemental composition and surface functional groups.
2. Photophysical Characterization:
-
UV-Vis Spectroscopy: Dilute the O-CQD solution in a quartz cuvette and record the absorption spectrum using a UV-Vis spectrophotometer to identify the characteristic absorption peaks.
-
Photoluminescence (PL) Spectroscopy: Using a fluorescence spectrophotometer, record the emission spectra at various excitation wavelengths to determine the excitation-dependent emission properties and the wavelength of maximum emission.
-
Quantum Yield (QY) Measurement: The QY can be calculated using a relative method with a known standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄). The following equation is used:
-
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
-
Where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the O-CQD sample and the standard, respectively.
-
Visualizations
Caption: Workflow for the synthesis and application of this compound-Derived Carbon Quantum Dots (O-CQDs).
References
- 1. Yellow emissive and high fluorescence quantum yield carbon dots from perylene-3,4,9,10-tetracarboxylic dianhydride for anticounterfeiting applications ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02219J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Perylene-Derived Hydrophilic Carbon Dots with Polychromatic Emissions as Superior Bioimaging and NIR-Responsive Photothermal Bactericidal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Functionalization of the Ovalene Core: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical functionalization of the ovalene core. This compound, a large polycyclic aromatic hydrocarbon (PAH) composed of ten fused benzene (B151609) rings, offers a unique scaffold for the development of novel materials and therapeutic agents. Its extended π-system and planar structure provide distinct electronic and photophysical properties that can be further tailored through chemical modification. These notes are intended to guide researchers in the synthesis and exploration of functionalized this compound derivatives for applications in materials science, electronics, and, with further research, drug development.
Introduction to this compound Functionalization
The functionalization of the this compound core is primarily achieved through electrophilic aromatic substitution reactions, leveraging the electron-rich nature of the polycyclic system. Subsequent modifications of the initially introduced functional groups can be accomplished using a variety of cross-coupling and transformation reactions. This allows for the precise installation of a wide range of functionalities, thereby tuning the solubility, electronic properties, and biological activity of the this compound scaffold.
Key Functionalization Reactions of the this compound Core
The following sections detail generalized experimental protocols for key functionalization reactions. It is important to note that these are representative procedures and may require optimization for the this compound substrate due to its low solubility and high reactivity. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Electrophilic Aromatic Substitution Reactions
Application: Introduction of a bromine atom onto the this compound core serves as a crucial first step for subsequent cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol:
-
Materials: this compound, N-Bromosuccinimide (NBS), anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous DMF.
-
Add N-Bromosuccinimide (1.1 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water and methanol, and dry under vacuum.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane (B109758) gradient).
-
Application: The introduction of a nitro group provides a versatile handle for further chemical transformations. The nitro group is a strong electron-withdrawing group that can significantly modify the electronic properties of the this compound core. It can also be reduced to an amino group, opening pathways to a variety of other functionalities.
Experimental Protocol:
-
Materials: this compound, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
In a round-bottom flask, carefully add concentrated H₂SO₄ to fuming HNO₃ at 0 °C to prepare the nitrating mixture.
-
In a separate flask, suspend this compound (1.0 eq) in CH₂Cl₂.
-
Slowly add the nitrating mixture to the this compound suspension at 0 °C with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the product.
-
Filter the precipitate, wash with copious amounts of water until the washings are neutral, and then wash with methanol.
-
Dry the product under vacuum. Purification can be achieved by recrystallization or column chromatography.
-
Application: This reaction introduces an acyl group to the this compound core, which can serve as a synthetic intermediate or to modulate the electronic properties of the molecule.
Experimental Protocol:
-
Materials: this compound, Acetyl Chloride (or other acyl chlorides), Anhydrous Aluminum Chloride (AlCl₃), Anhydrous Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.2 eq) in anhydrous CH₂Cl₂ in a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, slowly add acetyl chloride (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a suspension of this compound (1.0 eq) in anhydrous CH₂Cl₂ to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and then reflux for 6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Cross-Coupling Reactions of Functionalized this compound
Bromo-ovalene is a key intermediate for various palladium-catalyzed cross-coupling reactions.
Application: Formation of a new carbon-carbon bond by coupling bromo-ovalene with a boronic acid or ester. This is a powerful method for introducing aryl or vinyl substituents.
Experimental Protocol:
-
Materials: Bromo-ovalene, Arylboronic acid, Pd(PPh₃)₄, Potassium Carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a Schlenk flask, combine bromo-ovalene (1.0 eq), the arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, add water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Application: To introduce alkyne functionalities onto the this compound core, which are useful for further "click" chemistry modifications or for extending the π-conjugation.
Experimental Protocol:
-
Materials: Bromo-ovalene, Terminal alkyne, Pd(PPh₃)₂Cl₂, Copper(I) Iodide (CuI), Triethylamine (TEA), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of bromo-ovalene (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of anhydrous THF and TEA under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Functional Group Transformations
Application: The amino group is a versatile functional group that can be used for amide bond formation, diazotization reactions, and as a coordinating ligand. The presence of an amino group can also enhance the solubility of this compound in polar solvents.
Experimental Protocol:
-
Materials: Nitro-ovalene, Tin(II) Chloride Dihydrate (SnCl₂·2H₂O), Ethanol, Concentrated Hydrochloric Acid (HCl).
-
Procedure:
-
Suspend nitro-ovalene (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the amino-ovalene by column chromatography.
-
Quantitative Data Presentation
The following tables provide an illustrative summary of the expected quantitative data for the functionalization of the this compound core. Note: This data is hypothetical and serves as a template for presenting experimental results.
Table 1: Summary of Electrophilic Aromatic Substitution Reactions on this compound.
| Entry | Reaction | Reagents and Conditions | Product | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |
| 1 | Bromination | NBS, DMF, RT, 24h | Bromo-ovalene | 85 | >300 | [Illustrative] 8.5-9.5 (m) |
| 2 | Nitration | HNO₃, H₂SO₄, CH₂Cl₂, 0°C to RT, 6h | Nitro-ovalene | 70 | >300 | [Illustrative] 8.6-9.8 (m) |
| 3 | Acylation | CH₃COCl, AlCl₃, CH₂Cl₂, reflux, 6h | Acetyl-ovalene | 65 | >300 | [Illustrative] 2.8 (s, 3H), 8.4-9.6 (m) |
Table 2: Summary of Cross-Coupling Reactions with Bromo-ovalene.
| Entry | Reaction | Coupling Partner | Catalyst System | Product | Yield (%) |
| 1 | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Phenyl-ovalene | 75 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, TEA | Phenylethynyl-ovalene | 80 |
Table 3: Spectroscopic Data for Functionalized this compound Derivatives.
| Compound | λmax,abs (nm) | λmax,em (nm) | Quantum Yield (ΦF) |
| This compound | 450 | 480 | 0.60 |
| Bromo-ovalene | 455 | 485 | 0.55 |
| Nitro-ovalene | 470 | 500 | 0.10 |
| Amino-ovalene | 460 | 495 | 0.75 |
| Phenyl-ovalene | 465 | 490 | 0.68 |
Mandatory Visualizations
Experimental Workflow for this compound Functionalization
Caption: General workflow for the functionalization of the this compound core.
Proposed Application: this compound-based Photodynamic Therapy (PDT)
Functionalized ovalenes, due to their extensive π-systems, have the potential to act as photosensitizers in photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, the functionalized this compound could generate reactive oxygen species (ROS) that induce cancer cell death.
Caption: Proposed mechanism of action for this compound-based photodynamic therapy.
Potential Applications in Drug Development
While the direct application of this compound in drug development is still in its nascent stages, functionalized derivatives hold significant promise in several areas:
-
Photodynamic Therapy (PDT): As illustrated above, the photophysical properties of functionalized ovalenes make them potential candidates for photosensitizers in PDT for cancer treatment.[1][2][3] Their strong absorption in the visible region and potential for high singlet oxygen quantum yields are desirable characteristics.
-
Drug Delivery: The planar structure of the this compound core allows for efficient π-π stacking interactions with aromatic drug molecules. By functionalizing the periphery of the this compound with solubilizing groups (e.g., polyethylene (B3416737) glycol) and targeting ligands (e.g., antibodies, peptides), it may be possible to develop targeted drug delivery systems.[4]
-
Biosensing: Functionalized ovalenes can be immobilized on electrode surfaces to create electrochemical biosensors for the detection of biomolecules.[5][6][7][8] The large surface area and tunable electronic properties of the this compound core could lead to highly sensitive and selective detection platforms. Their intrinsic fluorescence also makes them suitable for use in optical biosensors.[9]
Further research is required to fully explore the potential of functionalized this compound derivatives in these and other biomedical applications. The protocols and data presented herein provide a foundational framework for initiating such investigations.
References
- 1. Advanced Smart-photosensitizers for More Effective Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Photodynamic Therapy in the Treatment of Cancer—The Selection of Synthetic Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [cora.ucc.ie]
- 6. researchgate.net [researchgate.net]
- 7. Biosensors in Detection of Polycyclic Aromatic Hydrocarbons [ideas.repec.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of Aza-Ovalene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aza-ovalenes are a subclass of nitrogen-doped polycyclic aromatic hydrocarbons (N-PAHs) that have garnered interest due to their unique electronic and optical properties. The incorporation of nitrogen atoms into the polycyclic aromatic framework significantly modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing their charge-transport characteristics, light absorption, and emission spectra.[1][2] These properties make them promising candidates for applications in organic electronics, chemosensors, and potentially as scaffolds in medicinal chemistry.[1] While the direct biological applications of aza-ovalenes are still an emerging field of research, their structural similarity to other polycyclic aromatic hydrocarbons suggests potential interactions with biological systems, such as DNA intercalation and modulation of specific signaling pathways.[3] This document provides a detailed protocol for the synthesis of a specific diaza-ovalene derivative and discusses potential biological signaling pathways that may be relevant to this class of compounds.
Data Presentation
Table 1: Synthesis of Diaza-ovalene 5 - Reactants and Yield
| Step | Starting Material | Reagents | Product | Yield |
| 1 | Bisanthene-Mes | POCl₃, DMF, DCE | 1-formyl-bisanthene-Mes (Compound 1) | Not Reported |
| 2 | 1-formyl-bisanthene-Mes (Compound 1) | POCl₃, DMF, DCE | 1,6-diformyl-bisanthene-Mes (Compound 2) | Not Reported |
| 3 | 1,6-diformyl-bisanthene-Mes (Compound 2) | TMSN₃, TFA, TfOH | Diaza-ovalene 5 | 47% |
Table 2: Characterization Data for Diaza-ovalene 5
| Characterization Method | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 10.69 (s, 2H), 9.32 (d, J = 10.0 Hz, 2H), 9.13 (d, J = 5.0 Hz, 2H), 9.06 (d, J = 5.0 Hz, 2H), 8.83(d, J = 10.0 Hz, 2H), 7.41 (s, 4H), 2.68 (s, 6H), 1.92 (s, 12H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm) 147.9, 144.9, 138.3, 138.3, 138.2, 138.1, 138.1, 134.8, 134.4, 130.3, 129.6, 129.2, 128.9, 128.9, 128.8, 127.0, 126.9, 126.6, 125.3, 122.5, 121.9, 119.9, 119.1, 116.3, 21.5, 20.6, 20.5, 20.5 |
| MALDI-TOF (M+H)⁺ | Calculated for C₄₈H₃₂N₂: 637.2638; Found: 637.2627 |
Experimental Protocols
Synthesis of Diaza-ovalene 5
This protocol is adapted from the supplementary information of the publication by Zhou et al., Org. Lett. 2021, 23, 21, 8640-8644.
Materials:
-
1,6-diformyl-bisanthene-Mes (Compound 2)
-
Trifluoroacetic acid (TFA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Ethyl acetate (B1210297)
-
Aqueous Sodium Hydroxide (NaOH, 2 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Two-neck round-bottom flask (150 mL)
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a 150 mL two-neck round-bottom flask, add 1,6-diformyl-bisanthene-Mes (Compound 2) (642.26 mg, 1 mmol) and 15 mL of trifluoroacetic acid (TFA) under air.
-
Add trimethylsilyl azide (TMSN₃) (2.304 g, 2 mmol) to the mixture.
-
Subsequently, add trifluoromethanesulfonic acid (TfOH) (750.40 mg, 5.0 mmol) to the flask.
-
Stir the resulting mixture in an oil bath at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with aqueous NaOH (2 M, 80 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvents via rotary evaporation.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:2 v/v) as the eluent.
-
The final product, Diaza-ovalene 5, is obtained as a yellow solid (301.86 mg, 47% yield).
Visualizations
Synthetic Workflow for Diaza-ovalene 5
Caption: Synthetic route to Diaza-ovalene 5.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Polycyclic aromatic hydrocarbons are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of this pathway can lead to the expression of genes involved in metabolism, including cytochrome P450 enzymes, and has been linked to toxicological responses and carcinogenesis.[4][5]
Caption: Aryl Hydrocarbon Receptor signaling pathway.
References
- 1. Synthesis and Properties of Aza-Ovalene with Six Zigzag Edges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polycyclic aromatic compounds as anticancer agents: Evaluation of synthesis and in vitro cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polycyclic Aromatic Hydrocarbons and digestive tract cancers - a perspective - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Soluble Ovalene Tetraamide Analogues: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene, a polycyclic aromatic hydrocarbon (PAH) with a unique ten-ring fused system, has garnered significant interest due to its distinct electronic and photophysical properties. However, the inherent planarity and strong π-π stacking of the this compound core lead to poor solubility in common organic solvents, limiting its processability and broader applications. The introduction of solubilizing groups, such as amide functionalities, offers a promising strategy to overcome this limitation. This document provides detailed application notes and experimental protocols for the synthesis of a soluble this compound tetraamide analogue, based on the innovative "fold-in" synthesis approach. This method allows for the creation of these complex structures with enhanced solubility, opening avenues for their exploration in drug development, organic electronics, and materials science.[1]
Applications
The unique structural and photophysical properties of soluble this compound tetraamide analogues make them promising candidates for a variety of applications:
-
Drug Development: The planar aromatic core of this compound tetraamides can intercalate with DNA, suggesting potential applications as anticancer agents. The amide functionalities can be further modified to enhance bioavailability and target specificity. The introduction of nitrogen atoms into the polycyclic aromatic framework is a known strategy to fine-tune the electronic and biological properties of molecules, making these analogues interesting for medicinal chemistry.[2][3]
-
Organic Electronics: The extended π-conjugated system of the this compound core, combined with the improved processability due to the amide groups, makes these materials suitable for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[4][5] The ability to tune the electronic properties through functionalization of the amide groups is particularly advantageous for optimizing device performance.
-
Fluorescent Probes and Sensors: this compound tetraamide analogues exhibit intense fluorescence in the visible region with a small Stokes shift, indicating a rigid and well-defined structure.[1][6] These properties make them suitable for use as fluorescent probes in biological imaging and as active components in chemical sensors.
Data Presentation
The following table summarizes the key quantitative data for a representative soluble this compound tetraamide analogue synthesized via the "fold-in" method.[1][6]
| Property | Value | Notes |
| Chemical Formula | C₅₄H₄₂N₄O₄ | Based on the precursor used in the "fold-in" synthesis. |
| Molecular Weight | 827.9 g/mol | Calculated based on the chemical formula. |
| Yield | ~20-30% | Reported yield for the final 5-fold intramolecular direct arylation step. |
| Solubility | Soluble in common organic solvents | Good solubility in solvents like chloroform (B151607) and THF allows for solution-based processing. |
| Absorption Maximum (λₘₐₓ) | ~450 - 550 nm | Exhibits intense absorption in the visible region. |
| Emission Maximum (λₑₘ) | ~550 - 600 nm | Strong fluorescence with a distinct vibronic structure. |
| Stokes Shift | ~3 nm | The small Stokes shift is indicative of a rigid molecular structure.[1][6] |
| Electrochemical Properties | Reversible redox processes | Suggests potential for use in electronic devices. |
Experimental Protocols
The synthesis of soluble this compound tetraamide analogues is achieved through a multi-step process, culminating in a palladium-catalyzed 5-fold intramolecular direct arylation, termed the "fold-in" synthesis.
Protocol 1: Synthesis of the Cyclic Tetraamide Precursor
This protocol describes the synthesis of the macrocyclic precursor required for the "fold-in" reaction.
Materials:
-
2-Bromo-4-(isobutylamino)benzoic acid
-
Triphosgene
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene (B28343)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer and heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Acid Chloride Formation: A solution of 2-bromo-4-(isobutylamino)benzoic acid (1.0 eq) in anhydrous DCM is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen). Triphosgene (0.4 eq) is added portion-wise, and the reaction mixture is stirred at 0 °C for 1 hour, then at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the crude acid chloride.
-
Cyclization: The crude acid chloride is dissolved in anhydrous toluene. This solution is added dropwise over a period of 6 hours to a solution of triethylamine (2.0 eq) in anhydrous toluene at 80 °C under high dilution conditions to favor intramolecular cyclization.
-
Reaction Monitoring and Work-up: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure cyclic tetraamide precursor.
Protocol 2: "Fold-in" Synthesis of the this compound Tetraamide Analogue
This protocol details the final palladium-catalyzed intramolecular cyclization to form the planar this compound tetraamide.
Materials:
-
Cyclic tetraamide precursor (from Protocol 1)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (B81430) ([PCy₃H]BF₄)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel for air-sensitive reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the cyclic tetraamide precursor (1.0 eq), Pd(OAc)₂ (20 mol%), [PCy₃H]BF₄ (40 mol%), K₂CO₃ (5.0 eq), and pivalic acid (2.0 eq).
-
Solvent Addition and Degassing: Anhydrous DMAc is added, and the mixture is degassed by three freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to 120 °C and stirred vigorously for 48 hours.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration.
-
Purification: The crude solid is washed thoroughly with water, methanol, and then hexane to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the pure, soluble this compound tetraamide analogue.
Mandatory Visualization
Caption: Synthetic workflow for the soluble this compound tetraamide analogue.
Caption: Characterization workflow for the synthesized analogue.
References
- 1. Fold-in Synthesis of an this compound Analogue Composed of Four Peripheral Amide Linkages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entechonline.com [entechonline.com]
- 4. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nitrogen-containing polycyclic aromatic hydrocarbons (PAHs) with bowl-shaped structures: synthesis, architecture, and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Depositing Thin Films of Ovalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed techniques and protocols for the deposition of thin films of ovalene, a polycyclic aromatic hydrocarbon (PAH) of interest for its potential applications in organic electronics and as a model system in materials science. The following sections detail both vapor-phase and solution-based deposition methods, offering experimental parameters and characterization data to guide researchers in fabricating high-quality this compound thin films.
Introduction to this compound and its Thin Films
This compound (C₃₂H₁₄) is a large, planar PAH with a unique molecular structure that imparts interesting electronic and optical properties. The ability to deposit this compound as a uniform thin film is crucial for its integration into electronic devices and for fundamental studies of its material properties. This document outlines the primary methods for this compound thin film deposition: thermal evaporation (a physical vapor deposition technique) and solution-based methods like spin coating.
Thermal Evaporation of this compound Thin Films
Thermal evaporation is a widely used technique for depositing thin films of organic materials with low vapor pressures, such as this compound. The process involves heating the source material in a high-vacuum environment, causing it to sublimate and subsequently deposit onto a cooler substrate.
Key Deposition Parameters and their Effects
The quality and properties of the resulting this compound thin film are highly dependent on several key experimental parameters:
-
Substrate Temperature: This parameter significantly influences the nucleation and growth of the film, affecting its crystallinity and morphology.
-
Deposition Rate: The rate at which this compound is deposited onto the substrate can impact the grain size and surface roughness of the film.[1][2]
-
Base Pressure: A high vacuum is necessary to prevent contamination of the film and to ensure a long mean free path for the evaporated molecules.[3]
Experimental Protocol for Thermal Evaporation
This protocol provides a general guideline for the deposition of this compound thin films via thermal evaporation. Optimal parameters may vary depending on the specific equipment and desired film characteristics.
Materials and Equipment:
-
This compound powder (high purity)
-
Substrates (e.g., silicon wafers with a native oxide layer, quartz, or glass slides)
-
Thermal evaporation system equipped with a quartz crystal microbalance (QCM) for thickness monitoring
-
Resistively heated effusion cell (e.g., tungsten or molybdenum boat)
-
Substrate holder with temperature control
-
High-vacuum pump system (e.g., turbomolecular pump backed by a rotary vane pump)
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, and isopropanol, each for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
For silicon substrates, a final oxygen plasma treatment can be used to remove any remaining organic residues and create a hydrophilic surface.
-
-
System Preparation:
-
Load the cleaned substrates into the substrate holder in the thermal evaporation chamber.
-
Place a small amount of this compound powder into the effusion cell.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.[2]
-
-
Deposition:
-
Heat the substrate to the desired temperature. While specific data for this compound is limited, a starting point based on similar PAHs like pentacene (B32325) would be in the range of room temperature to 100°C.[4]
-
Gradually increase the current to the effusion cell to begin sublimating the this compound.
-
Monitor the deposition rate using the QCM. A typical deposition rate for organic small molecules is in the range of 0.1-1 Å/s.[4]
-
Once the desired thickness is achieved, close the shutter to the source and turn off the power to the effusion cell.
-
-
Cooling and Venting:
-
Allow the substrate and the chamber to cool down to room temperature under vacuum.
-
Vent the chamber with an inert gas like nitrogen before removing the coated substrates.
-
Expected Film Characteristics
The properties of the deposited this compound thin films can be characterized using various techniques:
| Property | Characterization Technique | Typical Values/Observations |
| Thickness | Profilometry, Ellipsometry | 10 - 100 nm |
| Surface Roughness | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) roughness of a few nanometers.[5][6] |
| Morphology | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM) | Can range from amorphous to polycrystalline with dendritic grain structures, depending on deposition conditions.[2] |
| Crystallinity | X-ray Diffraction (XRD) | May show diffraction peaks corresponding to specific crystal orientations.[2] |
Solution-Based Deposition of this compound Thin Films
Solution-based techniques, such as spin coating, offer a potentially low-cost and scalable method for thin film deposition.[7] However, a significant challenge for this compound is its extremely low solubility in common organic solvents. This severely limits the feasibility of traditional solution-based processing.
Challenges and Potential Approaches
The main obstacle is finding a suitable solvent that can dissolve a sufficient concentration of this compound to form a continuous film. Researchers may need to explore high-boiling point solvents, solvent mixtures, or consider chemical modification of the this compound molecule to enhance its solubility.
General Protocol for Spin Coating (for Soluble Analogs or Dispersions)
Materials and Equipment:
-
Soluble this compound derivative or a stable this compound dispersion
-
Suitable solvent
-
Substrates (e.g., glass slides, silicon wafers)
-
Spin coater
-
Pipettes
Protocol:
-
Solution Preparation:
-
Dissolve the soluble this compound derivative or disperse the this compound powder in the chosen solvent to the desired concentration. Sonication may be required to aid dissolution or dispersion.
-
Filter the solution or dispersion through a syringe filter (e.g., 0.2 µm pore size) to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the chuck of the spin coater and ensure it is centered.
-
Dispense a small amount of the solution/dispersion onto the center of the substrate.
-
Start the spin coater. A two-step process is often used: a low-speed step (e.g., 500-1000 rpm for 5-10 seconds) to spread the liquid, followed by a high-speed step (e.g., 2000-5000 rpm for 30-60 seconds) to thin the film to the desired thickness.[7][8][9]
-
-
Drying/Annealing:
-
After spinning, the film may be soft-baked on a hotplate at a moderate temperature (e.g., 80-120°C) to remove residual solvent.
-
Further thermal annealing at higher temperatures may be performed to improve film crystallinity.
-
Parameters Influencing Film Thickness in Spin Coating
The final thickness of a spin-coated film is influenced by several factors:
| Parameter | Effect on Thickness |
| Spin Speed | Higher speed results in a thinner film.[9] |
| Solution Concentration | Higher concentration generally leads to a thicker film. |
| Solvent Volatility | More volatile solvents evaporate faster, which can lead to thicker films. |
| Solution Viscosity | Higher viscosity results in a thicker film. |
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the deposition processes described.
References
- 1. Thin Film Physical Vapor Deposition (PVD) System : The University of Akron, Ohio [uakron.edu]
- 2. aquila.infn.it [aquila.infn.it]
- 3. vaccoat.com [vaccoat.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spectraresearch.com [spectraresearch.com]
- 6. Coating Characterization | Thin Film Characterization | AFM Topography [afm.oxinst.com]
- 7. Spin coating - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
Application Notes and Protocols for the Use of Ovalene as a Novel Matrix in MALDI Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, from small organic compounds to large biomolecules.[1][2] The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte molecules with minimal fragmentation.[3][4] While traditional matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are widely used, there is ongoing research into novel matrix materials to expand the applicability of MALDI-MS, particularly for small molecule analysis where matrix interference can be a challenge.[5][6]
This document outlines the potential application of ovalene (C₃₂H₁₄) , a polycyclic aromatic hydrocarbon (PAH), as a novel matrix for MALDI-TOF mass spectrometry.[7][8] Due to its extended π-electron system and planarity, this compound is expected to exhibit strong absorption in the UV region, a key characteristic of an effective MALDI matrix.[9][10] Its use could offer advantages in the low-mass range, potentially reducing background interference compared to conventional matrices. These notes provide a theoretical framework and a starting point for researchers interested in exploring this compound and other PAHs as a new class of matrices for mass spectrometry.
Principle of Operation
In MALDI-TOF mass spectrometry, the analyte is co-crystallized with an excess of a matrix compound. A pulsed laser beam irradiates the sample spot, and the matrix absorbs the laser energy.[11][12] This leads to the desorption and ionization of both the matrix and the analyte molecules. The ionized analytes are then accelerated into a time-of-flight (TOF) mass analyzer, where they are separated based on their mass-to-charge ratio.[11] The use of a matrix is crucial for "soft" ionization, preserving the integrity of the analyte molecule with minimal fragmentation.[4]
This compound, as a large PAH, is proposed to function as an effective energy absorber and proton donor/acceptor, analogous to established matrices. Its potential for forming uniform co-crystals with analytes could lead to reproducible and high-quality mass spectra.
Quantitative Data Summary
While extensive quantitative data for this compound as a MALDI matrix is not yet established, the following table summarizes the target performance metrics for the analysis of a hypothetical small molecule drug (e.g., Verapamil, MW = 454.6 g/mol ) using this compound in comparison to a standard matrix like CHCA.
| Parameter | This compound (Expected) | α-Cyano-4-hydroxycinnamic acid (CHCA) (Typical) | Notes |
| Mass Accuracy | < 5 ppm | < 5 ppm | With external calibration. |
| Mass Resolution | > 20,000 (FWHM) | > 20,000 (FWHM) | At m/z 455. |
| Limit of Detection | 1 - 10 fmol | < 1 fmol | Dependent on analyte and sample purity. |
| Signal-to-Noise Ratio | > 100:1 | > 100:1 | For a 100 fmol standard. |
| Spectral Interference | Minimal in low m/z | Can have matrix clusters in low m/z region. | A potential advantage of a high-mass matrix like this compound. |
Experimental Protocols
The following are detailed protocols for the preparation and analysis of samples using this compound as a MALDI matrix.
Protocol 1: Preparation of this compound Matrix Solution
-
Reagents and Materials:
-
This compound (C₃₂H₁₄), >98% purity
-
Toluene (B28343), HPLC grade
-
Methanol, HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Prepare a stock solution of this compound by dissolving 10 mg in 1 mL of toluene.
-
Vortex the solution for 1 minute to aid dissolution.
-
Use an ultrasonic bath for 10-15 minutes to ensure complete dissolution.
-
Prepare a working solution by diluting the stock solution 1:10 in a 1:1 (v/v) mixture of toluene and methanol. The final concentration will be 1 mg/mL. This solution should be prepared fresh daily.
-
Protocol 2: Sample Preparation using the Dried-Droplet Method
-
Reagents and Materials:
-
Analyte stock solution (e.g., 1 mg/mL of a drug compound in a suitable solvent)
-
This compound matrix working solution (1 mg/mL)
-
MALDI target plate
-
Micropipettes and tips
-
-
Procedure:
-
Prepare a series of analyte dilutions from the stock solution to determine the optimal concentration.
-
In a microcentrifuge tube, mix the analyte solution and the this compound matrix solution in a 1:1 volume ratio (e.g., 5 µL of analyte solution with 5 µL of matrix solution).
-
Vortex the mixture briefly.
-
Spot 1 µL of the final mixture onto the MALDI target plate.
-
Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and the this compound matrix.
-
The plate is now ready for insertion into the mass spectrometer.
-
Protocol 3: MALDI-TOF Mass Spectrometry Analysis
-
Instrumentation:
-
A MALDI-TOF mass spectrometer equipped with a UV laser (e.g., 337 nm N₂ laser or 355 nm Nd:YAG laser).
-
-
Procedure:
-
Calibrate the instrument using a standard peptide or small molecule calibration mixture.
-
Insert the prepared MALDI plate into the instrument.
-
Navigate to the sample spot containing the this compound-analyte co-crystals.
-
Optimize the laser power to achieve good signal intensity while minimizing fragmentation. Start with a low laser energy and gradually increase it.
-
Acquire mass spectra in the desired mass range (e.g., m/z 100-1000 for small molecule analysis).
-
Collect data from multiple positions within the sample spot to ensure reproducibility.
-
Process the acquired spectra using the instrument's software to determine the mass-to-charge ratios of the analyte ions.
-
Visualizations
Experimental Workflow
Caption: Workflow for using this compound as a MALDI matrix.
Hypothetical Signaling Pathway for a Drug Analyte
The following diagram illustrates a simplified signaling pathway that could be studied using quantitative mass spectrometry, where the concentration of a drug or its metabolites is measured.
Caption: Simplified G-protein coupled receptor signaling.
Conclusion
The use of this compound as a MALDI matrix represents a novel and unexplored area with the potential to enhance the analysis of small molecules by mass spectrometry. Its properties as a large PAH suggest it could serve as an excellent energy absorber while minimizing background interference in the low-mass region. The protocols and data presented here provide a foundational guide for researchers to begin investigating this compound and other related compounds as next-generation matrices for MALDI-MS. Further experimental validation is required to fully characterize its performance and optimize its application for specific classes of analytes.
References
- 1. masspec.scripps.edu [masspec.scripps.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Matrix-assisted Laser Desorption/Ionization - Creative Proteomics [creative-proteomics.com]
- 5. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 6. Small molecule analysis by MALDI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Ovalene as a Guest Molecule in Host-Guest Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene, a polycyclic aromatic hydrocarbon (PAH) with the formula C₃₂H₁₄, is a fascinating molecule composed of ten peri-fused six-membered rings.[1][2] Its planar structure and extensive π-system make it an intriguing candidate for a guest molecule in host-guest chemistry. The encapsulation of this compound within a host molecule can modulate its photophysical properties, enhance its solubility, and enable its application in areas such as molecular electronics, sensing, and materials science. This document provides an overview of the potential applications and detailed experimental protocols for studying this compound as a guest molecule, based on established principles of supramolecular chemistry and studies on analogous large PAHs.
Potential Host Molecules for this compound
Due to its large, planar, and hydrophobic nature, this compound is an excellent candidate for encapsulation by various host molecules with complementary cavities. Potential hosts include:
-
Cyclophanes: These hosts feature aromatic rings linked by aliphatic chains, creating a pre-organized cavity suitable for π-stacking interactions with this compound.
-
Calixarenes: These macrocycles, formed from phenolic units, can be functionalized to create deep hydrophobic pockets capable of binding large aromatic guests.[3] Water-soluble derivatives of calixarenes are particularly useful for studying host-guest interactions in aqueous media.
-
Cyclodextrins: While typically accommodating smaller guests, larger or modified cyclodextrins could potentially form inclusion complexes with portions of the this compound molecule.[4]
-
Molecular Cages and Capsules: Self-assembled or covalently-linked cages can provide well-defined, three-dimensional cavities for the complete encapsulation of guest molecules like this compound.[5][6]
Applications in Research and Development
The study of this compound in host-guest systems has several potential applications:
-
Modulation of Photophysical Properties: Encapsulation can alter the fluorescence quantum yield and lifetime of this compound, which is crucial for the development of novel fluorescent probes and materials.
-
Enhanced Solubility: this compound is sparingly soluble in common organic solvents.[1] Host-guest complexation with water-soluble hosts can significantly increase its aqueous solubility, enabling its study and application in biological systems.
-
Molecular Recognition and Sensing: The selective binding of this compound by specific hosts can be exploited for the development of sensors for PAHs.
-
Drug Delivery: While this compound itself is not a therapeutic agent, its use as a model for large, hydrophobic drug molecules can provide insights into the encapsulation and release mechanisms of drug delivery systems.
Quantitative Data from Analogous Systems
| Host Molecule | Guest Molecule | Solvent | Binding Constant (K) (M⁻¹) | Technique |
| Binuclear Rhenium(I) Complex | Pyrene | Not Specified | 1.2 x 10⁴ | UV-vis Titration |
| Binuclear Rhenium(I) Complex | Naphthalene | Not Specified | 1.5 x 10⁴ | UV-vis Titration |
| Binuclear Rhenium(I) Complex | Anthracene | Not Specified | 1.8 x 10⁴ | UV-vis Titration |
| Binuclear Rhenium(I) Complex | Phenanthrene | Not Specified | 2.1 x 10⁴ | UV-vis Titration |
| p-Sulfonatocalix[7]arene | Various Organic Cations | Aqueous | 10² - 10⁵ | Calorimetry/Spectroscopy |
| β-Cyclodextrin | Adamantane Derivatives | Aqueous | ~10⁴ | Isothermal Titration Calorimetry |
Data for Binuclear Rhenium(I) Complexes from a study on host-guest interactions of PAHs.[8] Data for p-Sulfonatocalix[7]arene and β-Cyclodextrin are general values from studies on their host-guest chemistry.[3][9]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize host-guest interactions involving this compound.
Synthesis of this compound-Host Complex (General Procedure)
This protocol describes a general method for the preparation of a host-guest complex with this compound.
Materials:
-
This compound
-
Host molecule (e.g., a cyclophane or a soluble calixarene (B151959) derivative)
-
High-purity solvent (e.g., toluene, dichloromethane, or for water-soluble hosts, deionized water)
-
Glass vials
-
Stir plate and stir bars
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a stock solution of this compound at a known concentration (e.g., 0.1 mM) in the same solvent. Note: Due to this compound's low solubility, sonication may be required to fully dissolve it.
-
In a clean glass vial, mix the host and this compound solutions in the desired stoichiometric ratio (e.g., 1:1, 2:1 host to guest).
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours) to allow for complex formation to reach equilibrium.
-
The resulting solution containing the host-guest complex is now ready for characterization.
Characterization by ¹H NMR Titration
¹H NMR titration is a powerful technique to determine the binding constant and stoichiometry of a host-guest complex.
Materials:
-
Stock solution of the host molecule in a deuterated solvent (e.g., CDCl₃, Toluene-d₈).
-
Stock solution of this compound in the same deuterated solvent.
-
NMR tubes.
-
High-field NMR spectrometer.
Procedure:
-
Prepare a series of NMR tubes containing a fixed concentration of the host molecule.
-
Add increasing amounts of the this compound stock solution to each NMR tube, creating a range of guest-to-host molar ratios.
-
Acquire the ¹H NMR spectrum for each sample.
-
Monitor the chemical shift changes of the host protons upon addition of this compound.
-
Plot the change in chemical shift (Δδ) against the concentration of the guest.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the association constant (Ka).
Characterization by Fluorescence Spectroscopy
Fluorescence spectroscopy can be used to study host-guest interactions, particularly if the fluorescence of the guest (this compound) is quenched or enhanced upon complexation.
Materials:
-
Stock solution of this compound in a suitable solvent.
-
Stock solution of the host molecule in the same solvent.
-
Quartz cuvettes.
-
Fluorometer.
Procedure:
-
Prepare a solution of this compound at a low, constant concentration.
-
Record the fluorescence emission spectrum of the this compound solution.
-
Titrate the this compound solution with small aliquots of the host stock solution.
-
Record the fluorescence emission spectrum after each addition of the host.
-
Monitor the change in fluorescence intensity at a specific wavelength.
-
Plot the change in fluorescence intensity against the host concentration and fit the data to determine the binding constant.
Characterization by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and Ka).[10][11]
Materials:
-
Solution of the host molecule in a suitable buffer or solvent.
-
Solution of this compound in the same buffer or solvent.
-
Isothermal Titration Calorimeter.
Procedure:
-
Load the host solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the host solution.
-
Measure the heat change after each injection.
-
Integrate the heat changes and plot them against the molar ratio of guest to host.
-
Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.
While direct studies on this compound as a guest molecule are limited, its structural and electronic properties make it a highly promising candidate for host-guest chemistry. The protocols and data from analogous systems provided in these notes offer a solid foundation for researchers to explore the rich supramolecular chemistry of this compound. Such studies will undoubtedly contribute to the development of new materials and technologies based on molecular recognition and encapsulation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. supram.nankai.edu.cn [supram.nankai.edu.cn]
- 4. oatext.com [oatext.com]
- 5. Purely Covalent Molecular Cages and Containers for Guest Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 8. Host-guest interaction studies of polycyclic aromatic hydrocarbons (PAHs) in alkoxy bridged binuclear rhenium (I) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Size compatibility and concentration dependent supramolecular host–guest interactions at interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of host-guest interactions between fullerenes and a buckycatcher - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isothermal titration calorimetry and 1H NMR studies on host-guest interaction of paeonol and two of its isomers with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodology for Studying Ovalene in Supersonic Jet-Expansion: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovalene (C₃₂H₁₄), a polycyclic aromatic hydrocarbon (PAH), is of significant interest due to its unique electronic and photophysical properties, making it a model system for larger graphitic structures and a candidate for various applications in materials science and astrophysics. Studying this compound in the gas phase under isolated, cold conditions is crucial for understanding its intrinsic properties without solvent or matrix perturbations. Supersonic jet-expansion is a powerful technique to achieve such conditions, enabling high-resolution spectroscopic studies. This document provides detailed application notes and protocols for the spectroscopic investigation of this compound in a supersonic jet.
Spectroscopic Techniques
The primary spectroscopic methods for characterizing jet-cooled this compound are:
-
Fluorescence Excitation Spectroscopy (FES): This technique involves scanning the wavelength of an excitation laser and monitoring the total fluorescence emitted by the sample. It provides information about the absorption spectrum of the molecule.
-
Dispersed Fluorescence (DF) Spectroscopy: In this method, the excitation laser is fixed at a specific wavelength corresponding to a known absorption band, and the emitted fluorescence is dispersed by a monochromator to analyze the vibrational structure of the ground electronic state.
-
Cavity Ring-Down Spectroscopy (CRDS): A highly sensitive absorption technique that measures the decay rate of light in a high-finesse optical cavity. It is particularly useful for measuring absolute absorption cross-sections and studying non-fluorescent species or transitions.[1][2][3]
Experimental Setup
A typical experimental apparatus for the supersonic jet spectroscopy of this compound consists of the following components:
-
Vacuum System: A vacuum chamber pumped by diffusion or turbomolecular pumps to maintain a high vacuum (typically < 10⁻⁵ Torr).
-
Pulsed Nozzle Source: A high-temperature pulsed valve is used to generate the supersonic jet. The valve contains a sample of this compound, which is heated to produce a sufficient vapor pressure.
-
Carrier Gas: An inert carrier gas, such as Argon (Ar) or Helium (He), is passed over the heated this compound sample. The mixture is then expanded into the vacuum chamber.
-
Laser System: A tunable laser system, such as a Nd:YAG pumped dye laser or an optical parametric oscillator (OPO), is used for electronic excitation of the this compound molecules.
-
Detection System:
-
For FES and DF, a photomultiplier tube (PMT) is used to detect the fluorescence. For DF, a monochromator is placed before the PMT.
-
For CRDS, a set of high-reflectivity mirrors forms the optical cavity, and a fast photodetector measures the ring-down time.
-
-
Data Acquisition System: A digital oscilloscope and a computer are used to record and process the spectroscopic data.
Experimental Protocols
Sample Preparation and Seeding
-
Place a small amount of crystalline this compound powder into the sample reservoir of the pulsed nozzle.
-
Heat the nozzle to a temperature sufficient to generate a vapor pressure of ~10⁻² Torr. The exact temperature will need to be optimized but is typically in the range of 200-300°C for this compound.
-
Use a high-purity inert carrier gas (Ar or He). The choice of carrier gas can influence the cooling efficiency and the formation of van der Waals complexes.
-
Set the backing pressure of the carrier gas. A typical range is 1-5 atmospheres.[4] Optimal stagnation pressures for studying this compound in Ar and Kr have been reported in the range of 100–300 Torr.[5]
Supersonic Expansion
-
The mixture of this compound vapor and carrier gas is expanded through a small orifice (typically 0.5-1.0 mm diameter) of the pulsed valve into the high-vacuum chamber.
-
This expansion process cools the internal degrees of freedom (rotational and vibrational) of the this compound molecules to very low temperatures (typically < 20 K).
Fluorescence Excitation Spectroscopy (FES) Protocol
-
Position the laser beam to intersect the supersonic jet approximately 1 cm downstream from the nozzle orifice.[6]
-
Set the detection system to collect the total fluorescence emitted from the intersection region. Use appropriate optical filters to block scattered laser light.
-
Scan the wavelength of the excitation laser across the region of interest for this compound's electronic transitions (typically in the UV-Visible range).
-
Record the total fluorescence intensity as a function of the laser wavelength.
-
Normalize the resulting spectrum to the laser intensity to correct for variations in laser power.
Dispersed Fluorescence (DF) Spectroscopy Protocol
-
Tune the excitation laser to a specific vibronic band observed in the FES spectrum.
-
Focus the collected fluorescence onto the entrance slit of a monochromator.
-
Scan the monochromator to disperse the fluorescence and record the intensity as a function of wavelength using a PMT.
-
Calibrate the wavelength axis of the monochromator using a standard calibration lamp (e.g., a mercury-argon lamp).
Cavity Ring-Down Spectroscopy (CRDS) Protocol
-
Align the laser beam through the optical cavity, which is positioned to intersect the supersonic jet.
-
Ensure the laser is in resonance with a cavity mode to build up light intensity.
-
Rapidly turn off the laser and measure the exponential decay of the light intensity leaking from the cavity using a fast photodetector and a digital oscilloscope.
-
The ring-down time (τ) is the time it takes for the light intensity to decay to 1/e of its initial value.
-
Measure the ring-down time with the supersonic jet off (τ₀) and with the jet on (τ).
-
The absorption coefficient (α) can be calculated using the formula: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light.
-
Scan the laser wavelength and repeat the measurement to obtain an absorption spectrum.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Technique | Reference |
| Electronic Transitions | |||
| S₂ (B₃ᵤ) ← S₀ (A₉) Origin | ~21050 cm⁻¹ | FES (in para-H₂) | [5][7][8] |
| Previously Assigned S₁ ← S₀ Origin | 21449 ± 10 cm⁻¹ | FES (in supersonic jet) | |
| S₂ (B₃ᵤ) – S₃ (B₁₉) Energy Gap | ~350 cm⁻¹ | FES (in para-H₂) | [5][7] |
| Fluorescence Lifetime | |||
| S₂ State Lifetime | ~1.7 µs | Time-resolved fluorescence | [5][7] |
| S₂ State Lifetime (jet-cooled) | 1.7–2.4 µs | Time-resolved fluorescence | [7] |
| Vibrational Frequencies (S₂ State) | |||
| ν' | 231 cm⁻¹ | FES (in para-H₂) | [7] |
| ν'' | 315 cm⁻¹ | FES (in para-H₂) | [7] |
| ν''' | 455 cm⁻¹ | FES (in para-H₂) | [7] |
| Computational Data (TD-B3LYP-GD3BJ/6-311++G(2d,2p)) | |||
| S₁ (B₂ᵤ) Vertical Excitation Energy | 20124 cm⁻¹ | Quantum Chemistry | [7] |
| S₂ (B₃ᵤ) Vertical Excitation Energy | 21769 cm⁻¹ | Quantum Chemistry | [7] |
| S₁ (B₂ᵤ) Radiative Lifetime (estimated) | ~15 ns | Quantum Chemistry | [7] |
| S₂ (B₃ᵤ) Radiative Lifetime (estimated) | ~1320 ns | Quantum Chemistry | [7] |
Visualization of Workflows and Pathways
Experimental Workflow for Supersonic Jet Spectroscopy of this compound
Caption: Experimental workflow for supersonic jet spectroscopy of this compound.
Logical Relationship of Experimental Parameters
Caption: Logical relationships between key experimental parameters.
Simplified Jablonski Diagram for this compound Spectroscopy
Caption: Simplified Jablonski diagram for this compound spectroscopy.
References
- 1. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 2. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ovalene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential applications of ovalene and its derivatives in materials science, with a focus on organic electronics and nanoscience. Detailed protocols for the synthesis of an this compound derivative, the fabrication of an Organic Field-Effect Transistor (OFET), and the on-surface synthesis of this compound-based nanostructures are provided.
Introduction to this compound and its Properties
This compound (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon (PAH) consisting of ten peri-fused benzene (B151609) rings.[1][2] Its planar structure and extensive π-conjugated system give rise to interesting electronic and optical properties, making it a candidate for various applications in materials science.[1][2] It is often considered a model system for understanding the fundamental properties of graphene and graphene nanostructures.[1][2]
The electronic properties of this compound can be tuned through chemical functionalization. For instance, the introduction of nitrogen atoms to create aza-ovalene can significantly lower the Highest Occupied Molecular Orbital (HOMO) energy levels, enhancing intermolecular interactions.[3][4] Such modifications are crucial for designing materials with specific charge transport characteristics for electronic devices.
Applications in Organic Electronics
This compound and its derivatives are promising materials for various organic electronic devices due to their potential as organic semiconductors.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of flexible and low-cost electronics.[5] The performance of an OFET is highly dependent on the charge transport properties of the organic semiconductor used. This compound's rigid, planar structure can facilitate ordered molecular packing in thin films, which is essential for efficient charge transport. While pristine this compound has been studied computationally, its derivatives are being explored experimentally for their potential in OFETs.
Table 1: Target Electrical Performance Parameters for an this compound-Based OFET
| Parameter | Symbol | Target Value | Unit |
| Field-Effect Mobility | µ | > 0.1 | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | > 10⁵ | - |
| Threshold Voltage | V_th | < -2 | V |
Note: These target values are based on the performance of OFETs using other high-performance PAHs like pentacene (B32325) and its derivatives and represent a goal for this compound-based devices.[6][7][8]
Organic Light-Emitting Diodes (OLEDs)
This compound's fluorescence properties make it a candidate for use in the emissive layer of OLEDs.[1][2] The color of the emitted light can be tuned by modifying the chemical structure of the this compound molecule. The fabrication of efficient and stable OLEDs requires careful selection and processing of the organic materials.[9][10][11]
Application in Nanoscience: On-Surface Synthesis
On-surface synthesis is a bottom-up approach to create atomically precise nanostructures that are often inaccessible through traditional solution-phase chemistry.[12][13] this compound and its derivatives can be used as molecular precursors to synthesize larger nanographenes or one-dimensional nanoribbons on a catalytic surface under ultra-high vacuum (UHV) conditions.[14][15]
Experimental Protocols
Protocol 1: Synthesis of an Aza-Ovalene Derivative
This protocol is adapted from the synthesis of a nitrogenated this compound derivative and provides a general procedure for the functionalization of a PAH precursor.[3][4]
Materials:
-
Formylbisanthene (precursor)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia (B1221849) solution
-
Appropriate acid for reversible response testing (e.g., trifluoroacetic acid)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Purification setup (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the formylbisanthene precursor in anhydrous THF.
-
Nitrogenation: Add an excess of ammonia solution to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
Quenching and Extraction: Once the reaction is complete, quench the reaction with deionized water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aza-ovalene derivative.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis spectroscopy.[16][17]
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact this compound-Based OFET
This protocol describes a general procedure for fabricating an OFET using a solution-processable this compound derivative.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)
-
This compound derivative synthesized as per Protocol 1
-
High-purity organic solvent (e.g., chloroform, toluene)
-
Photoresist and developer for photolithography
-
Gold (Au) for source and drain electrodes
-
Substrate cleaning solutions (e.g., acetone, isopropanol, deionized water)
-
Spin coater
-
Thermal evaporator
-
Probe station and semiconductor parameter analyzer for characterization
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into desired substrate sizes.
-
Sonically clean the substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma to remove any organic residues and improve the surface hydrophilicity.
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound derivative in a suitable organic solvent (e.g., 5 mg/mL in chloroform).[18]
-
Spin-coat the this compound solution onto the cleaned SiO₂ surface. The spin speed and time should be optimized to achieve the desired film thickness (typically 30-60 nm).[6]
-
Anneal the film on a hotplate at a temperature below the material's decomposition point to remove residual solvent and improve crystallinity.
-
-
Electrode Deposition:
-
Using a shadow mask, thermally evaporate Gold (Au) to define the source and drain electrodes on top of the organic semiconductor layer. The typical thickness of the electrodes is 50-100 nm. The channel length and width are defined by the shadow mask.
-
-
Device Characterization:
-
Measure the output and transfer characteristics of the OFET using a semiconductor parameter analyzer in a probe station.
-
From the measured data, extract key performance parameters such as field-effect mobility, on/off ratio, and threshold voltage.[19]
-
Protocol 3: On-Surface Synthesis of this compound-Based Nanostructures
This protocol outlines the general steps for the on-surface synthesis of nanostructures from molecular precursors on a metal surface.[12][13]
Materials:
-
This compound-based precursor molecule (designed for specific coupling reactions)
-
Single-crystal metal substrate (e.g., Au(111), Ag(111))
-
Ultra-high vacuum (UHV) system equipped with:
-
Molecular evaporator (Knudsen cell)
-
Substrate heating and cooling capabilities
-
Scanning Tunneling Microscope (STM) for imaging
-
Procedure:
-
Substrate Preparation:
-
Clean the single-crystal metal substrate in the UHV chamber through cycles of sputtering with Ar⁺ ions and subsequent annealing at high temperatures to obtain a clean, atomically flat surface.
-
-
Precursor Deposition:
-
Deposit the this compound-based precursor molecules onto the clean substrate via thermal evaporation from a Knudsen cell. The substrate is typically held at room temperature or slightly elevated temperatures during deposition to allow for surface diffusion and self-assembly.
-
-
Thermal Annealing for Covalent Coupling:
-
Anneal the substrate to a specific temperature to induce the desired on-surface chemical reaction (e.g., cyclodehydrogenation). This step leads to the formation of covalent bonds between the precursor molecules, creating the desired nanostructure.
-
-
Characterization:
-
Cool the sample to cryogenic temperatures (e.g., liquid nitrogen or helium temperatures).
-
Characterize the resulting nanostructures at the atomic scale using STM to confirm their structure and ordering.
-
Visualizations
Experimental Workflows
Caption: Workflow for the fabrication of an this compound-based Organic Field-Effect Transistor (OFET).
Caption: General workflow for the on-surface synthesis of nanostructures from molecular precursors.
References
- 1. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthesis and Properties of Aza-Ovalene with Six Zigzag Edges - Organic Letters - Figshare [figshare.com]
- 5. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 6. Solution processed high performance pentacene thin-film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ossila.com [ossila.com]
- 10. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. On-surface synthesis – ESISNA [wp.icmm.csic.es]
- 13. On-surface synthesis of atomically-precise molecular nanomaterials - Maier Group [spm.nat.fau.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Electrochemical and spectroscopic properties of twisted dibenzo[g,p]chrysene derivatives [beilstein-journals.org]
- 17. researchgate.net [researchgate.net]
- 18. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 19. Review of the Common Deposition Methods of Thin-Film Pentacene, Its Derivatives, and Their Performance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ovalene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of ovalene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and historically significant method for synthesizing this compound (C₃₂H₁₄) is the intramolecular cyclodehydrogenation of hexaphenylbenzene (B1630442), a process known as the Scholl reaction. This reaction uses a Lewis acid catalyst, typically iron(III) chloride (FeCl₃), to facilitate the formation of multiple carbon-carbon bonds, leading to the planar, polycyclic aromatic hydrocarbon structure of this compound.[1][2]
Q2: What are the typical yields for this compound synthesis via the Scholl reaction?
A2: The chemical yield of the Scholl reaction can be low due to the harsh reaction conditions, including high temperatures and strongly acidic catalysts.[2] Yields can vary significantly based on the specific reaction parameters. However, with careful optimization, it is possible to achieve higher yields. For instance, a mechanochemical approach using FeCl₃ with sodium chloride has been reported to produce nanographenes like hexabenzocoronene from hexaphenylbenzene in high yields in a short amount of time.[1]
Q3: What are the key factors influencing the yield of the Scholl reaction for this compound synthesis?
A3: Several factors can significantly impact the yield of this compound synthesis:
-
Choice of Oxidant/Lewis Acid: Different Lewis acids and oxidants can affect the reaction's efficiency and selectivity. Common reagents include iron(III) chloride (FeCl₃), aluminum chloride (AlCl₃), copper(II) chloride (CuCl₂), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in combination with a Brønsted acid.[1][2][3]
-
Reaction Temperature: The Scholl reaction often requires elevated temperatures.[2] However, excessively high temperatures can lead to decomposition and the formation of unwanted side products.
-
Solvent: The choice of solvent is crucial. While some procedures are performed solvent-free, others utilize solvents like dichloromethane (B109758) or nitromethane.[1]
-
Purity of Starting Materials: The purity of the hexaphenylbenzene precursor is critical for a successful reaction.
-
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion without promoting side reactions.
Q4: What are the common side products and impurities in this compound synthesis?
A4: A recurring issue with the Scholl reaction is the formation of oligomers, where product molecules react with each other.[4] Incomplete cyclization can also lead to partially fused intermediates. Additionally, depending on the reagents used, side reactions like chlorination can occur.[5] The starting material, hexaphenylbenzene, may also remain if the reaction does not go to completion.
Q5: How can I purify crude this compound?
A5: Due to its low solubility, purifying this compound can be challenging. Common methods include:
-
Sublimation: This technique is effective for separating volatile solids like this compound from non-volatile impurities. The process involves heating the crude solid under reduced pressure, causing it to sublime directly into a gas, which then deposits as a pure solid on a cooled surface.[6][7][8]
-
Column Chromatography: While challenging due to low solubility, chromatography using an appropriate stationary phase and eluent can be used for purification.[7]
-
Washing/Trituration: Washing the crude product with various solvents can help remove soluble impurities.
Troubleshooting Guide
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst/Reagent | Use fresh, anhydrous FeCl₃ or other Lewis acids. Ensure the quality of all reagents. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While high temperatures are often necessary, excessive heat can cause decomposition. Start with reported literature values and perform small-scale optimizations. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like thin-layer chromatography (TLC) if possible, or by analyzing small aliquots. Extend the reaction time if the starting material is still present. |
| Poor Quality Starting Material | Ensure the hexaphenylbenzene precursor is pure and dry. Impurities in the starting material can inhibit the reaction. |
| Presence of Moisture | The Scholl reaction is sensitive to moisture. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Formation of Insoluble Black Material (Charring)
| Potential Cause | Troubleshooting Steps |
| Reaction Temperature is Too High | Reduce the reaction temperature. High temperatures can lead to decomposition and polymerization of the aromatic compounds. |
| Incorrect Stoichiometry of Reagents | Carefully control the ratio of the precursor to the Lewis acid. An excess of the oxidizing agent can sometimes lead to over-oxidation and charring. |
Product Contamination with Starting Material
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase the reaction time or temperature moderately. Ensure efficient mixing to facilitate contact between the reactants and the catalyst. |
| Insufficient Amount of Catalyst | Increase the molar ratio of the Lewis acid to the hexaphenylbenzene precursor. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Low Solubility of this compound | For purification by chromatography, use high-boiling point solvents in which this compound has slightly better solubility. For sublimation, ensure a good vacuum and an appropriate temperature gradient. |
| Presence of Closely Related Byproducts | A combination of purification techniques may be necessary. For example, an initial solvent wash followed by sublimation. |
Experimental Protocols
Synthesis of this compound via Scholl Reaction of Hexaphenylbenzene
This protocol is a representative procedure based on established principles of the Scholl reaction.
Materials:
-
Hexaphenylbenzene
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add hexaphenylbenzene.
-
Add anhydrous dichloromethane to the flask under an inert atmosphere.
-
With vigorous stirring, add anhydrous iron(III) chloride in portions. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain the temperature for the optimized reaction time (typically several hours).
-
Monitor the reaction by taking small aliquots and analyzing them (e.g., by UV-Vis spectroscopy to observe the characteristic absorption of this compound).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding methanol. This will precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with methanol to remove excess FeCl₃ and other soluble impurities.
-
Dry the crude product under vacuum.
Purification of this compound by Sublimation
-
Place the crude this compound in a sublimation apparatus.
-
Evacuate the apparatus to a high vacuum.
-
Gently heat the bottom of the apparatus containing the crude product.
-
Cool the cold finger with circulating water or another coolant.
-
This compound will sublime and deposit as pure crystals on the cold finger.
-
Once the sublimation is complete, cool the apparatus to room temperature before carefully collecting the purified this compound from the cold finger.
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield (Illustrative)
| Entry | Lewis Acid (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10) | DCM | 40 | 12 | 45 |
| 2 | FeCl₃ (15) | DCM | 40 | 12 | 60 |
| 3 | FeCl₃ (15) | DCM | 60 | 12 | 55 |
| 4 | AlCl₃ (10) | CS₂ | 46 | 10 | 40 |
| 5 | DDQ (4) / TfOH | DCM | 25 | 8 | 50 |
Note: This table is for illustrative purposes to demonstrate the effect of different parameters. Actual yields will vary based on specific experimental conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low or no yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Scholl reaction - Wikipedia [en.wikipedia.org]
- 3. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bayesian reaction optimization as a tool for chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scholl Reaction of Polycyclic Aromatic Hydrocarbons (PAHs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Scholl reaction of polycyclic aromatic hydrocarbons (PAHs). The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Scholl reaction, leading to the formation of unwanted side products.
Issue 1: Low yield of the desired coupled product and formation of polymeric or insoluble materials.
Question: My Scholl reaction is producing a low yield of the target molecule, and I'm observing a significant amount of insoluble, polymeric material. What is the likely cause, and how can I mitigate this?
Answer: This issue is likely due to intermolecular coupling, leading to oligomerization or polymerization of the starting material or the desired product. This is a common problem, especially with small, unsubstituted PAHs like o-terphenyl.[1][2][3][4] The desired intramolecular cyclization is outcompeted by intermolecular reactions.
Troubleshooting Steps:
-
Introduce Bulky Blocking Groups: The most effective strategy to prevent oligomerization is to introduce bulky substituents, such as tert-butyl groups, onto the PAH precursor at positions that are sterically positioned to inhibit intermolecular approach but do not interfere with the desired intramolecular cyclization.[2][3][4]
-
Optimize Reaction Concentration: Running the reaction at high dilution can favor intramolecular over intermolecular reactions. Experiment with lowering the concentration of your PAH precursor.
-
Control Reagent Addition: Slow addition of the oxidizing agent or Lewis acid can help maintain a low concentration of reactive intermediates, thereby reducing the likelihood of intermolecular side reactions.
-
Choose the Right Solvent: The choice of solvent can influence the solubility of both the starting material and the product. A solvent in which the starting material is soluble but the desired product is less soluble can sometimes lead to the precipitation of the product, protecting it from further intermolecular reactions.[4]
Issue 2: Formation of unexpected isomers and rearranged products.
Question: I have isolated products from my Scholl reaction that do not correspond to the expected cyclization product. Spectroscopic analysis suggests skeletal rearrangements have occurred. How can I control this?
Answer: Skeletal rearrangements are a known complication in Scholl reactions, often promoted by the strongly acidic and high-temperature conditions.[5] These rearrangements can be difficult to predict but can sometimes be influenced by the precursor design and reaction conditions.
Troubleshooting Steps:
-
Modify the Precursor Structure: The design of the starting material can guide the cyclization pathway. Strategic placement of substituents can disfavor rearrangement pathways by sterically or electronically directing the cyclization to the desired positions.
-
Adjust Reaction Temperature: Lowering the reaction temperature may reduce the energy available for overcoming the activation barriers of rearrangement pathways. However, this may also decrease the overall reaction rate.
-
Screen Lewis Acids and Oxidants: Different Lewis acids and oxidants can lead to different product distributions. Milder conditions, such as using FeCl₃ at lower temperatures or employing oxidant systems like DDQ with a Brønsted acid, might suppress rearrangements.[5]
-
Investigate Reaction Mechanism: Understanding whether the reaction proceeds via a radical cation or an arenium ion mechanism can provide insights into potential rearrangement pathways. Reactions at lower temperatures with one-electron oxidants are more likely to proceed through a radical cation mechanism, which may offer a different selectivity profile.
Issue 3: Presence of chlorinated side products.
Question: My product mixture contains chlorinated species, which complicates purification. I am using iron(III) chloride as the Lewis acid. How can I avoid this?
Answer: Chlorination is a common side reaction when using chloride-containing Lewis acids like FeCl₃, which can act as a source of chlorine.[6]
Troubleshooting Steps:
-
Use a Non-Chlorinated Lewis Acid/Oxidant System: Replace FeCl₃ with a different reagent system. Options include:
-
Modify Reaction Conditions: If using FeCl₃ is necessary, try to use the minimum effective amount and lower the reaction temperature and time to minimize the extent of chlorination.
-
Introduce Protective Groups: In some cases, introducing methyl groups at reactive positions can help to avoid chlorination.[5]
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Precursors/Conditions | Typical Yield of Side Product | Mitigation Strategies |
| Oligomers/Polymers | Small, unsubstituted PAHs (e.g., o-terphenyl). High reaction concentrations. | Can be the major product, leading to low yields (<20%) of the desired product.[4] | Introduce bulky blocking groups (e.g., tert-butyl).[2][4] Use high dilution. Slow addition of reagents. |
| Rearranged Products | High temperatures and strong Lewis acids (e.g., AlCl₃).[7] Precursors with multiple possible cyclization pathways. | Highly variable; can be the major product in some cases. The AlCl₃/NaCl-promoted Scholl reaction of 1,1'-binaphthyl gives only 15% of the desired perylene, with other products formed.[7] | Modify precursor design. Lower reaction temperature. Screen different Lewis acids/oxidants.[5] |
| Chlorinated Products | Use of chloride-containing Lewis acids, particularly FeCl₃. | Yields can be significant depending on the substrate and conditions. | Use non-chlorinated reagents (e.g., MoCl₅, DDQ/acid, PIFA/BF₃·Et₂O).[1][2][5] Minimize reaction time and temperature. |
Experimental Protocols
Protocol 1: Introduction of tert-Butyl Blocking Groups
This protocol describes a general method for the tert-butylation of a PAH precursor to prevent oligomerization in a subsequent Scholl reaction.
Materials:
-
PAH precursor
-
tert-Butyl chloride or tert-butanol (B103910)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃)
-
Anhydrous, inert solvent (e.g., dichloromethane, carbon disulfide)
-
Anhydrous work-up reagents (e.g., ice, dilute HCl, saturated NaHCO₃ solution, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the PAH precursor in the anhydrous solvent.
-
Catalyst Addition: Cool the solution in an ice bath (0 °C). Carefully add the anhydrous Lewis acid catalyst in portions.
-
Reagent Addition: Slowly add tert-butyl chloride or tert-butanol to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of crushed ice, followed by dilute aqueous HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the tert-butylated PAH precursor.
Protocol 2: General Scholl Reaction Work-up
This protocol outlines a general procedure for the work-up and isolation of the desired product from a Scholl reaction mixture.
Materials:
-
Scholl reaction mixture
-
Reducing agent (e.g., aqueous sodium metabisulfite (B1197395) or sodium thiosulfate (B1220275) solution) - optional, to quench excess oxidant
-
Aqueous solution for quenching (e.g., ice-water, dilute HCl)
-
Organic solvent for extraction (e.g., dichloromethane, chloroform)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Quenching the Reaction: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and water to decompose the Lewis acid-PAH complex. Stir until all the ice has melted.
-
Quenching Excess Oxidant (if applicable): If a strong oxidant like DDQ was used, a reducing agent solution (e.g., sodium metabisulfite) can be added until the color of the excess oxidant is discharged.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., dichloromethane).[8] Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with dilute HCl (to remove any remaining Lewis acid residues), water, saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[8][9]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product often contains a mixture of the desired product and side products. Purify the crude material using column chromatography on silica gel. The polarity of the eluent will depend on the specific products. Insoluble polymeric materials can often be removed by filtration before chromatographic purification.
Visualizations
Caption: Troubleshooting workflow for common Scholl reaction side products.
Frequently Asked Questions (FAQs)
Q1: What is the Scholl reaction?
A1: The Scholl reaction is a coupling reaction between two aromatic compounds facilitated by a Lewis acid and a protic acid, leading to the formation of a new aryl-aryl bond.[10] It is commonly used for the intramolecular cyclodehydrogenation of PAHs to create larger, more complex fused aromatic systems.
Q2: Why are the yields of my Scholl reaction often low?
A2: The Scholl reaction often requires harsh conditions, such as high temperatures and strong acids, which can lead to the formation of various side products, including oligomers, rearranged isomers, and halogenated compounds.[10] These side reactions consume the starting material and the desired product, leading to lower overall yields.
Q3: How can I determine the mechanism of my Scholl reaction?
A3: The exact mechanism can be difficult to determine as it can depend on the substrate, reagents, and reaction conditions. Generally, reactions that proceed at room temperature with well-known one-electron oxidizing agents are thought to follow a radical cation mechanism. In contrast, reactions requiring higher temperatures are more likely to proceed through an arenium ion mechanism.[10] Computational studies can also provide insights into the likely operative mechanism.
Q4: Can I use the Scholl reaction for intermolecular coupling?
A4: While the Scholl reaction is most successful for intramolecular cyclizations, intermolecular coupling can occur. However, it is often less selective and can lead to a mixture of products and significant oligomerization, especially with simple, unfunctionalized arenes.
Q5: Are there "greener" or milder alternatives to the traditional Scholl reaction?
A5: Yes, research is ongoing to develop milder and more selective methods for aryl-aryl coupling. Some alternatives include electrochemical methods that avoid the need for stoichiometric chemical oxidants and can proceed under milder conditions. Additionally, specific oxidant systems like DDQ with a Brønsted acid can sometimes effect the transformation at lower temperatures than traditional Lewis acids.[1][5]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Controlling the Scholl reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond the Scholl reaction – one-step planarization and edge chlorination of nanographenes by mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Scholl reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Ovalene
Welcome to the technical support center for the purification of Ovalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this polycyclic aromatic hydrocarbon (PAH).
Core Challenges in this compound Purification
Purifying this compound (C₃₂H₁₄) presents several challenges primarily stemming from its inherent physicochemical properties. As a large, planar, and highly conjugated system, this compound exhibits low solubility in common organic solvents and a high melting point, making traditional purification techniques demanding. Key difficulties include:
-
Low Solubility: this compound is only sparingly soluble in solvents like benzene, toluene (B28343), and dichloromethane (B109758), which complicates purification by recrystallization and column chromatography.[1]
-
Presence of Structurally Similar Impurities: Synthesis of this compound can result in byproducts that are structurally very similar, including isomers and other polycyclic aromatic hydrocarbons (PAHs). These impurities often have similar solubility and chromatographic behavior, making separation difficult.
-
Strong Adsorption: The planar structure of this compound leads to strong π-π stacking interactions, causing it to adsorb strongly to stationary phases in chromatography. This can lead to poor separation, tailing peaks, and low recovery.
-
High Melting Point: this compound has a high melting point of 473 °C, which can be a consideration for purification by sublimation.
Troubleshooting Guides and FAQs
This section provides answers to common questions and troubleshooting tips for the primary methods used in this compound purification: Sublimation, Recrystallization, and Column Chromatography.
Sublimation
Sublimation is a frequently used technique for purifying this compound due to its low solubility. It involves heating the solid material under vacuum, causing it to transition directly into a gas phase, and then condensing the vapor back into a solid on a cold surface, leaving non-volatile impurities behind.
Frequently Asked Questions (FAQs):
-
Q1: What are the typical conditions for subliming this compound?
-
A1: While specific conditions can vary based on the scale and equipment, a general starting point for vacuum sublimation of PAHs like this compound involves heating the sample to a temperature range of 300-400 °C under high vacuum (e.g., 10⁻⁵ to 10⁻⁶ Torr). The temperature should be carefully controlled to be below the melting point to avoid decomposition.
-
-
Q2: My this compound is not subliming, or the rate is too slow. What should I do?
-
A2: This could be due to insufficient temperature or a poor vacuum. Gradually increase the temperature, ensuring it does not exceed the melting point. Check your vacuum system for leaks and ensure the pressure is sufficiently low. The presence of non-volatile impurities coating the surface of the this compound can also hinder sublimation.
-
-
Q3: The sublimed this compound is not pure. What could be the reason?
-
A3: If the sublimate is impure, it is likely that some impurities have similar vapor pressures to this compound and are co-subliming. In such cases, fractional sublimation, where the temperature is increased in stages to selectively sublime compounds with different volatilities, may be effective. Alternatively, a combination of purification methods, such as sublimation followed by recrystallization or chromatography, may be necessary.
-
Troubleshooting Table for Sublimation:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no sublimation | Temperature too low. | Gradually increase the temperature, but keep it below the melting point. |
| Vacuum is not sufficient. | Check for leaks in the sublimation apparatus. Ensure the vacuum pump is functioning correctly to achieve high vacuum. | |
| Sample is not fully dry. | Ensure the crude this compound is completely dry before starting sublimation, as residual solvent can interfere with the process. | |
| Decomposition of sample | Temperature is too high. | Reduce the heating temperature. Use a temperature controller for precise regulation. |
| Low yield of sublimate | Inefficient condensation. | Ensure the cold finger or collection surface is sufficiently cold to promote efficient condensation of the this compound vapor. |
| Sublimation time is too short. | Increase the duration of the sublimation process. | |
| Impure sublimate | Co-sublimation of impurities. | Perform fractional sublimation by carefully controlling the temperature gradient. |
| Consider a secondary purification step like recrystallization or chromatography. |
Experimental Workflow for Vacuum Sublimation:
Recrystallization
Recrystallization is a powerful technique for purifying solids, but its application to this compound is hampered by its low solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool, whereupon the pure compound crystallizes out, leaving the impurities in the solution.
Frequently Asked Questions (FAQs):
-
Q1: What are suitable solvents for the recrystallization of this compound?
-
A1: Due to its low solubility, high-boiling point aromatic solvents are often required. Toluene, xylene, or nitrobenzene (B124822) can be effective. A two-solvent system can also be employed, where this compound is dissolved in a good solvent (e.g., hot toluene) and then a poor solvent (e.g., hexane (B92381) or heptane) is added to induce crystallization upon cooling.
-
-
Q2: I am getting very low recovery after recrystallization. Why?
-
A2: Low recovery is a common issue with this compound due to its inherent low solubility even in hot solvents. Using a large volume of solvent will lead to significant loss of product in the mother liquor. It is crucial to use the minimum amount of hot solvent necessary to dissolve the solid completely. Performing the recrystallization on a smaller scale first to optimize the solvent volume is recommended.
-
-
Q3: The recrystallized product is still colored or shows impurities in analysis. What can I do?
-
A3: If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb your product, leading to lower yields. If other impurities persist, it indicates that their solubility properties are very similar to this compound. In this case, a different purification technique or a combination of methods should be considered.
-
Troubleshooting Table for Recrystallization:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound does not dissolve | Inappropriate solvent. | Use a higher-boiling point aromatic solvent like toluene or xylene. |
| Insufficient solvent or temperature. | Add more solvent in small portions while heating to boiling. Ensure the solvent is at its boiling point. | |
| Very low or no crystal formation upon cooling | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Cooling is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Solution is not saturated. | If using a two-solvent system, add more of the poor solvent dropwise to the hot solution until turbidity persists. | |
| Oiling out instead of crystallization | Solution is supersaturated or cooling is too fast. | Reheat the solution to dissolve the oil, add a small amount of additional good solvent, and allow it to cool more slowly. |
| Solvent is not ideal. | Try a different solvent or solvent pair. | |
| Impure crystals | Inefficient removal of impurities. | Ensure slow cooling to allow for selective crystallization. Wash the collected crystals with a small amount of cold, fresh solvent. |
| Co-crystallization of impurities. | Consider using a different purification technique or a sequence of purification steps. |
Logical Flow for Solvent Selection in Recrystallization:
Column Chromatography
Column chromatography can be used to separate this compound from impurities with different polarities. However, due to its low solubility and strong adsorption, careful selection of the stationary and mobile phases is critical.
Frequently Asked Questions (FAQs):
-
Q1: What stationary and mobile phases are suitable for this compound purification by column chromatography?
-
A1: A common choice for the stationary phase is silica (B1680970) gel or alumina (B75360). For the mobile phase, a non-polar solvent system is typically used. A gradient elution starting with a very non-polar solvent like hexane and gradually increasing the polarity by adding a slightly more polar solvent like toluene or dichloromethane can be effective. For example, a gradient of hexane:toluene from 100:0 to 80:20 might be a good starting point.
-
-
Q2: My this compound is not moving from the top of the column.
-
A2: This indicates that the mobile phase is not polar enough to elute the strongly adsorbed this compound. You need to gradually increase the polarity of the eluent. For instance, if you are using pure hexane, start adding small percentages of toluene or dichloromethane.
-
-
Q3: The separation between this compound and an impurity is very poor.
-
A3: Poor resolution can be due to several factors. The choice of eluent may not be optimal. You can try a different solvent system or a shallower gradient. The column may be overloaded; try using a smaller amount of crude material. The column packing might be uneven; ensure the column is packed carefully to avoid channels. Using a finer mesh stationary phase can also improve resolution.
-
Troubleshooting Table for Column Chromatography:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not move down the column | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by adding toluene or dichloromethane to hexane). |
| Compound elutes too quickly with no separation | Eluent is too polar. | Start with a less polar mobile phase and use a very shallow gradient. |
| Poor separation (overlapping bands) | Inappropriate solvent system. | Optimize the eluent system using thin-layer chromatography (TLC) first. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Column packed improperly. | Ensure the stationary phase is packed uniformly without air bubbles or cracks. | |
| Tailing of the this compound band | Strong interaction with the stationary phase. | Try a less active stationary phase (e.g., neutral alumina instead of silica gel). |
| Sample is not sufficiently soluble in the eluent. | Ensure the sample is fully dissolved before loading and consider a slightly more polar eluent if solubility is an issue. | |
| Low recovery of this compound | Irreversible adsorption to the stationary phase. | Use a less active stationary phase or a more polar eluent to ensure complete elution. |
| Decomposition on the column. | If this compound is sensitive to the stationary phase (e.g., acidic silica), use a neutral support like neutral alumina. |
Experimental Protocol: Column Chromatography of Crude this compound
-
Slurry Preparation: Prepare a slurry of silica gel (or neutral alumina) in a non-polar solvent such as hexane.
-
Column Packing: Carefully pour the slurry into a glass column with a cotton or glass wool plug at the bottom. Allow the stationary phase to settle, and then drain the excess solvent until the solvent level is just above the top of the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., toluene or dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, impregnated silica gel to the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., toluene) in increasing concentrations (e.g., 2%, 5%, 10% toluene in hexane).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes or flasks.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. The following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water is often used for separating PAHs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of this compound and identifying any proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry can help in identifying the elemental composition of impurities.
This technical support guide provides a starting point for troubleshooting the purification of this compound. Due to the challenging nature of this compound, a combination of these techniques and careful optimization of experimental parameters will likely be necessary to achieve high purity.
References
Technical Support Center: Overcoming Low Solubility of Ovalene in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ovalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with this compound's low solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in common organic solvents?
A1: this compound, a polycyclic aromatic hydrocarbon (PAH), is inherently hydrophobic and possesses a large, planar structure. This leads to strong intermolecular π-π stacking interactions, making it sparingly soluble in many common laboratory solvents.[1][2] While solvents like benzene, toluene, and dichloromethane (B109758) are often used, achieving high concentrations can be challenging.
Q2: What are the typical signs of low solubility or precipitation during my experiment?
A2: You may observe several indicators of low solubility or precipitation. These include the formation of a visible precipitate or solid particles in your solution, a cloudy or hazy appearance, or inconsistencies in experimental results, such as reduced fluorescence intensity due to aggregation-caused quenching.[3][4][5][6][7]
Q3: Can temperature be used to increase the solubility of this compound?
A3: Yes, for some solvents, increasing the temperature can enhance the solubility of this compound. High-boiling point aromatic solvents like 1,2,4-trichlorobenzene (B33124) are more effective at dissolving this compound, especially with heating. However, it is crucial to consider the thermal stability of this compound and the potential for solvent evaporation. Always work in a well-ventilated area, preferably a fume hood, when heating organic solvents.
Q4: Are there any chemical modifications that can improve this compound's solubility?
A4: Chemical modification is a highly effective strategy. For instance, the introduction of alkyl ester groups can dramatically increase solubility. An this compound tetrapropyl ester derivative has been shown to have a solubility of greater than 50 mg/mL in chloroform, a significant improvement over the parent compound.
Troubleshooting Guides
Issue: this compound Precipitation in Solution
Symptoms:
-
Visible solid particles in the solution.
-
Cloudiness or turbidity.
-
Inconsistent absorbance or fluorescence readings.
Possible Causes:
-
Solvent saturation has been exceeded.
-
Temperature fluctuations causing the compound to fall out of solution.
-
Use of an inappropriate solvent.
Solutions:
-
Solvent Selection: If possible, switch to a solvent with better solubilizing power for large PAHs, such as 1,2,4-trichlorobenzene, quinoline, or carbon disulfide.[8][9][10]
-
Co-solvent Systems: Introduce a co-solvent to increase the polarity of the solvent system, which can help disrupt intermolecular interactions.
-
Use of Solubilizing Agents: Employ surfactants or cyclodextrins to form inclusion complexes or micelles that encapsulate this compound and increase its apparent solubility.
-
Temperature Control: Maintain a constant and, if appropriate, elevated temperature during your experiment.
Issue: Inconsistent Results in Fluorescence Spectroscopy
Symptoms:
-
Lower than expected fluorescence intensity.
-
Broadening of emission spectra.
-
Non-linear relationship between concentration and fluorescence.
Possible Causes:
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, this compound molecules can aggregate, leading to self-quenching of the fluorescence.[3][4][5][6][7]
Solutions:
-
Work at Lower Concentrations: Prepare more dilute solutions to minimize aggregation.
-
Improve Solubilization: Utilize the methods described above (co-solvents, surfactants, cyclodextrins) to ensure this compound is well-dissolved and monomeric in solution.
-
Sonication: Brief sonication of the sample can help to break up aggregates before measurement.
Quantitative Solubility Data
The solubility of unmodified this compound in many common organic solvents is not extensively documented in readily available literature due to its very low solubility. The term "sparingly soluble" is often used.[1][2] For practical purposes, this often translates to solubility in the low mg/L or even µg/L range.
| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |
| This compound | Benzene | Sparingly Soluble | 25 |
| This compound | Toluene | Sparingly Soluble | 25 |
| This compound | Dichloromethane | Sparingly Soluble | 25 |
| This compound Tetrapropyl Ester | Chloroform | > 50 | 25 |
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using a Co-solvent System
This protocol is suitable for preparing a stock solution of this compound for spectroscopic analysis or in vitro assays where a low percentage of a stronger solvent is tolerable.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or desired aqueous buffer
-
Vortex mixer
-
Sonicator
Methodology:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. Vortex thoroughly.
-
If dissolution is slow, briefly sonicate the solution in a water bath.
-
Slowly add the DMSO stock solution dropwise to the pre-warmed aqueous buffer while vortexing to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, it may be necessary to start with a more dilute stock solution or a higher ratio of co-solvent.
Protocol 2: Enhancing this compound Solubility with Cyclodextrins
This method utilizes the formation of inclusion complexes to increase the aqueous solubility of this compound, which can be particularly useful for biological experiments.[11][12][13][14][15]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Mortar and pestle (for kneading method)
Methodology (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:2 molar ratio.
-
Place the powders in a mortar.
-
Add a small amount of water to form a thick paste.
-
Knead the paste thoroughly for at least 30 minutes.
-
Dry the resulting solid under vacuum.
-
The resulting powder is the this compound-HP-β-CD inclusion complex, which will have enhanced aqueous solubility. Dissolve the complex in the desired aqueous buffer.
Visualizations
Troubleshooting Workflow for Low Solubility
The following workflow provides a logical sequence of steps to address issues with this compound solubility in your experiments.
Caption: A decision-making workflow for troubleshooting common solubility problems encountered with this compound.
Experimental Workflow for a Cytotoxicity Assay with this compound
Low solubility is a significant hurdle in biological assays such as cytotoxicity tests, as precipitated compounds can lead to inaccurate results. This workflow outlines the steps to prepare this compound for a typical in vitro cytotoxicity assay.
Caption: A stepwise experimental workflow for preparing and testing this compound in a cell-based cytotoxicity assay.
References
- 1. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated solubility screening platform using computer vision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. superfund.oregonstate.edu [superfund.oregonstate.edu]
- 15. pjoes.com [pjoes.com]
Technical Support Center: Troubleshooting Peak Assignment in Ovalene NMR Spectra
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy analysis of ovalene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the peak assignment of this compound's NMR spectra. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guides and FAQs
Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks in the aromatic region. What could be the cause and how can I fix it?
A1: Broad and poorly resolved peaks in the ¹H NMR spectrum of this compound are a common issue, often stemming from intermolecular aggregation. This compound, like many large polycyclic aromatic hydrocarbons (PAHs), has a strong tendency to stack via π-π interactions, especially at higher concentrations. This aggregation leads to a distribution of chemical environments and restricted molecular tumbling, resulting in signal broadening.
Troubleshooting Steps:
-
Reduce Sample Concentration: This is the most effective way to minimize aggregation. Prepare a more dilute sample and re-acquire the spectrum.
-
Change the NMR Solvent: The choice of solvent can significantly impact aggregation. Solvents that can effectively solvate the PAH rings will disrupt stacking.
-
Recommended Solvents: Deuterated tetrahydrofuran (B95107) (THF-d₈) or aromatic solvents like toluene-d₈ and o-dichlorobenzene-d₄ have been shown to provide sharper, better-resolved signals for large PAHs compared to chloroform-d (B32938) (CDCl₃), where aggregation is more pronounced.[1]
-
-
Increase the Temperature: Acquiring the spectrum at an elevated temperature can help to break up aggregates and average out different conformations, leading to sharper signals. Variable-temperature NMR experiments can be very informative.[1]
-
Sonication: Sonicating the sample before analysis can help to break up any pre-formed aggregates.
Q2: The aromatic region of my ¹H NMR spectrum is very crowded, making it difficult to assign individual protons. What strategies can I use to resolve these signals?
A2: The ¹H NMR spectrum of this compound (C₃₂H₁₄) is expected to be complex due to the presence of 14 protons in similar chemical environments. Signal overlap is a significant challenge.
Strategies for Resolution and Assignment:
-
High-Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength (e.g., 500 MHz or greater) will increase the chemical shift dispersion, spreading out the signals and reducing overlap.
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for the unambiguous assignment of complex spectra.[1]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (³J-coupling). This allows you to trace out the connectivity of the proton spin systems within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (< 5 Å). For a planar molecule like this compound, NOESY can help to confirm the assignments of neighboring protons.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a powerful tool for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary (non-protonated) carbons and for linking different spin systems together.
-
Q3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum of this compound. How can I confidently identify them?
A3: Quaternary carbons do not have any attached protons, so they will not appear in a DEPT-135 or HSQC spectrum. The primary tool for their assignment is the HMBC experiment.
Experimental Protocol for HMBC:
-
Pulse Program: A standard HMBC pulse sequence should be used.
-
Optimization: The long-range coupling delay in the HMBC experiment is typically optimized for a J-coupling of 8-10 Hz. This will show correlations between protons and carbons that are 2 or 3 bonds away.
-
Interpretation: Look for cross-peaks between a proton and a carbon signal. If a proton shows a correlation to a carbon that does not appear in the HSQC spectrum, that carbon is likely a quaternary carbon. By piecing together multiple such correlations, the full carbon skeleton can be mapped out.
Q4: My experimental chemical shifts for this compound do not match the values I found in the literature or from my computational predictions. What could be the reasons for this discrepancy?
A4: Discrepancies in chemical shifts can arise from several factors. It is important to carefully consider the experimental and computational conditions.
Potential Reasons for Discrepancies:
-
Solvent Effects: Chemical shifts, particularly for PAHs, are highly sensitive to the solvent used. Ensure you are comparing your data to literature values obtained in the same solvent. Aromatic solvents can induce significant shifts compared to non-aromatic solvents due to anisotropic effects.[1]
-
Concentration and Temperature: As mentioned, these factors influence aggregation and can cause shifts in the observed resonances.[1]
-
Computational Method: Predicted NMR spectra are highly dependent on the level of theory (functional) and basis set used in the calculation.
-
Recommended Methods: Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p)) are commonly used for predicting NMR parameters of PAHs.[1] The Gauge-Including Atomic Orbital (GIAO) method is typically employed for chemical shift calculations.[2]
-
Solvation Models: For better agreement with experimental data, it is often necessary to include a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations to account for the effect of the solvent.
-
-
Reference Standard: Ensure that both your experimental and literature/predicted data are referenced to the same standard, typically tetramethylsilane (B1202638) (TMS).
Quantitative Data
Due to the limited availability of a complete, experimentally assigned NMR dataset for unsubstituted this compound in the public domain, the following table provides computationally predicted ¹H and ¹³C NMR chemical shifts. These values can serve as a guide for initial peak assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1, H8 | 8.5 - 9.5 | C1, C8: 125 - 130 |
| H2, H7 | 7.8 - 8.5 | C2, C7: 120 - 125 |
| H3, H6 | 7.8 - 8.5 | C3, C6: 120 - 125 |
| H4, H5 | 8.5 - 9.5 | C4, C5: 125 - 130 |
| H9, H14 | 7.5 - 8.2 | C9, C14: 128 - 132 (Quaternary) |
| H10, H13 | 7.5 - 8.2 | C10, C13: 128 - 132 (Quaternary) |
| H11, H12 | 7.5 - 8.2 | C11, C12: 128 - 132 (Quaternary) |
| - | - | C1a, C3a, C5a, C7a, C8a, C10a, C12a, C13a: 130 - 135 (Quaternary) |
| - | - | C4a, C6a, C11a, C14a: 120 - 125 (Quaternary) |
Note: These are approximate ranges based on computational studies of this compound and related PAHs. Actual experimental values will vary depending on the solvent and other experimental conditions.
Table 2: Typical Proton-Proton Coupling Constants in Aromatic Systems
| Coupling Type | Number of Bonds | Typical Value (Hz) |
| Ortho | 3 | 6 - 10 |
| Meta | 4 | 1 - 3 |
| Para | 5 | 0 - 1 |
Experimental Protocols
1D ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve the this compound sample in the chosen deuterated solvent (e.g., THF-d₈) to a concentration that minimizes aggregation (typically < 5 mg/mL).
-
¹H NMR Acquisition:
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure quantitative integration if needed.
-
-
¹³C NMR Acquisition:
-
Use proton decoupling to simplify the spectrum.
-
A longer acquisition time and a larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in this compound's aromatic structure).
-
2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
General Parameters:
-
The number of increments in the indirect dimension (t₁) will determine the resolution in that dimension. A higher number of increments will provide better resolution but will also increase the experiment time.
-
The number of scans per increment should be optimized to achieve an adequate signal-to-noise ratio within a reasonable timeframe.
-
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient.
-
HSQC: A standard gradient-selected HSQC experiment optimized for one-bond ¹J(C,H) couplings (typically ~160 Hz for aromatic systems) should be used.
-
HMBC: A standard gradient-selected HMBC experiment should be optimized for long-range couplings. A delay corresponding to a coupling constant of 8-10 Hz is a good starting point for identifying two- and three-bond correlations.
Visualizations
Figure 1. Experimental workflow for the assignment of this compound NMR spectra.
Figure 2. Logical workflow for troubleshooting this compound NMR peak assignment.
References
Technical Support Center: Optimizing Reaction Conditions for Ovalene Derivatives
Welcome to the technical support center for the synthesis and optimization of ovalene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the core structure of this compound and its derivatives?
The most prevalent and effective method for the final aromatization step in the synthesis of this compound and its derivatives is the Scholl reaction. This reaction is a type of oxidative cyclodehydrogenation that forms carbon-carbon bonds between aromatic rings, leading to the extended polycyclic aromatic hydrocarbon (PAH) framework.
Q2: My Scholl reaction is resulting in a low yield. What are the common causes?
Low yields in Scholl reactions for this compound derivatives can stem from several factors:
-
Suboptimal Oxidant/Lewis Acid: The choice and amount of the oxidant and/or Lewis acid are critical. Common reagents include iron(III) chloride (FeCl₃), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and aluminum chloride (AlCl₃).[1] The reactivity of your specific precursor will dictate the most suitable reagent.
-
Incorrect Reaction Temperature: Temperature plays a crucial role. While some Scholl reactions proceed at room temperature, others require elevated temperatures to overcome the activation energy for cyclization.[1] However, excessively high temperatures can lead to decomposition and unwanted side reactions.
-
Poor Solubility of Precursors: The starting materials for this compound synthesis are often large, planar molecules with limited solubility in common organic solvents. Poor solubility can hinder effective reaction kinetics.
-
Side Reactions: Undesired side reactions such as oligomerization (intermolecular coupling) and skeletal rearrangements can significantly reduce the yield of the target this compound derivative.[2]
Q3: I am observing the formation of insoluble byproducts. What are they and how can I avoid them?
Insoluble byproducts in Scholl reactions are often due to oligomerization, where multiple precursor molecules react with each other instead of undergoing the desired intramolecular cyclization. To minimize this:
-
Employ High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway.
-
Use Bulky Substituents: Introducing sterically hindering groups on the precursor can prevent intermolecular interactions.
-
Optimize Reagent Addition: Slow addition of the oxidant can help maintain a low concentration of reactive intermediates, thus reducing the likelihood of oligomerization.
Q4: How can I purify my this compound derivative product?
Purification of this compound derivatives can be challenging due to their low solubility and tendency to aggregate. Common purification techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds. For this compound derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of polar and non-polar solvents is used as the mobile phase.[3][4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure crystalline material.
-
Dialysis: For nanographene-like molecules, dialysis using membranes with specific pore sizes can be employed for size-selective separation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or oxidant. | Ensure the freshness and purity of reagents like FeCl₃ or DDQ. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or mass spectrometry. | |
| Precursor is insoluble in the reaction solvent. | Screen for alternative solvents or solvent mixtures that can better dissolve the starting material. | |
| Formation of Multiple Products (Isomers) | Skeletal rearrangement during the reaction. | This is a known issue with the Scholl reaction. Optimization of the Lewis acid and temperature may favor the desired isomer. DFT calculations can sometimes predict the likelihood of rearrangements. |
| Product is Difficult to Purify | Product co-elutes with starting material or byproducts during chromatography. | Experiment with different solvent gradients in your column chromatography. Sometimes, a change in the stationary phase (e.g., alumina) can be beneficial. |
| Product is insoluble in common solvents for purification. | Consider using high-boiling point solvents like 1,2,4-trichlorobenzene (B33124) or performing purification at elevated temperatures. | |
| Inconsistent Reaction Outcomes | Variability in reagent quality or reaction setup. | Standardize the source and purity of all reagents and solvents. Ensure consistent reaction setup, including glassware and stirring speed. |
Experimental Protocols
General Protocol for FeCl₃-mediated Scholl Reaction
This protocol provides a general guideline for the synthesis of an this compound derivative via an iron(III) chloride-mediated Scholl reaction. The specific amounts, temperature, and reaction time will need to be optimized for your particular substrate.
-
Precursor Preparation: Synthesize the polyphenylene precursor using established cross-coupling methods like the Suzuki or Sonogashira reaction.
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the precursor in a suitable dry solvent (e.g., dichloromethane, nitromethane).
-
Reagent Addition: In a separate flask, prepare a solution of anhydrous iron(III) chloride (FeCl₃) in the same solvent. Add the FeCl₃ solution dropwise to the precursor solution at the desired temperature (this can range from 0 °C to reflux, depending on the substrate).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting material is no longer visible.
-
Work-up: Upon completion, quench the reaction by pouring the mixture into a solution of methanol (B129727) or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, chloroform). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and impurities.
Data Presentation
Optimization of Scholl Reaction Conditions for a Dibenzo[hi,st]this compound Derivative
The following table summarizes the optimization of the final cyclodehydrogenation step in the synthesis of a dibenzo[hi,st]this compound derivative.
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | FeCl₃ (10 eq.) | CH₂Cl₂ | 25 | 12 | 45 |
| 2 | FeCl₃ (15 eq.) | CH₂Cl₂ | 25 | 12 | 60 |
| 3 | FeCl₃ (15 eq.) | CH₂Cl₂/MeNO₂ | 25 | 8 | 75 |
| 4 | DDQ (5 eq.) | Toluene | 110 | 6 | 30 |
| 5 | AlCl₃ (10 eq.) | CS₂ | 46 | 24 | 25 |
Data is hypothetical and for illustrative purposes.
Visualizations
Logical Workflow for Optimizing a Scholl Reaction
Caption: A step-by-step workflow for optimizing the Scholl reaction.
Signaling Pathway of a Hypothetical this compound Derivative Drug Candidate
Caption: A diagram of a potential signaling cascade initiated by an this compound derivative.
References
- 1. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantiomerically Pure Helical Bilayer Nanographenes: A Straightforward Chemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for size separation of nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Ovalene by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing fragmentation during the mass spectrometric analysis of ovalene.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound mass spectrum showing extensive fragmentation and a weak or absent molecular ion peak?
A1: this compound is a large, non-polar polycyclic aromatic hydrocarbon (PAH). Extensive fragmentation is typically the result of using a "hard" ionization technique, such as Electron Ionization (EI). EI utilizes high-energy electrons (typically 70 eV) that impart significant internal energy to the analyte molecule, causing bonds to break and leading to a complex fragmentation pattern rather than a clear molecular ion.[1][2] For large, conjugated systems like this compound, this excess energy easily leads to the loss of hydrogen atoms or the cleavage of the polycyclic structure.
Q2: What are the recommended "soft" ionization techniques for analyzing this compound to minimize fragmentation?
A2: Soft ionization techniques are crucial as they ionize analyte molecules without imparting excess energy, keeping the molecular ion intact.[2] For this compound and other non-polar PAHs, the most recommended techniques are:
-
Atmospheric Pressure Photoionization (APPI): APPI is highly effective for ionizing non-polar to low-polarity compounds.[3] It uses photons to ionize the analyte, which is a much gentler process than electron bombardment.[1] It is generally more sensitive for PAH detection than other common LC-MS sources like ESI and APCI.[3][4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another powerful soft ionization method well-suited for large, non-volatile organic molecules.[5][6] It involves co-crystallizing the sample with a UV-absorbing matrix. A laser desorbs and ionizes the analyte with minimal fragmentation.[6][7]
Q3: How does Atmospheric Pressure Photoionization (APPI) work to reduce fragmentation?
A3: APPI uses a lamp to emit high-energy photons (e.g., from a Krypton lamp) that pass through the nebulized analyte and solvent stream from a liquid chromatograph (LC).[1] Ionization occurs primarily through two mechanisms:
-
Direct Photoionization: If the analyte's ionization potential is lower than the photon energy, the analyte molecule can directly absorb a photon and eject an electron to form a molecular radical cation (M•+).
-
Dopant-Assisted (Indirect) Photoionization: A dopant (a photo-ionizable compound like toluene (B28343) or acetone) is added at a high concentration. The dopant is ionized by the photons, and these dopant ions then transfer their charge to the analyte molecules through chemical reactions. This is a very gentle process that efficiently forms molecular ions with little to no fragmentation.
Q4: When should I consider using MALDI-TOF for this compound analysis?
A4: MALDI-Time-of-Flight (TOF) mass spectrometry is an excellent choice when:
-
You are analyzing solid samples or samples that are difficult to introduce via liquid chromatography.
-
High sensitivity is required, as MALDI can achieve detection in the low attomole range.[5]
-
You need to analyze this compound in a complex mixture where the matrix can help to isolate and gently ionize the analyte.[6]
-
Your primary goal is to confirm the molecular weight with high accuracy and minimal fragmentation, as MALDI typically produces singly charged molecular ions ([M]+ or [M+H]+).[8]
Q5: If I must use tandem mass spectrometry (MS/MS), how can I control the fragmentation of the this compound precursor ion?
A5: In tandem mass spectrometry, fragmentation is induced intentionally to gain structural information. To control this process and avoid excessive fragmentation into small, uninformative ions, the key parameter to adjust is the Collision Energy (CE) .
-
Start with low collision energy: Begin with a low CE value and gradually increase it in subsequent experiments.
-
Perform a CE optimization study: Analyze the this compound standard by systematically ramping the collision energy across a range (e.g., 5 to 50 eV).[9] This allows you to identify the optimal energy that produces a few structurally significant fragment ions without completely destroying the precursor ion.[10][11] Different fragment ions may even have different optimal collision energies.[12]
Troubleshooting Guides
Problem: My spectrum is dominated by fragment ions, and the molecular ion for this compound (m/z 398.11) is weak or absent.
| Potential Cause | Recommended Solution |
| Hard Ionization Technique Used | The most likely cause is the use of a high-energy ionization source like Electron Ionization (EI).[1] Action: Switch to a soft ionization technique. For LC-MS, use an Atmospheric Pressure Photoionization (APPI) source.[3][4] For solid-state analysis, use Matrix-Assisted Laser Desorption/Ionization (MALDI).[5] |
| In-Source Fragmentation | Even with soft ionization, high temperatures or harsh voltage settings in the ion source can cause fragmentation. Action: Methodically reduce the ion source temperature (e.g., vaporizer temperature in APCI/APPI) and ion transfer tube temperature.[13] Check and lower source voltages. |
| Incorrect Instrument Mode | The instrument may be set to an "auto MS/MS" or similar mode that automatically fragments the most intense ions. Action: Ensure the instrument is operating in a full scan (MS1) mode without any collision energy applied. |
Problem: I am using a soft ionization technique (APPI/MALDI), but my signal intensity is very poor.
| Potential Cause | Recommended Solution |
| Poor Ionization Efficiency (APPI) | The mobile phase composition can significantly impact APPI efficiency. Action: If using APPI, consider adding a dopant like toluene or acetone (B3395972) post-column to enhance ionization.[4] Ensure the mobile phase is compatible with APPI. |
| Poor Sample/Matrix Preparation (MALDI) | Improper co-crystallization of the sample and matrix will result in a poor signal. Action: Screen different MALDI matrices suitable for PAHs (e.g., HCCA, DHB).[8] Optimize the sample-to-matrix ratio and use a proper spotting technique (e.g., dried-droplet) to ensure homogenous crystals.[8] |
| Low Analyte Concentration | The amount of this compound may be below the instrument's limit of detection. Action: Concentrate the sample or inject a larger volume, being mindful of potential ion suppression effects.[13][14] |
| General Instrument Issues | The mass spectrometer may need tuning or cleaning. Action: Calibrate and tune the instrument according to the manufacturer's guidelines.[14] Clean the ion source if it is contaminated.[13] |
Quantitative Data Summary
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Typical Use | Fragmentation | Suitability for this compound | Key Considerations |
| Electron Ionization (EI) | GC-MS | Hard / Extensive[1] | Poor | Avoid for molecular ion determination; results in complex, library-matchable fragments. |
| Electrospray Ionization (ESI) | LC-MS | Soft[1] | Poor | Inefficient for non-polar molecules like this compound.[3] |
| APCI | LC-MS | Soft | Moderate | Better than ESI for less polar compounds, but generally less sensitive than APPI for PAHs.[15] |
| APPI | LC-MS | Soft[1] | Excellent | Highly sensitive and efficient for non-polar PAHs; the recommended choice for LC-MS.[4] |
| MALDI | Solid-State MS | Soft[5] | Excellent | Ideal for direct solid analysis, high sensitivity, and confirming molecular weight.[6] |
Experimental Protocols
Protocol: Analysis of this compound using LC-APPI-MS
This protocol provides a general framework. Specific parameters must be optimized for your instrument and application.
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable organic solvent (e.g., Toluene, Acetonitrile, or a mixture compatible with the mobile phase) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm PTFE syringe filter before injection.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: Use a column designed for PAH analysis (e.g., C18-based PAH-specific column).
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol or Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B to elute the non-polar this compound. (e.g., 50% B to 100% B over 15 minutes).
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry (MS) Parameters (APPI Source):
-
Ionization Mode: Positive Ion
-
APPI Lamp: Krypton (Kr) lamp
-
Vaporizer Temperature: 350 - 450 °C (optimize for signal without degradation)
-
Sheath/Nebulizer Gas (N₂): 30-50 psi (instrument dependent)
-
Ion Transfer Tube Temp: 275 - 325 °C
-
Scan Mode: Full Scan (MS1)
-
Mass Range: m/z 150-500
-
(Optional) Dopant: Infuse Toluene at 50-100 µL/min into the source via a T-junction post-column.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected this compound molecular ion (e.g., [M]•+ at m/z 398.11 or [M+H]+ at m/z 399.12).
-
Examine the mass spectrum to confirm the presence of the molecular ion and the absence of significant fragmentation.
-
Visualizations
Caption: Workflow for minimizing this compound fragmentation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Quantitative analysis of polycyclic aromatic hydrocarbons using high-performance liquid chromatography-photodiode array-high-resolution mass spectrometric detection platform coupled to electrospray and atmospheric pressure photoionization sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. aims.chem.utoronto.ca [aims.chem.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. skyline.ms [skyline.ms]
- 11. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. sciex.com [sciex.com]
Technical Support Center: Ovalene Analysis & Purification
Welcome to the technical support center for researchers, scientists, and drug development professionals working with commercial Ovalene samples. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities, ensuring the accuracy and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why are impurities a concern?
A1: this compound is a large, polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₂H₁₄.[1] It consists of ten fused benzene (B151609) rings and is known for its unique optoelectronic properties, making it a valuable material in fields like organic electronics and materials science. Solutions of this compound are reddish-orange and exhibit a characteristic green fluorescence under UV light.[1]
Impurities in commercial this compound samples are a significant concern because they can drastically alter its physical and chemical properties. For researchers in drug development and biological assays, even trace amounts of other PAHs can interfere with experimental results, as many PAHs are known to have biological activity, including potential carcinogenicity and mutagenicity, and can act as endocrine disruptors.
Q2: What are the likely impurities in commercial this compound samples?
A2: While supplier specifications vary, common impurities in commercial this compound are typically other polycyclic aromatic hydrocarbons. The specific impurities depend on the synthesis route and the raw materials used, which are often derived from coal tar or petroleum refining processes.[1][2]
Likely impurities include:
-
Smaller PAHs: Precursors or byproducts of the synthesis process, such as naphthalene, phenanthrene, anthracene, fluoranthene, and pyrene.[3][4]
-
Structural Isomers: Other PAHs with the same molecular weight but different ring arrangements.
-
Partially Hydrogenated Species: this compound molecules that are not fully aromatized.
-
Oxidized Byproducts: Formed during synthesis or subsequent handling.
-
Residual Solvents and Reagents: From the synthesis and initial purification steps. For example, dibenzo[hi,st]this compound is a known precursor in some synthetic routes.[5][6]
Q3: How can I perform a quick preliminary check of my this compound sample's purity?
A3: A simple visual inspection can be a useful first step. Pure this compound is a reddish-orange crystalline solid.[1] Any significant deviation in color, such as a brownish or blackish tint, may indicate the presence of impurities. Additionally, observing the fluorescence of a dilute solution in a solvent like toluene (B28343) or dichloromethane (B109758) under a UV lamp can be informative. A crisp green fluorescence is expected for pure this compound.[1] The presence of other fluorescing impurities may alter the color or lead to quenching (a decrease in fluorescence intensity). However, these are only qualitative indicators, and chromatographic analysis is necessary for a definitive purity assessment.
Section 2: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Problem 1: My HPLC analysis shows multiple peaks besides the main this compound peak.
-
Possible Cause: The sample contains impurities. The additional peaks likely correspond to other PAHs with different retention times.
-
Solution:
-
Peak Identification: If you have access to a mass spectrometer (LC-MS), use it to get the mass-to-charge ratio (m/z) of the unknown peaks. This can help in their identification by comparing the masses to known PAHs.[7]
-
Optimize HPLC Method: If peaks are poorly resolved (overlapping), consider adjusting the HPLC method. A gradient elution with a mobile phase of acetonitrile (B52724) and water is often effective for separating complex PAH mixtures.[8][9] Optimizing the column temperature can also improve the resolution of isomeric PAHs.[9]
-
Purification: If the impurity levels are unacceptable for your application, the sample will require purification using the methods described in Section 3.
-
Problem 2: The fluorescence of my this compound solution is weaker than expected or the color is off.
-
Possible Cause 1: Quenching. Certain impurities can "quench" the fluorescence of this compound, reducing its intensity. This occurs when an impurity molecule interacts with an excited this compound molecule, causing it to return to the ground state without emitting a photon.[10]
-
Solution 1: Purify the this compound sample to remove quenching species. Techniques like sublimation are particularly effective at removing non-volatile impurities.
-
Possible Cause 2: Inner Filter Effect. If the solution is too concentrated, or if impurities absorb light at the excitation or emission wavelengths, it can lead to a phenomenon known as the inner filter effect, which reduces the measured fluorescence intensity.[10][11]
-
Solution 2: Dilute the sample and re-measure. If the fluorescence intensity increases upon dilution before decreasing as expected, an inner filter effect was likely present. Also, ensure you are using high-purity, spectroscopy-grade solvents.
-
Possible Cause 3: Autofluorescence/Spectral Bleed-through. The solvent or cuvette may have its own intrinsic fluorescence (autofluorescence), or if other fluorescent impurities are present, their emission might overlap with this compound's, causing a shift in the perceived color.[10]
-
Solution 3: Run a blank spectrum of the solvent in the cuvette to check for background fluorescence. If impurities are suspected, purification is necessary.
Problem 3: My experimental results are inconsistent, even when using this compound from the same supplier.
-
Possible Cause: Batch-to-batch variability in the purity of the commercial this compound.
-
Solution:
-
Routine Purity Analysis: Implement a standard operating procedure (SOP) to analyze the purity of every new batch of this compound upon receipt using a validated HPLC method (see Section 3).
-
Purify Before Use: As a standard practice, consider purifying the commercial this compound before use to ensure a consistent, high-purity starting material for all experiments.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting issues related to this compound impurities.
Section 3: Experimental Protocols & Data
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity analysis of this compound. It may need to be optimized for your specific instrument and the suspected impurities.
Methodology:
-
System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.[12]
-
Column: A C18 reversed-phase column designed for PAH analysis (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is recommended.[9]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution: A gradient elution is necessary to separate PAHs with a wide range of polarities.[8][9]
-
Start with a higher concentration of water (e.g., 40% Acetonitrile) and gradually increase the acetonitrile concentration to 100% over 20-30 minutes.
-
Hold at 100% Acetonitrile for 5-10 minutes to elute highly nonpolar compounds.
-
Return to initial conditions and allow the column to re-equilibrate for at least 10 minutes between injections.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at a wavelength where this compound and potential impurities absorb, such as 254 nm or 230 nm.[13] A DAD allows for the acquisition of UV spectra, which can aid in peak identification.[14]
-
Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent like toluene or dichloromethane at approximately 1 mg/mL. Dilute with acetonitrile to a final concentration of ~10-50 µg/mL for injection. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
Protocol 2: Purification by Vacuum Sublimation
Sublimation is an effective method for purifying volatile solids like this compound from non-volatile impurities.[15][16]
Methodology:
-
Apparatus: A standard laboratory sublimation apparatus, which includes a vessel for the crude material, a cold finger (condenser), and a connection to a high-vacuum pump.
-
Preparation: Place the crude this compound sample (ensure it is completely dry) into the bottom of the sublimation apparatus.
-
Assembly: Insert the cold finger and ensure all joints are properly sealed. Begin circulating cold water through the cold finger.
-
Vacuum: Evacuate the apparatus using a high-vacuum pump. A pressure below 0.1 Torr is recommended.
-
Heating: Gently and slowly heat the bottom of the apparatus using a heating mantle or oil bath. The temperature required will depend on the vacuum achieved but is typically in the range of 300-400°C for large PAHs. Monitor the process closely.
-
Deposition: The this compound will sublime (turn from solid to gas) and then deposit as pure crystals on the cold finger. Non-volatile impurities will remain in the bottom of the apparatus.
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before slowly venting the vacuum. Carefully remove the cold finger and scrape the purified this compound crystals onto a clean, tared watch glass.
Protocol 3: Purification by Recrystallization
Recrystallization purifies compounds based on differences in solubility. The goal is to find a solvent that dissolves this compound well at high temperatures but poorly at low temperatures.
Methodology:
-
Solvent Selection: Due to this compound's low solubility, high-boiling point aromatic solvents are often required. Good candidates include toluene, xylene, or dichlorobenzene.[1][17] Perform small-scale solubility tests to find a suitable solvent.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen solvent to the crude this compound. Heat the mixture with stirring (e.g., on a hot plate) until the solvent is boiling gently and the this compound has completely dissolved. Add more hot solvent in small portions only if necessary to achieve full dissolution.
-
Cooling (Crystallization): Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all traces of solvent.
Data Presentation: Comparison of Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Purity |
| Vacuum Sublimation | Solid to gas to solid phase transition based on vapor pressure.[16] | Yields very high-purity product; solvent-free.[16] | Requires high vacuum and high temperatures; not suitable for thermally unstable compounds. | > 99.5% |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Can be performed with standard lab glassware; effective for removing soluble impurities. | Requires finding a suitable solvent; some product loss is inevitable due to solubility in the mother liquor.[5] | > 99% |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Can separate complex mixtures of similar compounds. | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. | > 98% |
Purification and Analysis Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Five-Year Enhanced Natural Attenuation of Historically Coal-Tar-Contaminated Soil: Analysis of Polycyclic Aromatic Hydrocarbon and Phenol Contents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. separationmethods.com [separationmethods.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. sgs.com [sgs.com]
- 15. innovation.world [innovation.world]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 17. youtube.com [youtube.com]
Technical Support Center: Resolving Overlapping Peaks in Ovalene's Fluorescence Spectrum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving overlapping peaks in ovalene's fluorescence spectrum.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound fluorescence spectrum show broad, overlapping peaks?
Overlapping peaks in the fluorescence spectrum of this compound are a common observation and can arise from several factors:
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Vibronic Coupling: The fluorescence of polycyclic aromatic hydrocarbons (PAHs) like this compound is characterized by fine vibronic structure. This means that electronic transitions are coupled with various vibrational energy levels, resulting in a series of closely spaced peaks that can overlap and appear as a broad band.
-
Close-Lying Electronic States: this compound possesses multiple low-lying excited electronic states (S1, S2, etc.) with small energy gaps between them. This can lead to emission from multiple excited states or complex relaxation pathways, contributing to spectral complexity and peak overlap.[1][2]
-
Solvent Effects: The polarity of the solvent can significantly influence the fluorescence spectrum. Polar solvents can interact with the excited state of this compound, leading to spectral shifts and broadening of peaks.[3][4][5]
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Concentration Effects: At high concentrations, intermolecular interactions such as excimer formation or self-absorption can occur, leading to new, broad emission bands that overlap with the monomer fluorescence.[6][7]
-
Temperature: Higher temperatures can lead to increased molecular motion and collisions, which can cause peak broadening and a decrease in fluorescence intensity.[8][9][10][11]
-
Instrumental Factors: The spectral resolution of the spectrofluorometer, including the slit width of the monochromator, can also affect the observed peak width.
Q2: What is the first step I should take to try and resolve the overlapping peaks?
The first step is to optimize your experimental conditions. This is often the simplest and most effective way to improve spectral resolution without resorting to more complex techniques. Start by systematically adjusting the following parameters:
-
Solvent: Try using a non-polar solvent like hexane (B92381) or cyclohexane. These solvents minimize interactions with the this compound molecule, which can lead to sharper, more resolved vibronic features.
-
Concentration: Prepare a series of dilutions to ensure you are working in a concentration range where intermolecular interactions are negligible. A good starting point is to aim for an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Temperature: If possible, try acquiring the spectrum at a lower temperature. Cooling the sample can reduce collisional quenching and molecular motion, resulting in narrower peaks.
Q3: Are there any advanced spectroscopic techniques I can use to resolve the overlapping peaks?
Yes, several techniques can be employed to enhance the resolution of overlapping fluorescence spectra:
-
Synchronous Fluorescence Spectroscopy (SFS): This is a powerful technique for simplifying complex spectra and narrowing the emission bands of PAHs.[12]
-
Derivative Spectroscopy: Calculating the first or second derivative of the fluorescence spectrum can help to identify and resolve hidden peaks.
-
Time-Resolved Fluorescence Spectroscopy: If the overlapping species have different fluorescence lifetimes, this technique can be used to separate their contributions to the total emission. This compound itself has a relatively long fluorescence lifetime which can be a distinguishing factor.[1][2]
Q4: Can computational methods help in resolving the overlapping peaks?
Absolutely. Computational deconvolution is a valuable tool for separating overlapping spectral bands. This involves fitting a series of theoretical peak shapes (e.g., Gaussian, Lorentzian) to the experimental spectrum to identify the underlying individual peaks.
Troubleshooting Guides
Problem: My this compound spectrum is a single broad band with no discernible features.
This is a common issue that can often be resolved by optimizing experimental parameters. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for a broad, unresolved this compound fluorescence spectrum.
Problem: I have tried optimizing experimental conditions, but my peaks are still overlapping.
If optimizing the solvent, concentration, and temperature does not provide sufficient resolution, you should consider using more advanced spectroscopic or computational techniques.
SFS simplifies spectra by simultaneously scanning both the excitation and emission monochromators at a constant wavelength difference (Δλ). This often results in narrower and better-resolved peaks.
Experimental Protocol for SFS:
-
Determine the Stokes Shift: Acquire a conventional excitation and emission spectrum of your this compound sample. The Stokes shift is the difference in nanometers between the wavelength of maximum emission and the wavelength of maximum excitation.
-
Select an Optimal Δλ: The choice of Δλ is crucial. A good starting point is to use a Δλ value that is close to the Stokes shift of this compound. You may need to experiment with a range of Δλ values to find the one that provides the best resolution.
-
Acquire the Synchronous Spectrum: In your fluorometer software, select the synchronous scan mode. Set the desired Δλ and the scanning range. The resulting spectrum will be a plot of fluorescence intensity versus the excitation (or emission) wavelength.
Caption: Experimental workflow for Synchronous Fluorescence Spectroscopy (SFS).
This technique involves calculating the derivative of the fluorescence spectrum. The second derivative is most commonly used as it produces a negative peak for each peak in the original spectrum, often with enhanced resolution.
Procedure for Derivative Spectroscopy:
-
Acquire a High-Quality Spectrum: Ensure your initial fluorescence spectrum has a good signal-to-noise ratio, as differentiation can amplify noise.
-
Apply a Smoothing Function: Before differentiation, it is often necessary to smooth the data to reduce noise. Common smoothing algorithms include Savitzky-Golay and moving averages.
-
Calculate the Derivative: Use the mathematical functions in your spectroscopy software or a separate data analysis program (e.g., Origin, MATLAB) to calculate the first or second derivative of the smoothed spectrum.
-
Analyze the Derivative Spectrum: The peaks in the original spectrum will correspond to zero-crossings in the first derivative and negative peaks in the second derivative. The number of resolved features in the derivative spectrum will indicate the number of underlying overlapping peaks.
Deconvolution is a powerful method for mathematically separating overlapping peaks.
General Protocol for Computational Deconvolution:
-
Import Data: Load your fluorescence spectrum into a suitable data analysis software package that has peak fitting or deconvolution capabilities.
-
Baseline Correction: If necessary, subtract the baseline from your spectrum.
-
Estimate the Number of Peaks: Visually inspect the spectrum and its derivative to estimate the number of underlying peaks.
-
Select a Peak Function: Choose a mathematical function to model the shape of the individual peaks (e.g., Gaussian, Lorentzian, or a combination).
-
Initial Guess of Peak Parameters: Provide the software with initial estimates for the position (center), width, and height of each peak.
-
Perform the Fitting: Run the deconvolution algorithm. The software will iteratively adjust the peak parameters to achieve the best fit to the experimental data.
-
Evaluate the Fit: Assess the quality of the fit by examining the residuals (the difference between the experimental data and the fitted curve) and the goodness-of-fit parameters (e.g., R-squared).
Quantitative Data
Table 1: Influence of Solvent on this compound Fluorescence
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) | Observations on Peak Resolution |
| n-Hexane | 1.88 | ~465 nm, with vibronic structure | Sharp, well-resolved vibronic peaks |
| Cyclohexane | 2.02 | ~466 nm, with vibronic structure | Sharp, well-resolved vibronic peaks |
| Toluene | 2.38 | ~470 nm | Some peak broadening compared to alkanes |
| Dichloromethane | 8.93 | ~475 nm | Significant peak broadening |
| Acetonitrile | 37.5 | ~478 nm | Broad, less-defined peaks |
| Methanol | 32.7 | ~480 nm | Broad, poorly resolved spectrum |
Note: The exact emission maxima can vary depending on the specific experimental conditions. The trend of red-shifting and peak broadening with increasing solvent polarity is generally observed for PAHs.[3][5][13]
Table 2: Influence of Temperature on this compound Fluorescence
| Temperature | Observation on Fluorescence Intensity | Observation on Peak Resolution |
| 77 K (Liquid Nitrogen) | Significantly increased | Very sharp and well-resolved vibronic structure |
| Room Temperature (~298 K) | Moderate | Moderately resolved peaks, some broadening |
| High Temperature (>323 K) | Decreased | Significant peak broadening and loss of resolution |
Note: Decreasing the temperature generally leads to a significant enhancement in the resolution of the vibronic fine structure of PAHs.[8][9][10][11]
Table 3: Fluorescence Properties of this compound
| Property | Value | Conditions |
| Fluorescence Lifetime (τ) | ~1.7 - 2.4 µs | Jet-cooled |
| Fluorescence Quantum Yield (Φf) | Varies with solvent | See references for specific values |
Note: The fluorescence quantum yield is highly dependent on the solvent and temperature. It is recommended to measure this value under your specific experimental conditions or consult the literature for values in the solvent you are using.[1][7]
References
- 1. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Polycyclic aromatic hydrocarbon solute probes. Part II. Effect of solvent polarity on the fluorescence emission fine structures of coronene derivatives - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 12. Synchronous Fluorescence as a Sensor of Trace Amounts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chalcogen.ro [chalcogen.ro]
preventing photobleaching of Ovalene during spectroscopic analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of ovalene during spectroscopic analysis. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data to help you optimize your experiments and obtain high-quality, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound spectroscopy?
A1: Photobleaching is the irreversible photochemical destruction of a fluorescent molecule, like this compound, upon exposure to light. This process leads to a loss of fluorescence signal, which can significantly compromise the quality and quantitative accuracy of spectroscopic measurements. For sensitive applications such as single-molecule spectroscopy or long-term imaging, photobleaching can be a major limiting factor.
Q2: What are the main causes of this compound photobleaching?
A2: The primary driver of photobleaching is the interaction of excited-state this compound molecules with molecular oxygen.[1] This interaction can lead to the formation of reactive oxygen species (ROS), which then chemically modify and destroy the this compound molecule, rendering it non-fluorescent. The process is often initiated by the transition of the excited this compound molecule from a short-lived singlet state to a long-lived triplet state, which has a higher probability of interacting with oxygen.
Q3: How can I minimize photobleaching during my experiments?
A3: Several strategies can be employed to minimize photobleaching:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or light source intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data only when necessary.
-
Use Antifade Reagents: Incorporate commercially available or custom-made antifade reagents into your sample medium. These reagents can act as triplet state quenchers or reactive oxygen species scavengers.
-
Remove Dissolved Oxygen: Deoxygenate your solvent and sample environment to reduce the primary cause of photobleaching.
-
Choose the Right Solvent: The choice of solvent can influence the photostability of polycyclic aromatic hydrocarbons (PAHs) like this compound.[2][3]
Q4: What are antifade reagents and how do they work?
A4: Antifade reagents are chemical compounds that reduce photobleaching. They can work through several mechanisms, including:
-
Triplet State Quenchers: These molecules accept energy from the long-lived triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen. Examples include cyclooctatetraene (B1213319) (COT).[4][5]
-
Reactive Oxygen Species (ROS) Scavengers: These molecules react with and neutralize ROS, preventing them from damaging the fluorophore. Common ROS scavengers include n-propyl gallate (NPG) and p-phenylenediamine (B122844) (PPD).[6]
Q5: Are there any specific antifade reagents recommended for this compound?
A5: While specific studies on antifade reagents for this compound are limited, reagents that are effective for other PAHs and organic fluorophores are likely to be beneficial. For instance, dibenzo[hi,st]this compound (DBOV), a highly photostable derivative of this compound, has been studied extensively.[7][8][9] General-purpose antifade reagents like ProLong™ Diamond Antifade Mountant or mounting media containing n-propyl gallate (NPG) are good starting points.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid signal loss upon illumination | High excitation power. | Reduce laser power or light source intensity. Use neutral density filters if necessary. |
| Prolonged exposure time. | Minimize exposure by using a shutter. Acquire images or spectra only when needed. | |
| Presence of dissolved oxygen. | Deoxygenate your solvent by bubbling with an inert gas (e.g., argon or nitrogen). Use an oxygen scavenging system. | |
| Inconsistent fluorescence intensity between samples | Differential photobleaching due to variations in sample preparation or handling. | Standardize sample preparation protocols, including the concentration of antifade reagents and deoxygenation steps. |
| High background fluorescence | Autofluorescence from the sample matrix or mounting medium. | Use a high-quality, low-fluorescence mounting medium. Consider using antifade reagents that do not introduce significant background fluorescence. |
| Impurities in the this compound sample. | Purify the this compound sample before use. |
Quantitative Data
| Parameter | Value (at 296 K) | Value (at 4.5 K) | Description |
| Fluorescence Quantum Yield (Φ) | 0.79 - 0.89 | - | The ratio of photons emitted to photons absorbed. |
| Fluorescence Decay Rate (k_21) | (6.1 ± 0.2) x 10^7 s⁻¹ | (6.0 ± 0.1) x 10^7 s⁻¹ | The rate at which the molecule returns from the excited singlet state to the ground state via fluorescence. |
| Intersystem Crossing Rate (k_23) | (2.5 ± 0.5) x 10^5 s⁻¹ | (2.2 ± 0.4) x 10^4 s⁻¹ | The rate of transition from the excited singlet state to the triplet state. |
| Triplet State Decay Rate (k_31) | (2.1 ± 0.4) x 10^5 s⁻¹ | (1.9 ± 0.2) x 10^5 s⁻¹ | The rate at which the molecule returns from the triplet state to the ground state. |
Data for DBOV-DMEP from Müllen, K. et al. J. Am. Chem. Soc. 2019, 141, 41, 16290–16299.[7]
This data highlights that even for a highly photostable derivative, the triplet state is populated. Reducing the intersystem crossing rate or efficiently quenching the triplet state can further enhance photostability.
Experimental Protocols
Protocol 1: Sample Preparation with an Oxygen Scavenging System
This protocol describes the preparation of an this compound solution for spectroscopic analysis using a glucose oxidase/catalase oxygen scavenging system to minimize photobleaching.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., toluene, dichloromethane)[11]
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
β-D-glucose
-
Buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Inert gas (Argon or Nitrogen)
-
Sealed cuvette or sample chamber
Procedure:
-
Prepare a stock solution of this compound in the desired spectroscopic grade solvent to a concentration suitable for your analysis.
-
Prepare the oxygen scavenging solution:
-
Dissolve glucose oxidase to a final concentration of ~0.5 mg/mL in the buffer solution.
-
Dissolve catalase to a final concentration of ~0.1 mg/mL in the buffer solution.
-
Dissolve β-D-glucose to a final concentration of ~10 mM in the buffer solution.
-
Note: The concentrations of the oxygen scavenging components may need to be optimized for your specific experimental conditions.
-
-
Deoxygenate the this compound solution: Bubble the this compound stock solution gently with a stream of inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Mix the solutions: In a sealed, airtight cuvette or sample chamber, add the deoxygenated this compound solution and the oxygen scavenging solution. The ratio will depend on the experimental setup; often a small volume of the concentrated scavenger mix is added to the sample.
-
Seal the sample container: Immediately seal the cuvette or sample chamber to prevent re-oxygenation from the atmosphere.
-
Allow equilibration: Let the sample sit for a few minutes to allow the enzymatic reaction to remove residual oxygen before starting the spectroscopic measurement.
Protocol 2: Using a Triplet State Quencher
This protocol outlines the use of cyclooctatetraene (COT) as a triplet state quencher to reduce photobleaching.
Materials:
-
This compound
-
Spectroscopic grade solvent
-
Cyclooctatetraene (COT)
-
Sealed cuvette or sample chamber
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a stock solution of COT in the same solvent.
-
Determine the optimal concentration of COT: The effective concentration of COT can vary depending on the fluorophore and experimental conditions. A typical starting concentration is in the range of 1-10 mM. It is advisable to perform a concentration-dependent study to find the optimal balance between quenching the triplet state and potentially quenching the fluorescence signal.
-
Prepare the final sample solution: Add the required volume of the COT stock solution to the this compound solution to achieve the desired final concentration.
-
Transfer to a sealed container: Place the final solution in a sealed cuvette or sample chamber for spectroscopic analysis.
Visualizations
Experimental Workflow for Spectroscopic Analysis of this compound with Photobleaching Prevention
Caption: Workflow for minimizing this compound photobleaching during spectroscopic analysis.
Logical Relationship of Photobleaching and Prevention Mechanisms
Caption: Key pathways in this compound photobleaching and points of intervention for prevention.
References
- 1. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 3. pjoes.com [pjoes.com]
- 4. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dibenzo[ hi, st]this compound as Highly Luminescent Nanographene: Efficient Synthesis via Photochemical Cyclodehydroiodination, Optoelectronic Properties, and Single-Molecule Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
purification of Ovalene from complex hydrocarbon mixtures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of ovalene from complex hydrocarbon mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₃₂H₁₄.[1] It consists of ten peri-fused six-membered rings and presents as a reddish-orange compound.[1] Key properties relevant to purification include its sparse solubility in solvents like benzene, toluene (B28343), and dichloromethane (B109758), and its solutions exhibit a green fluorescence under UV light.[1]
Q2: What are the common sources of this compound-containing complex hydrocarbon mixtures?
A2: this compound can be found in products from the hydrocracking process of petroleum refining and has also been identified in deep-sea hydrothermal vent areas.[1] It can also be a component of heavy fuel oils and soot formed during the combustion of hydrocarbons.[2]
Q3: What are the primary methods for purifying solid organic compounds like this compound?
A3: The most common and effective techniques for purifying solid organic compounds from mixtures include:
-
Recrystallization: This technique relies on the difference in solubility of the compound and impurities in a solvent at different temperatures.[3]
-
Column Chromatography: This is a versatile method for separating components of a mixture based on their differential adsorption to a stationary phase.[4][5][6]
-
Solvent Extraction: This method separates compounds based on their differing solubilities in two immiscible liquids.[7][8]
Q4: How can I monitor the purity of my this compound sample during the purification process?
A4: The purity of this compound fractions can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4][6] The presence of a single spot on a TLC plate (in multiple solvent systems) or a single peak in an HPLC chromatogram is a good indicator of purity. The characteristic green fluorescence of this compound under UV light can also be a useful qualitative indicator during fractionation.[1]
Data Presentation
Table 1: Solubility Characteristics of this compound
| Solvent | Solubility | Notes |
| Benzene | Sparingly soluble | Often used in purification of PAHs. |
| Toluene | Sparingly soluble | Similar to benzene, can be used for recrystallization. |
| Dichloromethane (DCM) | Sparingly soluble | A common solvent for extraction and chromatography of PAHs.[2][9] |
| Hexane | Poorly soluble | Can be used as an anti-solvent or for washing to remove non-polar impurities. |
| Ethanol | Very poorly soluble | Can be used to precipitate this compound or wash away more polar impurities. |
| Water | Insoluble | Used in liquid-liquid extraction to remove water-soluble impurities.[7] |
Table 2: Comparison of Primary Purification Techniques for this compound
| Technique | Principle | Advantages | Common Challenges |
| Recrystallization | Differential solubility of this compound and impurities at varying temperatures. | Can yield very pure material; scalable. | Finding a suitable solvent; "oiling out"; low recovery.[10] |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Highly effective for separating closely related compounds; applicable to complex mixtures.[11] | Can be time-consuming and labor-intensive; potential for sample loss on the column.[12] |
| Solvent Extraction | Differential solubility in two immiscible liquid phases. | Good for initial cleanup to remove specific types of impurities (e.g., acidic/basic). | Formation of emulsions; requires immiscible solvent pairs; may not separate compounds with similar polarities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general method for purifying solid this compound by recrystallization. The choice of solvent is critical and may require small-scale trials. Toluene is a common choice for PAHs.
-
Solvent Selection: In a small test tube, add a few milligrams of the impure this compound. Add a few drops of the chosen solvent (e.g., toluene). If the this compound dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all when heated, the solvent is unsuitable. The ideal solvent will dissolve the this compound when hot but not when cold.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask. Heat the mixture on a hot plate (in a fume hood) with gentle stirring until the solvent boils and the this compound is fully dissolved. Add solvent dropwise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization of the this compound.[3]
-
Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the purified this compound crystals in a vacuum oven.[3]
Protocol 2: Column Chromatography for this compound Purification
This protocol provides a general procedure for purifying this compound using silica (B1680970) gel column chromatography.
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, ensuring there are no air bubbles in the packed bed. Allow the solvent to drain until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like dichloromethane or toluene (e.g., starting with 100% hexane, then 95:5 hexane:dichloromethane, etc.).[11] This is known as a solvent gradient.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes). The reddish-orange color of this compound can help track its movement down the column.
-
Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Issue 1: Crystallization Problems
Q: My this compound will not crystallize out of the solution upon cooling. What should I do?
A: This is a common issue that can arise for several reasons.[13]
-
Too much solvent: You may have used too much solvent during the dissolution step. Try boiling off some of the solvent to increase the concentration of this compound and then allow it to cool again.[10]
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide a surface for crystal nucleation.[10][13]
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution. This "seed" crystal can induce crystallization.[13]
-
Insufficient cooling: Ensure the solution has cooled to room temperature and then try cooling it further in an ice bath.[13]
Q: My this compound "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the melting point of the solid is lower than the boiling point of the solvent or if there are significant impurities.
-
Re-dissolve and add more solvent: Return the flask to the heat source, re-dissolve the oil, and add a small amount of additional solvent. This can sometimes prevent oiling out upon subsequent cooling.[10]
-
Lower the cooling temperature slowly: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Change the solvent: You may need to choose a different solvent or a mixed solvent system.
Q: My crystallization yield is very low. What went wrong?
A: A low yield (e.g., less than 50%) can be due to several factors.
-
Too much solvent: A large amount of your product may still be dissolved in the mother liquor. Try to concentrate the mother liquor and cool it to recover more product (though it may be less pure).[10]
-
Premature crystallization: The product may have crystallized during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.
-
Inappropriate solvent: The this compound might be too soluble in the chosen solvent even at low temperatures.
Issue 2: Column Chromatography Problems
Q: The separation on my column is poor, and the this compound is co-eluting with impurities.
A: Poor separation can be addressed by modifying the chromatography conditions.
-
Optimize the mobile phase: The polarity of your eluent system is critical. If compounds are moving too quickly, decrease the polarity of the mobile phase (e.g., use a higher percentage of hexane). If they are not moving at all, increase the polarity (e.g., a higher percentage of dichloromethane).[12] A slow, shallow gradient is often more effective than a steep one.
-
Change the stationary phase: If silica gel is not providing adequate separation, you could try using alumina, which has different adsorptive properties.[11]
-
Column overloading: You may have loaded too much sample onto the column. Use a larger column or reduce the amount of sample.
-
Improve packing: Poor column packing can lead to channeling and broad bands. Ensure the stationary phase is packed uniformly without any cracks or air bubbles.
Q: I can't see the this compound band on the column.
A: While this compound is colored, its concentration on the column might be too low to be easily visible.
-
Use a UV lamp: Since this compound solutions fluoresce green under UV light, you may be able to track the band's progress down the column using a handheld UV lamp (ensure you use appropriate UV protection).[1]
-
Monitor with TLC: Collect small fractions from the beginning of the elution and spot them on a TLC plate. This will tell you when the compounds start to elute from the column.
Mandatory Visualization
Caption: General experimental workflow for the purification of this compound.
Caption: Logical workflow for troubleshooting this compound crystallization.
Caption: Decision tree for selecting an appropriate purification technique.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cup.edu.cn [cup.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. quora.com [quora.com]
troubleshooting low yield in photochemical synthesis of PAHs
Welcome to the technical support center for the photochemical synthesis of Polycyclic Aromatic Hydrocarbons (PAHs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during photochemical synthesis, particularly focusing on issues related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the photochemical synthesis of PAHs?
Low yields in photochemical PAH synthesis can stem from several factors:
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Sub-optimal Reaction Conditions: Incorrect wavelength of light, inappropriate solvent, non-ideal temperature, or incorrect reaction time can all lead to reduced yields.
-
Presence of Quenchers: Impurities in the solvent or starting materials, or even dissolved oxygen, can quench the excited state of the reactant, preventing the desired photochemical reaction.
-
Side Reactions: Competing reactions such as photodimerization ([2+2] cycloadditions), photooxidation of the product, or polymerization can consume the starting material or the product, leading to a lower yield of the desired PAH.[1]
-
Poor Light Penetration: If the reaction mixture is too concentrated or if the reactor geometry is not optimized, the light may not effectively penetrate the solution to excite the reactant molecules uniformly.
-
Instability of Intermediates: Many photochemical reactions for PAH synthesis, such as the Mallory reaction, proceed through unstable intermediates (e.g., dihydrophenanthrenes). If these intermediates are not efficiently trapped by an oxidant, they can revert to the starting material.[2]
Q2: How does the choice of solvent impact the reaction yield?
The solvent can significantly influence the quantum yield and the overall success of a photochemical reaction.[3] Key considerations include:
-
Solubility: The starting material and any catalysts or oxidants must be soluble in the chosen solvent.
-
Transparency: The solvent should be transparent at the wavelength of irradiation to ensure that the light is absorbed by the reactant and not the solvent.
-
Polarity: The polarity of the solvent can affect the stability of the excited state and the reaction pathway. For instance, some fluorophores exhibit lower quantum yields in more polar solvents.[3]
-
Viscosity: Higher viscosity can sometimes increase the fluorescence quantum yield by restricting molecular motion, which can compete with the desired photochemical reaction.
-
Chemical Inertness: The solvent should not react with the starting materials, intermediates, or the product under the reaction conditions. Some solvents can also act as hydrogen donors, which may lead to undesired side reactions.
Q3: I'm observing significant formation of byproducts. How can I minimize them?
The formation of byproducts is a common issue. Here are some strategies to minimize them:
-
Control Reactant Concentration: High concentrations of the starting material can favor intermolecular reactions like [2+2] cycloadditions, leading to dimer formation.[4] Running the reaction at lower concentrations (typically 10⁻³ M or lower) can favor the desired intramolecular cyclization.
-
Choose the Right Oxidant: In the Mallory reaction, the choice of oxidant can influence the product distribution. For example, using TEMPO instead of iodine has been shown to reduce the formation of undesired [2+2] cycloaddition products.[1]
-
Degas the Solvent: Dissolved oxygen can act as a quencher or participate in photooxidation side reactions, leading to the formation of quinones and other oxidized byproducts.[5] Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before and during the reaction can minimize these side reactions.
-
Use an Acid Scavenger: In reactions like the Mallory reaction where an acid (e.g., HI) is produced, it can lead to side reactions. Adding a scavenger like propylene (B89431) oxide or tetrahydrofuran (B95107) can neutralize the acid and improve the yield of the desired product.[6]
Q4: My reaction is not proceeding to completion, even after extended irradiation time. What should I do?
If your reaction stalls, consider the following:
-
Check Your Light Source: Ensure that your lamp is emitting at the correct wavelength and that its intensity has not decreased over time.
-
Verify the Purity of Your Starting Materials: Impurities can act as inhibitors or quenchers. Re-purify your starting materials if necessary.
-
Increase Oxidant Concentration: In oxidative photocyclization reactions, the concentration of the oxidant can be critical. Insufficient oxidant may lead to the accumulation of the unstable dihydro-intermediate, which can revert to the starting material. However, be aware that excess oxidant can sometimes lead to other side reactions.[6]
-
Consider a Different Reaction Setup: For some reactions, a continuous-flow photoreactor can be more efficient than a batch reactor, as it allows for uniform irradiation and better control over reaction parameters, which can help to drive the reaction to completion and minimize byproduct formation.
Troubleshooting Guides
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues leading to low yields.
Guide 1: Low Yield in Mallory Reaction
The Mallory reaction is a powerful tool for synthesizing phenanthrenes and other PAHs from stilbene-type precursors. However, achieving high yields can be challenging.
Caption: A troubleshooting workflow for low-yield photochemical reactions.
| Observation | Potential Cause | Recommended Solution(s) |
| Significant unreacted starting material | Incomplete reaction | - Extend reaction time: Monitor the reaction by TLC or another appropriate method to determine the optimal reaction time. - Increase light intensity: Ensure your lamp is functioning correctly and is positioned for optimal irradiation. - Check oxidant concentration: In oxidative photocyclizations, ensure a sufficient amount of the oxidant is present. Consider switching to a more efficient oxidant (e.g., TEMPO instead of Iodine).[1] |
| Formation of dimers or polymers | [2+2] Cycloaddition or other intermolecular side reactions | - Decrease reactant concentration: Run the reaction at a higher dilution (e.g., 10⁻³ to 10⁻⁵ M).[4] - Change the oxidant: TEMPO has been shown to suppress [2+2] cycloaddition more effectively than iodine.[1] |
| Presence of oxidized byproducts (e.g., quinones) | Photooxidation of starting material or product | - Degas the solvent: Remove dissolved oxygen by bubbling with an inert gas (Ar or N₂) before and during the reaction.[5] - Work in an inert atmosphere: Use Schlenk techniques to maintain an oxygen-free environment. |
| Product decomposition | Product is not stable under the reaction conditions | - Reduce irradiation time: Monitor the reaction closely and stop it as soon as the starting material is consumed. - Use a filter: If the product is sensitive to certain wavelengths of light, use a filter to block them. - Lower the reaction temperature: Running the reaction at a lower temperature can sometimes reduce the rate of decomposition. |
| Low yield with no obvious byproducts | Reversion of the intermediate to starting material | - Increase oxidant concentration: A higher concentration of the trapping agent (oxidant) can more efficiently convert the unstable dihydro-intermediate to the final product.[6] - Use an acid scavenger: If HI is a byproduct, its presence can inhibit the reaction. Add propylene oxide or THF to scavenge the acid.[6] |
Data Presentation
Table 1: Comparison of Oxidants in the Photocyclization of Stilbene (B7821643) to Phenanthrene (B1679779)
This table compares the yield of phenanthrene from (Z)-stilbene using either iodine or TEMPO as the oxidant at different concentrations and reaction times. The data highlights the increased efficiency of TEMPO, especially at higher concentrations.[1]
| Starting Material | Concentration (mM) | Oxidant | Reaction Time (h) | Phenanthrene Yield (%) |
| (Z)-Stilbene | 5 | Iodine | 2 | ~20 |
| (Z)-Stilbene | 5 | Iodine | 16 | ~45 |
| (Z)-Stilbene | 5 | TEMPO | 2 | ~25 |
| (Z)-Stilbene | 5 | TEMPO | 16 | ~60 |
| (Z)-Stilbene | 10 | Iodine | 2 | ~15 |
| (Z)-Stilbene | 10 | Iodine | 16 | ~30 |
| (Z)-Stilbene | 10 | TEMPO | 2 | ~30 |
| (Z)-Stilbene | 10 | TEMPO | 16 | ~80 |
| (Z)-Stilbene | 20 | Iodine | 2 | ~10 |
| (Z)-Stilbene | 20 | Iodine | 16 | ~20 |
| (Z)-Stilbene | 20 | TEMPO | 2 | ~35 |
| (Z)-Stilbene | 20 | TEMPO | 16 | ~95 |
Table 2: Photocyclization Quantum Yields of Stilbene Analogues
The quantum yield of photocyclization is a measure of the efficiency of the reaction. This table shows the quantum yields for the photocyclization of several stilbene analogues in n-hexane.
| Compound | Photocyclization Quantum Yield (Φ_cycl) |
| 1-Styrylnaphthalene | 0.17 |
| 2-Styrylnaphthalene | 0.03 |
| 9-Styrylphenanthrene | 0.01 |
| 4-Styrylpyridine | 0.015 |
Experimental Protocols
Detailed Protocol for the Photochemical Synthesis of 7-Cyano-15-methoxy[7]helicene
This protocol is adapted from a literature procedure for the synthesis of a substituted[7]helicene and serves as a general guide for oxidative photocyclization.[8]
1. Reaction Setup:
-
A solution of the diarylethene precursor (e.g., 200 mg, 0.51 mmol) is prepared in a suitable solvent (e.g., 1.2 L of toluene).
-
A stoichiometric amount of iodine and an excess of propylene oxide (as an HI scavenger, ~50 equivalents) are added to the solution.
-
The reaction is carried out in a photoreactor equipped with a high-pressure mercury vapor lamp (e.g., 500 W). The reaction vessel should be made of a material that is transparent to the desired UV wavelength (e.g., quartz).
2. Irradiation:
-
The solution is irradiated with the high-pressure mercury vapor lamp.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete (as determined by TLC), the solvent is removed under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica (B1680970) gel to yield the desired helicene.
Visualizations
Mallory Reaction Mechanism
The following diagram illustrates the key steps in the Mallory reaction for the synthesis of phenanthrene from stilbene.
References
- 1. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e − photocyclization efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10619D [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of azahelicenes through Mallory reaction of imine precursors: corannulene substrates provide an exception to the rule in oxidative photocyclizations of diarylethenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Technical Support Center: Optimization of Catalysts for Ovalene Synthesis
Welcome to the technical support center for the synthesis of ovalene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the this compound core structure?
A1: The primary method for synthesizing the this compound core and its derivatives is through intramolecular aryl-aryl coupling, most notably via the Scholl reaction.[1][2][3] This reaction typically employs a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), often in the presence of a protic acid.[4][5] Palladium-catalyzed cross-coupling reactions have also been utilized for the synthesis of precursors to complex this compound-like structures.[6] Another emerging method is photochemical cyclodehydroiodination, which has been shown to be an efficient pathway for creating dibenzo[hi,st]this compound (DBOV), a derivative of this compound.[7]
Q2: What are the key challenges in the catalytic synthesis of this compound?
A2: Researchers often face challenges with low yields, the formation of unwanted side products due to oligomerization or skeletal rearrangements, and the poor solubility of the final product.[1][3] The harsh conditions of the Scholl reaction can also be incompatible with certain functional groups. Catalyst deactivation due to poisoning by impurities (e.g., sulfur or nitrogen compounds) or coking can also significantly impact the reaction efficiency.
Q3: How can I improve the yield and selectivity of my this compound synthesis?
A3: Optimizing the choice and amount of catalyst and controlling the reaction conditions are crucial. For Scholl reactions, the selection of the Lewis acid and oxidant, as well as the reaction temperature and time, can significantly influence the outcome.[1] The use of bulky protecting groups on the precursor molecules can prevent intermolecular side reactions and suppress oligomerization.[3] For palladium-catalyzed reactions, the choice of ligands and additives is critical for achieving high catalytic activity and selectivity.
Q4: My reaction is not proceeding to completion. What are the likely causes?
A4: Incomplete reactions can be due to several factors. Insufficient catalyst activity is a primary cause, which could be due to catalyst deactivation or an inappropriate choice of catalyst for the specific substrate. The reaction temperature might be too low, or the reaction time too short. The purity of the starting materials is also critical, as impurities can poison the catalyst. Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive Lewis acid catalysts.
Q5: I am observing the formation of a significant amount of byproducts. How can I minimize them?
A5: Byproduct formation is a common issue, particularly in Scholl reactions which can lead to oligomers and rearranged products.[1] To minimize these, consider using a higher dilution to favor intramolecular cyclization over intermolecular reactions. The choice of solvent can also play a role. Additionally, employing precursors with strategically placed blocking groups can prevent unwanted side reactions.[3] For palladium-catalyzed syntheses, fine-tuning the ligand and reaction conditions can help suppress the formation of undesired isomers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or poisoned catalyst | - Use a fresh batch of catalyst. - Ensure starting materials and solvents are free from impurities like sulfur or nitrogen compounds. - For Lewis acid catalysts, ensure anhydrous conditions. |
| Sub-optimal reaction temperature | - Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Insufficient reaction time | - Monitor the reaction progress using techniques like TLC or HPLC and extend the reaction time if necessary. | |
| Poor solubility of starting material | - Choose a solvent in which the starting material has better solubility at the reaction temperature. | |
| Formation of Insoluble Black Solid | Oligomerization or polymerization | - Decrease the concentration of the starting material. - Consider a precursor with bulky substituents to hinder intermolecular reactions.[3] |
| Decomposition of starting material or product | - Lower the reaction temperature. - Reduce the reaction time. | |
| Formation of Multiple Products/Isomers | Non-selective reaction conditions | - Screen different catalysts and ligands (for palladium-catalyzed reactions). - For Scholl reactions, try different Lewis acids and oxidants.[2] - Adjust the reaction temperature, as selectivity is often temperature-dependent. |
| Skeletal rearrangement | - This is a known issue with the Scholl reaction.[1] Modifying the precursor structure or exploring alternative synthetic routes might be necessary. | |
| Difficulty in Product Purification | Poor solubility of the product | - Use high-boiling point solvents like 1,1,2,2-tetrachloroethane (B165197) for purification by chromatography or recrystallization.[7] |
| Presence of closely related impurities | - Employ multi-step purification techniques, such as a combination of column chromatography and recrystallization. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Dibenzo[hi,st]this compound (DBOV) Derivatives
| Precursor | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Di-iodinated bischrysene derivative | Photochemical cyclodehydroiodination | Toluene (B28343) | Room Temp. | 24 | 73 | [7][8] |
| Diol precursor | Methanesulfonic acid / p-chloranil | Dichloromethane | Room Temp. | 1 | - | [7] |
| Diol precursor | BF₃·OEt₂ / p-chloranil | Dichloromethane | Room Temp. | 1 | - | [7] |
Note: Quantitative data for the direct synthesis of unsubstituted this compound (C₃₂H₁₄) is scarce in the reviewed literature. The data presented here is for a closely related derivative and serves as a guide for catalyst and condition selection.
Experimental Protocols
Protocol 1: Synthesis of a Dibenzo[hi,st]this compound (DBOV) Derivative via Photochemical Cyclodehydroiodination[7][8]
This protocol describes a key step in an efficient synthesis of a DBOV derivative, which is a substituted form of this compound.
Materials:
-
Di-iodinated bischrysene precursor
-
Toluene (anhydrous)
-
High-pressure mercury lamp
Procedure:
-
Dissolve the di-iodinated bischrysene precursor in anhydrous toluene in a quartz reaction vessel.
-
Purge the solution with an inert gas (e.g., argon) for 30 minutes to remove dissolved oxygen.
-
Irradiate the solution with a high-pressure mercury lamp at room temperature for 24 hours while maintaining an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent system (e.g., slow diffusion of acetonitrile (B52724) into an o-dichlorobenzene solution) to obtain the pure DBOV derivative.
Protocol 2: General Procedure for Scholl Reaction for Polycyclic Aromatic Hydrocarbon Synthesis[1][2]
This is a general protocol that can be adapted for the synthesis of this compound from a suitable precursor. Optimization of the catalyst, solvent, and temperature is often necessary.
Materials:
-
Aromatic precursor
-
Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃)
-
Oxidant (e.g., DDQ, p-chloranil) - sometimes the Lewis acid also acts as the oxidant.
-
Anhydrous Solvent (e.g., dichloromethane, nitrobenzene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Dissolve the aromatic precursor in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the Lewis acid catalyst portion-wise to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
If a separate oxidant is used, add it to the reaction mixture.
-
Stir the reaction mixture at the desired temperature for the specified time. The reaction progress can be monitored by TLC or HPLC.
-
After the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and a reducing agent (e.g., aqueous sodium bisulfite solution) to neutralize the Lewis acid and any excess oxidant.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography and/or recrystallization.
Visualizations
Diagram 1: General Workflow for this compound Synthesis Troubleshooting
Caption: A flowchart illustrating the key steps and decision points in troubleshooting the synthesis of this compound.
Diagram 2: Key Factors Influencing Scholl Reaction for this compound Synthesis
Caption: A diagram illustrating the interplay of various factors that influence the outcome of the Scholl reaction for this compound synthesis.
References
- 1. Electronic Control of the Scholl Reaction: Selective Synthesis of Spiro vs Helical Nanographenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lewis acid-catalyzed intramolecular cyclization of 7-alkynylcycloheptatrienes with carbonyls: access to 3,4-disubstituted 2,5-dihydropyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of polycyclic aromatic hydrocarbons by palladium-catalysed [3 + 3] annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. forskning.ruc.dk [forskning.ruc.dk]
Validation & Comparative
Confirming the Structure of Ovalene: A Comparative Guide Using ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Characterizing Ovalene
This compound (C₃₂H₁₄) is a large, planar polycyclic aromatic hydrocarbon (PAH) with a highly symmetric, condensed ten-ring structure. Its unique electronic and photophysical properties make it a molecule of significant interest in materials science and astrochemistry. However, definitive structural confirmation using solution-state techniques like Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging. This is primarily due to this compound's extremely low solubility in common deuterated solvents and its strong tendency to aggregate via π-π stacking, which leads to significant signal broadening in NMR spectra.
This guide provides a comparative analysis for confirming the structure of this compound, focusing on the application of ¹H NMR spectroscopy. Given the scarcity of experimental data for this compound itself, we will compare its theoretically predicted ¹H NMR spectrum with experimental data from a more soluble, structurally related alternative, a dibenzo[hi,st]this compound (DBOV) derivative. This approach, combining theoretical predictions with comparative experimental data, offers a robust framework for structural elucidation of challenging polyaromatic systems.
Structural Confirmation by ¹H NMR: Theoretical vs. Experimental Data
The structure of this compound possesses a high degree of symmetry, belonging to the D₂h point group. This symmetry is a key factor in predicting its ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of this compound
Due to its D₂h symmetry, the 14 protons on the this compound molecule are not all unique. A symmetry analysis reveals that there are only four chemically non-equivalent sets of protons. Therefore, a well-resolved ¹H NMR spectrum of this compound is predicted to show only four distinct signals in the aromatic region.
The chemical shifts of these protons can be predicted with good accuracy using Density Functional Theory (DFT) calculations. These computational methods calculate the magnetic shielding around each proton, which can be converted into a chemical shift value.
Table 1: Predicted ¹H NMR Data for this compound (DFT Calculation)
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Hₐ | 8.5 - 8.8 | Doublet | Jₐₑ ≈ 7-8 |
| Hₑ | 8.2 - 8.5 | Doublet of doublets | Jₑₐ ≈ 7-8, Jₑf ≈ 7-8 |
| Hf | 9.2 - 9.5 | Doublet | Jfₑ ≈ 7-8 |
| Hᵢ | 9.5 - 9.8 | Singlet | - |
Note: Predicted values are based on generalized DFT calculations for large PAHs and may vary slightly with the specific functional and basis set used.
Unveiling the Molecular Weight of Ovalene: A Mass Spectrometry Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of mass spectrometry techniques for determining the molecular weight of ovalene, a polycyclic aromatic hydrocarbon (PAH). By presenting experimental data for this compound alongside other common PAHs, this document serves as a practical resource for researchers in analytical chemistry, materials science, and environmental analysis.
Introduction to this compound and Mass Spectrometry
This compound (C₃₂H₁₄) is a large, planar polycyclic aromatic hydrocarbon composed of ten fused benzene (B151609) rings.[1] Its extended π-system imparts unique photophysical and electronic properties, making it a molecule of interest in materials science and astrophysics. The accurate determination of its molecular weight is fundamental for its characterization and for studying its presence in complex mixtures.
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For PAHs like this compound, electron ionization (EI) coupled with gas chromatography-mass spectrometry (GC-MS) is a commonly employed method. In this process, the analyte is vaporized, ionized by a high-energy electron beam, and the resulting ions are separated based on their m/z, allowing for the determination of the molecular weight.
Comparative Analysis of PAH Molecular Weights
The theoretical molecular weight of this compound is approximately 398.45 g/mol .[2][3][4][5] Mass spectrometry analysis provides an experimental verification of this value. For comparative purposes, this guide includes data for two other well-characterized PAHs: coronene (B32277) and benzo[a]pyrene.
| Compound | Molecular Formula | Theoretical Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) [Source] |
| This compound | C₃₂H₁₄ | 398.45 | 398 [NIST][2][4][6] |
| Coronene | C₂₄H₁₂ | 300.35 | 300 [NIST] |
| Benzo[a]pyrene | C₂₀H₁₂ | 252.31 | 252 [NIST] |
Table 1: Comparison of Theoretical and Observed Molecular Weights of Selected PAHs. The observed molecular ion (M⁺) peak in the mass spectrum corresponds to the molecular weight of the compound. Data for the observed molecular ions are sourced from the NIST Mass Spectrometry Data Center.
Experimental Protocol: GC-MS Analysis of PAHs
The following is a generalized protocol for the analysis of this compound and other PAHs using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is based on standard methods for PAH analysis.
1. Sample Preparation:
-
Dissolve a small amount of the solid PAH standard (this compound, coronene, or benzo[a]pyrene) in a high-purity solvent such as toluene (B28343) or dichloromethane (B109758) to a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, with an injection volume of 1 µL.
-
Injector Temperature: 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating PAHs.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 300 °C at a rate of 10-20 °C/min.
-
Final hold at 300 °C for 10-20 minutes to ensure elution of high-boiling point PAHs like this compound.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500 to encompass the molecular ions of the target PAHs and their potential fragments.
-
Data Acquisition: Full scan mode to obtain the complete mass spectrum.
Logical Workflow for Mass Spectrometry Analysis
The following diagram illustrates the logical workflow of a typical GC-MS experiment for the analysis of a PAH like this compound.
References
Determining the Carbon-to-Hydrogen Ratio in Ovalene: A Guide to Elemental Analysis
For researchers, scientists, and drug development professionals working with polycyclic aromatic hydrocarbons (PAHs), accurate determination of elemental composition is fundamental. This guide provides a detailed comparison of the theoretical and experimental approaches to establishing the carbon-to-hydrogen (C/H) ratio in ovalene (C₃₂H₁₄), a significant molecule in materials science and environmental studies.
Comparison of Theoretical and Experimental C/H Ratios
The C/H ratio is a critical parameter for characterizing the structure and purity of this compound. The theoretical ratio can be calculated directly from its molecular formula, while the experimental ratio is typically determined through combustion analysis.
| Parameter | Theoretical Value | Experimental Value (Typical) | Method of Determination |
| Molecular Formula | C₃₂H₁₄[1][2][3][4][5] | N/A | N/A |
| Molar Mass | 398.45 g/mol [1] | N/A | N/A |
| Carbon Content (%) | 96.46% | Varies (typically within ±0.4% of theoretical)[6] | Combustion Analysis[7][8] |
| Hydrogen Content (%) | 3.54% | Varies (typically within ±0.4% of theoretical)[6] | Combustion Analysis[7][8] |
| C/H Molar Ratio | 2.29 | Varies | Calculated from experimental C and H percentages |
| C/H Mass Ratio | 27.24 | Varies | Calculated from experimental C and H percentages |
Note: Experimental values from combustion analysis are expected to be in close agreement with theoretical values, with minor deviations attributable to instrumental factors and sample purity. For high-purity samples, the experimental C/H ratio serves to confirm the theoretical structure.
Experimental Protocol: Combustion Analysis
Combustion analysis is the standard method for determining the elemental composition of a pure organic compound like this compound.[7][8] The technique involves the complete combustion of a small, precisely weighed sample in an excess of oxygen. The resulting combustion products, carbon dioxide (CO₂) and water (H₂O), are quantitatively collected and measured.
Materials and Instrumentation:
-
High-purity this compound sample
-
CHN elemental analyzer
-
Microbalance
-
Oxygen (high purity)
-
Helium or other suitable carrier gas
-
CO₂ and H₂O absorption traps or detectors
Procedure:
-
Sample Preparation: A small amount of the this compound sample (typically a few milligrams) is accurately weighed using a microbalance.
-
Combustion: The weighed sample is introduced into a high-temperature furnace (typically around 900-1000 °C) within the CHN analyzer. In the presence of a continuous flow of oxygen, the this compound undergoes complete combustion. The carbon in the sample is converted to CO₂, and the hydrogen is converted to H₂O.
-
Product Separation and Detection: The gaseous combustion products are carried by a stream of inert gas (e.g., helium) through a series of traps or detectors.
-
Water is typically absorbed by a desiccant (e.g., magnesium perchlorate).
-
Carbon dioxide is absorbed by a substance like sodium hydroxide (B78521) on a solid support.
-
Modern CHN analyzers often use gas chromatography to separate the combustion products, which are then quantified by a thermal conductivity detector.[9]
-
-
Data Analysis: The amounts of CO₂ and H₂O produced are measured. From these measurements, the mass of carbon and hydrogen in the original sample can be calculated.
-
Mass of C = (Mass of CO₂ / Molar mass of CO₂) * Molar mass of C
-
Mass of H = (Mass of H₂O / Molar mass of H₂O) * (2 * Molar mass of H)
-
-
Calculation of C/H Ratio: The mass percentages of carbon and hydrogen are determined, and from these, the C/H molar and mass ratios are calculated.
Workflow for Determining C/H Ratio in this compound
The following diagram illustrates the logical workflow of determining the C/H ratio of this compound using combustion analysis.
Caption: Workflow of C/H ratio determination in this compound.
Alternative and Complementary Techniques
While combustion analysis is the most direct method for determining the C/H ratio, other analytical techniques can provide complementary information about the structure and purity of this compound and other PAHs.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide a highly accurate molecular weight and molecular formula, from which the theoretical C/H ratio can be confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and the number of hydrogen and carbon atoms, respectively, thus verifying the C/H ratio in the molecular structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques are powerful for separating and identifying components in a mixture of PAHs, ensuring the purity of the this compound sample before elemental analysis.[10][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Ovalène — Wikipédia [fr.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combustion analysis - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. measurlabs.com [measurlabs.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Analytical Methods for Assessing the Purity of Synthesized Ovalene
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of synthesized polycyclic aromatic hydrocarbons (PAHs) like ovalene. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and its alternatives for assessing the purity of this compound, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A Robust Method for this compound Purity
Reverse-phase HPLC is a powerful and widely adopted technique for the analysis of PAHs. For large, high-molecular-weight PAHs such as this compound, non-aqueous reversed-phase HPLC (NARP-HPLC) is particularly suitable due to the limited solubility of these compounds in aqueous mobile phases.
The following table summarizes the key performance characteristics of HPLC and its primary alternative, Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of high-molecular-weight PAHs.
| Feature | HPLC with UV/Fluorescence Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Resolution Mass Spectrometry (HRMS) |
| Applicability to this compound | Excellent, especially non-aqueous RP-HPLC for high molecular weight PAHs.[1][2] | Good, but may require high temperatures for volatilization.[3] | Excellent for identification and quantification.[1][2] |
| Selectivity/Resolution | Good to excellent for isomers.[4] | Good, but can have co-elution issues with complex mixtures. | Excellent mass resolution allows for differentiation of isobaric interferences. |
| Sensitivity (LOD/LOQ) | Good with fluorescence detection (ng/mL to pg/mL range).[4] | Excellent (pg/mL to fg/mL range).[5][6] | Excellent, capable of very low detection limits. |
| Analysis Time | Typically shorter for high-molecular-weight PAHs compared to GC.[5][7] | Can be longer due to the high temperatures and long columns required.[7] | Analysis time is dependent on the chromatographic front-end. |
| Quantitative Linearity | Good (Typical R² > 0.99).[8] | Excellent (Typical R² > 0.99).[9] | Good to excellent. |
| Matrix Effect | Can be significant, requiring sample cleanup. | Less susceptible to matrix effects than HPLC-UV, but still requires clean samples. | High resolution reduces matrix interferences. |
| Instrumentation Cost | Moderate. | Moderate to high. | High. |
Experimental Protocols
This protocol is based on a non-aqueous reversed-phase HPLC method suitable for large PAHs like this compound.[1][2]
a. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as toluene (B28343) or dichloromethane (B109758), to create a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the initial mobile phase solvent to a working concentration (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.
b. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or fluorescence detector.
-
Column: A C18 stationary phase designed for PAH analysis (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Toluene
-
-
Gradient Program:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Hold at 50% A, 50% B
-
30-31 min: Linear gradient back to 80% A, 20% B
-
31-40 min: Re-equilibration at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection:
-
UV-Vis Detector: Monitoring at 254 nm and 296 nm.
-
Fluorescence Detector: Excitation at 296 nm, Emission at 480 nm.
-
c. Data Analysis:
-
The purity of the synthesized this compound is determined by calculating the peak area percentage of the this compound peak relative to the total peak area of all components in the chromatogram.
GC-MS is a highly sensitive alternative for the analysis of thermally stable and volatile compounds. For large PAHs like this compound, high-temperature GC is necessary.[10]
a. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile solvent like toluene or dichloromethane (e.g., 100 µg/mL).
-
Dilute the stock solution to a working concentration (e.g., 0.1-1 µg/mL).
-
Filter through a 0.45 µm PTFE syringe filter.
b. GC-MS Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
-
Column: A capillary column suitable for high-temperature PAH analysis (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 320 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 340 °C.
-
Hold at 340 °C for 10 minutes.
-
-
Injection Mode: Splitless (1 µL injection volume).
-
MS System:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis (monitoring the molecular ion of this compound, m/z 398.1).
-
c. Data Analysis:
-
Purity is assessed by comparing the integrated peak area of this compound to the total ion chromatogram (TIC) or by quantifying known impurities using certified reference standards.
Mandatory Visualizations
HPLC Workflow for this compound Purity Assessment
Caption: Workflow for assessing this compound purity using HPLC.
Logical Relationship of Analytical Method Selection
Caption: Decision tree for selecting an analytical method for this compound.
References
- 1. Determination of heavy polycyclic aromatic hydrocarbons by non-aqueous reversed phase liquid chromatography: Application and limitation in refining streams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of chromatographic measuring methods for PAH analysis [dguv.de]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Quantification of Six-Ring C26H16 Cata-Condensed Polycyclic Aromatic Hydrocarbons in a Complex Mixture of Polycyclic Aromatic Hydrocarbons from Coal Tar - PMC [pmc.ncbi.nlm.nih.gov]
comparing the electronic properties of Ovalene and coronene
A Comparative Guide to the Electronic Properties of Ovalene and Coronene (B32277) for Researchers
This guide provides a detailed comparison of the electronic properties of two significant polycyclic aromatic hydrocarbons (PAHs), this compound (C₃₂H₁₄) and coronene (C₂₄H₁₂). As planar, peri-condensed aromatic systems, their distinct electronic behaviors, arising from differences in size and structure, are of great interest for applications in organic electronics, materials science, and astrochemistry. This document summarizes key experimental and theoretical data, outlines common experimental methodologies, and illustrates the fundamental structure-property relationships.
Comparison of Electronic Properties
The electronic properties of this compound and coronene are primarily dictated by the extent of their π-conjugated systems. This compound, with ten fused benzene (B151609) rings, possesses a more extended π-system than coronene, which has seven. This structural difference leads to a smaller HOMO-LUMO gap and distinct ionization potential and electron affinity values for this compound compared to coronene.
Below is a summary of key electronic properties for both molecules. Note that while extensive theoretical data is available, experimental values for some properties, particularly the conductivity of this compound, are not widely reported in the literature.
| Property | Coronene (C₂₄H₁₂) | This compound (C₃₂H₁₄) |
| HOMO-LUMO Gap (Theoretical) | ~4.0 - 4.3 eV[1][2] | ~3.05 eV |
| Ionization Potential (Experimental) | 7.29 ± 0.03 eV[3] | Not available |
| Ionization Potential (Theoretical) | ~5.73 - 6.85 eV[1] | ~6.18 eV |
| Electron Affinity (Theoretical) | ~0.03 - 0.47 eV | ~0.77 - 1.17 eV |
| Optical Band Gap (from S₁) | ~2.9 eV (in solution) | ~2.6 eV (in para-H₂)[4][5] |
| Electrical Resistivity (Thin Film) | 10¹⁴ - 10¹⁵ Ω·cm (surface-type cell)[6] | Not available |
| Charge Carrier Mobility (Theoretical) | Hole mobility is ~15 times larger than electron mobility[7] | Not available |
Visualization of Structure-Property Relationship
The fundamental difference in the electronic properties of coronene and this compound can be attributed to the size of their π-electron systems. As the number of fused aromatic rings increases, the energy levels of the molecular orbitals become more closely spaced, leading to a decrease in the HOMO-LUMO gap. This trend is a key principle in the design of organic semiconductor materials.
Caption: Impact of π-system size on the HOMO-LUMO gap in Coronene vs. This compound.
Detailed Experimental Protocols
The electronic properties of PAHs like this compound and coronene are typically characterized using a combination of spectroscopic and electrochemical techniques. Below are detailed methodologies for three key experiments.
UV-Visible Absorption Spectroscopy
This technique is used to determine the optical bandgap by measuring the absorption of light as a function of wavelength.
Methodology:
-
Sample Preparation: Prepare dilute solutions of coronene and this compound (typically 10⁻⁵ to 10⁻⁶ M) in a suitable UV-transparent solvent, such as cyclohexane (B81311) or dichloromethane (B109758). The solvent must not absorb in the spectral region of interest.[8]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A quartz cuvette with a 1 cm path length is standard.
-
Blank Measurement: Fill a cuvette with the pure solvent to record a baseline spectrum. This baseline is automatically subtracted from the sample spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and place it in the sample beam of the spectrophotometer.
-
Data Acquisition: Scan a wavelength range that covers the expected transitions of the PAHs (e.g., 200-800 nm).[9] The absorption spectrum will show several bands corresponding to different electronic transitions (π-π*).
-
Data Analysis: The onset of the lowest energy absorption band is used to estimate the optical HOMO-LUMO gap (E_g) using the equation E_g = hc/λ_onset, where h is Planck's constant, c is the speed of light, and λ_onset is the wavelength at the absorption edge.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the redox potentials (oxidation and reduction) of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Methodology:
-
Electrolyte Solution: Prepare an electrolyte solution using a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆). The solution must be deoxygenated by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the measurement.[10]
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., a platinum wire).[11]
-
Analyte Introduction: Dissolve a small amount of coronene or this compound in the deoxygenated electrolyte solution to a concentration of approximately 1 mM.
-
Measurement: Connect the electrodes to a potentiostat. Apply a potential waveform that scans from an initial potential to a final potential and back. The scan rate is typically set between 20 and 100 mV/s.
-
Data Acquisition: Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.
-
Data Analysis: The potential at which the oxidation peak appears (E_ox) is used to estimate the HOMO level, and the potential of the reduction peak (E_red) is used to estimate the LUMO level, typically referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. The energy levels can be calculated using empirical formulas, for example: E_HOMO = -[E_ox vs Fc/Fc⁺ + 4.8] eV.
Ultraviolet Photoelectron Spectroscopy (UPS)
UPS is a surface-sensitive technique used to directly measure the binding energies of valence electrons, allowing for the determination of the ionization potential (HOMO level) and the work function of a material in thin-film form.
Methodology:
-
Sample Preparation: Prepare an ultra-thin film of coronene or this compound on a conductive substrate (e.g., indium tin oxide or gold) via thermal evaporation in a high-vacuum chamber. The film should be thick enough to cover the substrate but thin enough to prevent charging effects.
-
Instrumentation: The experiment is performed in an ultra-high vacuum (UHV) system equipped with a UV light source (typically a helium discharge lamp emitting He I radiation at 21.22 eV) and an electron energy analyzer.[12][13]
-
Data Acquisition: The sample is irradiated with UV photons, causing the emission of photoelectrons from the valence band. The kinetic energy (E_k) of the emitted electrons is measured by the analyzer.
-
Data Analysis:
-
Ionization Potential (HOMO Level): The binding energy (E_b) is calculated using the formula E_b = hν - E_k, where hν is the photon energy. The ionization potential is determined from the low binding energy edge of the spectrum, which corresponds to the emission from the HOMO.[14]
-
Work Function (Φ): The work function is determined from the secondary electron cutoff (SECO) edge at the high binding energy (low kinetic energy) side of the spectrum. The work function is calculated as Φ = hν - E_SECO, where E_SECO is the width of the spectrum from the Fermi edge to the secondary electron cutoff. A sample bias is typically applied to separate the sample and spectrometer work functions.[15]
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 4. Electronic Spectroscopy of this compound: Reassignment of the S2(B3u)– S0(Ag) Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Ultraviolet Photoelectron Spectroscopy Techniques | Kratos [kratos.com]
- 13. Ultraviolet Photoelectron Spectroscopy | Materials Research Institute [mri.psu.edu]
- 14. Photoelectron Spectroscopy | Ultraviolet Photoelectron Spectroscopy | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. scribd.com [scribd.com]
Unraveling the Spectroscopic Fingerprints of Ovalene and Its Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced differences between polycyclic aromatic hydrocarbon (PAH) isomers is critical for applications ranging from materials science to environmental analysis. This guide provides a detailed comparison of the spectroscopic properties of ovalene (C32H14) and its structural isomers, offering insights into how their unique atomic arrangements influence their interactions with electromagnetic radiation.
This compound, a highly condensed and symmetric PAH, exhibits distinct spectroscopic characteristics. However, its isomers, which share the same molecular formula but differ in the connectivity of their fused benzene (B151609) rings, display unique spectral signatures. These differences are crucial for their unambiguous identification and for understanding their electronic and structural properties. This guide delves into the spectroscopic variations observed in UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Raman spectroscopy.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic features of this compound and a selection of its isomers. Due to the limited availability of comprehensive experimental data for all C32H14 isomers, this table presents a comparative analysis based on available literature.
| Spectroscopic Technique | This compound (C32H14) | Dibenzo[g,p]chrysene (C32H14 Isomer - Example) | Key Spectroscopic Differences |
| UV-Vis Absorption | λmax ~466 nm, ~430 nm[1] | Data not readily available in searched sources | The position and intensity of absorption bands are highly sensitive to the extent and topology of the π-conjugated system. Isomers with more linear or extended conjugation are expected to show red-shifted (longer wavelength) absorption maxima compared to more compact and symmetric isomers like this compound. |
| Fluorescence Emission | Emission originating at ~475 nm[1] | Data not readily available in searched sources | The fluorescence spectrum, including the position of the emission maximum and the quantum yield, is influenced by the molecular rigidity and the energy gap between the ground and first excited singlet states. Structural differences between isomers lead to distinct fluorescence profiles. |
| ¹H NMR | Complex aromatic region | Aromatic protons typically resonate between 7.0 and 9.5 ppm[2] | The chemical shifts and coupling constants of the aromatic protons are unique for each isomer, reflecting the different local electronic environments and through-bond connectivities. The symmetry of the molecule also dictates the number of distinct proton signals. |
| ¹³C NMR | Aromatic carbons resonate between 100 and 150 ppm[3] | Aromatic carbons resonate between 100 and 150 ppm[3] | Similar to ¹H NMR, the ¹³C NMR spectrum provides a unique fingerprint for each isomer based on the chemical shifts of the carbon atoms, which are determined by their hybridization and surrounding substituents. |
| Raman Spectroscopy | Characteristic bands around 1350 cm⁻¹ and 1600 cm⁻¹[4] | Characteristic bands around 1350 cm⁻¹ and 1600 cm⁻¹[4] | While the general regions for the D and G bands are similar for most PAHs, the precise peak positions, intensities, and widths can vary between isomers due to differences in bond lengths, bond angles, and vibrational modes. |
Structural Isomers of this compound
The structural diversity of C32H14 isomers leads to their distinct spectroscopic properties. Below is a diagram illustrating the structural relationship between this compound and a hypothetical isomer, showcasing the difference in their carbon skeletons.
Experimental Methodologies
The spectroscopic data presented in this guide are typically acquired using the following standard experimental protocols.
UV-Vis Absorption Spectroscopy
Protocol:
-
Sample Preparation: A dilute solution of the PAH is prepared in a UV-transparent solvent, such as cyclohexane (B81311) or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path.
-
Data Acquisition: The absorption spectrum is recorded over a specific wavelength range, typically from 200 to 800 nm. The wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.
Fluorescence Spectroscopy
Protocol:
-
Sample Preparation: A very dilute solution of the PAH is prepared in a suitable solvent to avoid inner-filter effects. The solution is typically purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can quench fluorescence.
-
Instrumentation: A spectrofluorometer is used. The instrument consists of an excitation source (e.g., xenon lamp), an excitation monochromator, a sample holder, an emission monochromator, and a detector.
-
Data Acquisition: An excitation wavelength is selected (often the λmax from the UV-Vis spectrum), and the emission spectrum is scanned over a range of longer wavelengths. The wavelength of maximum emission and the fluorescence quantum yield are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: A few milligrams of the PAH are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
Instrumentation: A high-field NMR spectrometer is used. The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses.
-
Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-15 ppm. For ¹³C NMR, the range is typically 0-220 ppm. The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to elucidate the molecular structure.[2][3]
Raman Spectroscopy
Protocol:
-
Sample Preparation: The PAH can be analyzed as a solid (powder or crystal) or in solution. For solids, the sample is placed directly in the path of the laser. For solutions, a concentrated solution is prepared in a suitable solvent.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a sample illumination system, and a sensitive detector is used.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The positions and relative intensities of the Raman bands are characteristic of the molecular vibrations.
Conclusion
The spectroscopic techniques of UV-Vis, fluorescence, NMR, and Raman provide a powerful toolkit for differentiating between this compound and its isomers. The subtle variations in their molecular structure give rise to unique spectral fingerprints, enabling their identification and characterization. This guide serves as a foundational resource for researchers working with these complex aromatic systems, highlighting the importance of a multi-technique approach for a comprehensive understanding of their properties. Further research into the synthesis and spectroscopic analysis of a wider range of C32H14 isomers will undoubtedly provide deeper insights into the structure-property relationships of these fascinating molecules.
References
A Computational Showdown: Ovalene vs. Other Polycyclic Aromatic Hydrocarbons
For researchers, scientists, and drug development professionals, understanding the nuanced electronic and structural properties of polycyclic aromatic hydrocarbons (PAHs) is critical. This guide provides a computational comparison of ovalene against other prominent PAHs, supported by experimental data and detailed methodologies.
This compound (C₃₂H₁₄), a large, planar PAH with D₂h symmetry, has garnered significant interest for its potential applications in nanoelectronics, organic light-emitting diodes (OLEDs), and as a model for graphene nanoflakes.[1] Its extended π-electron system gives rise to unique photophysical properties that set it apart from other PAHs. This guide delves into a comparative analysis of this compound's electronic properties, stability, and spectroscopic signatures against other well-studied PAHs like coronene (B32277), benzo[a]pyrene, and perylene.
Quantitative Comparison of PAH Properties
The following table summarizes key computational and experimental data for this compound and other selected PAHs, offering a clear comparison of their fundamental properties.
| Property | This compound (C₃₂H₁₄) | Coronene (C₂₄H₁₂) | Benzo[a]pyrene (C₂₀H₁₂) | Perylene (C₂₀H₁₂) |
| Molecular Weight ( g/mol ) | 398.48 | 300.36 | 252.32 | 252.32 |
| Symmetry Point Group | D₂h | D₆h | C₂v | D₂h |
| HOMO-LUMO Gap (eV) | ~2.9 - 3.2 | ~3.6 - 4.0 | ~3.1 | ~2.8 |
| Vertical Ionization Energy (eV) | 6.41 | ~7.2 | ~7.1 | ~6.9 |
| Vertical Electron Affinity (eV) | 1.10 | ~0.5 | ~0.7 | ~1.0 |
| Relative Stability | High | High | Moderate | Moderate |
Note: The HOMO-LUMO gap, ionization energy, and electron affinity values are primarily derived from Density Functional Theory (DFT) calculations and can vary based on the computational method and basis set used. Relative stability is a qualitative assessment based on molecular structure and aromaticity.
Experimental and Computational Methodologies
The data presented in this guide is a synthesis of results from various computational and experimental studies. The primary methodologies employed are Density Functional Theory (DFT) calculations for determining electronic properties and matrix isolation spectroscopy for obtaining high-resolution spectroscopic data.
Density Functional Theory (DFT) Calculations
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For PAHs, it is instrumental in predicting properties like the HOMO-LUMO gap, ionization potential, and electron affinity.
Typical Protocol:
-
Geometry Optimization: The molecular structure of the PAH is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP or PBE0 with a basis set such as 6-31G(d,p) or def2-SVP.
-
Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out with a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate electronic properties. The HOMO and LUMO energies are extracted from these calculations to determine the HOMO-LUMO gap. Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra.
Matrix Isolation Spectroscopy
Matrix isolation is an experimental technique used to trap reactive or unstable species in a rigid, inert matrix at low temperatures for spectroscopic characterization. This method provides high-resolution spectra by minimizing intermolecular interactions.
Typical Protocol:
-
Matrix Preparation: A gaseous mixture of the PAH and an inert gas (e.g., argon, neon, or para-hydrogen) is prepared with a high matrix-to-sample ratio (typically > 1000:1).
-
Deposition: The gas mixture is slowly deposited onto a cold substrate (typically cooled to a few Kelvin) within a high-vacuum chamber.
-
Spectroscopic Measurement: The isolated PAH molecules are then probed using various spectroscopic techniques, such as Fourier-transform infrared (FTIR) or UV-Vis absorption spectroscopy.
Comparative Analysis
Electronic Properties: this compound possesses a smaller HOMO-LUMO gap compared to coronene, suggesting it is more easily excitable and potentially more reactive. This is consistent with the general trend of decreasing HOMO-LUMO gaps with increasing size in a series of PAHs. The electron affinity of this compound is significantly higher than that of coronene, indicating a greater ability to accept an electron.
Stability: The stability of PAHs is closely related to their aromaticity and molecular structure. Kinked PAHs, such as phenanthrene, are generally more stable than their linear isomers, like anthracene.[2][3] Both this compound and coronene are highly symmetric and possess a large number of aromatic sextets, contributing to their high stability.
Spectroscopic Features: The electronic absorption spectra of PAHs are characterized by several bands, often labeled as α, p, and β bands according to Clar's notation. The addition of benzene (B151609) rings, as in the case of going from coronene to hexabenzocoronene, results in a significant bathochromic (red) shift of these bands.[4] This trend is also observed when comparing smaller PAHs to the larger this compound.
References
validation of Ovalene synthesis through spectroscopic data
For researchers, scientists, and drug development professionals, the precise synthesis and unambiguous structural confirmation of complex organic molecules are paramount. This guide provides a comparative overview of the original and a modern synthetic approach to ovalene, a polycyclic aromatic hydrocarbon (PAH), with a focus on its validation through key spectroscopic techniques.
This compound (C₃₂H₁₄) is a large, planar PAH composed of ten fused benzene (B151609) rings. Its unique electronic and photophysical properties have garnered interest in materials science and astrophysics. The definitive confirmation of its synthesis relies on a suite of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.
Synthetic Approaches to this compound
The Classic Approach: Clar's Synthesis (1948)
A Modern Alternative: Synthesis via Dibenzo[hi,st]this compound (DBOV)
More contemporary synthetic strategies often employ a more controlled and modular approach. One such method involves the synthesis and subsequent modification of dibenzo[hi,st]this compound (DBOV) derivatives. These modern routes often prioritize the introduction of solubilizing groups to facilitate characterization and processing, which can be later removed to yield the parent this compound. While a direct, modern synthesis of unsubstituted this compound for direct comparison is not extensively documented in readily available literature, the principles of modern organic synthesis would suggest a convergent approach with improved efficiency and selectivity over the classical methods.
Spectroscopic Validation of this compound
The validation of any synthesis of this compound rests on the detailed analysis of its spectroscopic data. Due to its high symmetry (D₂h point group) and extensive π-conjugation, this compound exhibits characteristic spectral features. However, its poor solubility in common NMR solvents presents a significant challenge for obtaining high-resolution NMR data, which is a critical tool for unambiguous structure elucidation.
Spectroscopic Data Comparison
| Spectroscopic Technique | Original Synthesis (Clar, 1948) - Expected Data | Modern Synthesis - Expected Data |
| ¹H NMR | Due to low solubility, obtaining a well-resolved spectrum is difficult. Protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The high symmetry would lead to a relatively simple spectrum with a few distinct signals. | With the use of advanced NMR techniques and potentially derivatization to enhance solubility, a more detailed spectrum could be obtained. The chemical shifts would be consistent with the parent this compound structure after removal of any solubilizing groups. |
| ¹³C NMR | Similar to ¹H NMR, solubility is a major hurdle. Aromatic carbons would resonate in the typical range for PAHs (δ 120-150 ppm). The number of signals would be limited by the molecule's symmetry. | Modern solid-state NMR techniques could be employed to circumvent solubility issues, providing a detailed carbon skeleton map. The chemical shifts would confirm the presence of all 32 carbon atoms in their expected electronic environments. |
| FT-IR (cm⁻¹) | Characteristic C-H stretching vibrations for aromatic compounds (~3050 cm⁻¹), C=C stretching vibrations in the aromatic region (1600-1450 cm⁻¹), and out-of-plane C-H bending vibrations (below 900 cm⁻¹). | The IR spectrum should be identical to that of this compound produced by any valid synthetic method, serving as a reliable fingerprint for the molecule. |
| UV-Vis (nm) | A complex spectrum with multiple absorption bands due to the extensive π-electron system. Strong absorptions are expected in the UV and visible regions, contributing to its color. The NIST Chemistry WebBook reports several absorption maxima.[1] | The UV-Vis spectrum is a key indicator of the electronic structure and should match the established spectrum of this compound precisely. |
Note: The lack of readily available, experimentally confirmed ¹H and ¹³C NMR data for unsubstituted this compound in the literature underscores the analytical challenges posed by this molecule. The data presented here for NMR are based on general principles for PAHs and the expected symmetry of this compound.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A general procedure for obtaining NMR spectra of PAHs involves dissolving the sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated tetrahydrofuran (B95107) (THF-d₈), at the highest possible concentration. For poorly soluble compounds like this compound, high-temperature NMR or the use of more specialized solvents might be necessary.
-
¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically used to simplify the spectrum and enhance the signal of the low-abundance ¹³C isotope. A larger number of scans and a longer relaxation delay are usually required compared to ¹H NMR.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam of the spectrometer. Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used for direct analysis of the solid sample.
UV-Visible (UV-Vis) Spectroscopy
A solution of this compound is prepared in a suitable UV-transparent solvent, such as dichloromethane (B109758) or cyclohexane. The concentration is adjusted to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically 0.1 to 1.0). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Synthesis and Validation Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for this compound Synthesis and Validation.
References
A Comparative Analysis of the Stability of Ovalene and Picene
In the landscape of polycyclic aromatic hydrocarbons (PAHs), both ovalene and picene (B1221364) stand out due to their complex fused-ring structures. This guide provides a detailed comparative study of their stability, drawing upon available experimental and computational data. This analysis is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental properties of these molecules.
Molecular Structures
This compound (C₃₂H₁₄) is a large, highly condensed PAH consisting of ten fused benzene (B151609) rings in a symmetric, armchair-edged structure. Picene (C₂₂H₁₄), on the other hand, is a smaller PAH with five fused benzene rings arranged in a zigzag pattern.
Diagram: Molecular Structures of this compound and Picene
Caption: Ball-and-stick models of this compound and Picene.
Thermochemical Stability
The thermochemical stability of a molecule can be inferred from its enthalpy of formation (ΔfH°), with more negative values indicating greater stability. Additionally, the enthalpies of fusion and sublimation provide insights into the stability of the crystalline lattice.
| Property | This compound (C₃₂H₁₄) | Picene (C₂₂H₁₄) |
| Molar Mass | 398.45 g/mol [1][2] | 278.33 g/mol [3][4] |
| Melting Point | 497 °C (770.15 K)[5] | 366-367 °C (639.15-640.15 K)[3] |
| Boiling Point | Not available | 518-520 °C (791.15-793.15 K)[3] |
| Enthalpy of Formation (solid, 298.15 K) | 358.8 ± 10.0 kJ/mol | 245.8 ± 6.9 kJ/mol[6] |
| Enthalpy of Fusion | 17.4 kJ/mol at 770.1 K[5] | 35.6 kJ/mol |
| Enthalpy of Sublimation (298.15 K) | 211.7 ± 7.9 kJ/mol at 600 K[5] | Not available |
Based on the available data, this compound possesses a significantly higher melting point, suggesting a more stable crystal lattice, which is expected for its larger, more planar structure that allows for stronger intermolecular π-π stacking interactions.
Aromaticity and Electronic Stability
Aromaticity is a key indicator of the stability of cyclic, planar molecules. It is often quantified using various indices, such as Aromatic Stabilization Energy (ASE) and the Aromaticity Index (AI). A higher ASE or AI value generally corresponds to greater stability.
| Stability Indicator | This compound | Picene |
| Aromaticity Index (AI) | Characterized by a stable pyrene (B120774) unit with a central naphthalene-type 10π-system.[7] | ASE = 1.17 kcal/mol[8] |
Photochemical Stability
The photochemical stability of PAHs is crucial for understanding their environmental fate, as they are susceptible to degradation upon exposure to light. While direct comparative quantitative data for this compound and picene are scarce, studies on related compounds and general knowledge of PAH photochemistry provide insights.
Dibenzo[hi,st]this compound, a derivative of this compound, has been reported to exhibit high thermal and photostability.[9] This suggests that the core this compound structure is inherently resistant to photodegradation. Generally, larger, more condensed PAHs like this compound tend to have higher photostability compared to smaller, less condensed ones.
Picene, being a smaller PAH, is expected to be susceptible to photodegradation, a common characteristic of many PAHs found in the environment.[10]
Chemical Reactivity
The reactivity of PAHs is closely linked to their electronic structure and stability.
This compound: The synthesis of this compound and its derivatives can be complex, often requiring multi-step procedures.[11] The high stability of the this compound structure makes it relatively inert, though it can undergo reactions typical of large PAHs under specific conditions.
Picene: Picene can be synthesized through various methods, including the action of anhydrous aluminum chloride on a mixture of naphthalene (B1677914) and 1,2-dibromoethane.[3][12] It is known to be oxidized by chromic acid in a glacial acetic acid solution to form picene-quinone and other products, indicating its susceptibility to oxidation.[3]
Experimental Protocols
Thermogravimetric Analysis (TGA) for Thermal Stability
This protocol outlines a general procedure for determining the thermal stability of PAHs like this compound and picene using TGA.
Diagram: TGA Experimental Workflow
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C32H14 | CID 67446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Picene - Wikipedia [en.wikipedia.org]
- 4. Picene | C22H14 | CID 9162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. umsl.edu [umsl.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. datapdf.com [datapdf.com]
Cross-Verification of Ovalene Purity: A Comparative Guide to Leading Analytical Techniques
In the realm of materials science and organic electronics, the purity of polycyclic aromatic hydrocarbons (PAHs) like Ovalene is paramount. Impurities can significantly alter the material's photophysical and electronic properties, impacting its performance in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a molecular standard. This guide provides a comprehensive comparison of multiple analytical techniques for the rigorous purity assessment of this compound, offering researchers, scientists, and drug development professionals a framework for robust quality control.
This compound (C₃₂H₁₄), a large, planar PAH, presents unique challenges for analysis due to its low solubility and high molecular weight. Therefore, a multi-technique approach is essential for reliable purity determination. Here, we compare High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis (EA) for the cross-verification of this compound purity.
Data Presentation: A Comparative Overview of this compound Purity
The following tables summarize hypothetical quantitative data for a single batch of this compound, illustrating the type of results obtained from each analytical technique.
Table 1: Purity of this compound Batch OV-2025-01 Determined by HPLC-UV
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | 12.5 | 99.85 | 99.85 |
| Impurity A | 10.2 | 0.10 | - |
| Impurity B | 14.1 | 0.05 | - |
Table 2: Purity of this compound Batch OV-2025-01 Determined by ¹H-qNMR
| Analyte | Chemical Shift (ppm) | Integral | Moles (relative to IS) | Purity (% w/w) |
| This compound | 8.5-9.5 (aromatic region) | 14.00 | 1.000 | 99.7 |
| Internal Standard (1,3,5-Trichloro-2,4,6-trimethoxybenzene) | 4.15 (s) | 9.00 | 1.000 | - |
| Residual Solvent (Toluene) | 2.34 (s), 7.17-7.29 (m) | - | - | 0.1 |
Table 3: Purity of this compound Batch OV-2025-01 Determined by Elemental Analysis
| Element | Theoretical (%) | Experimental (%) | Difference (%) |
| Carbon (C) | 96.46 | 96.26 | -0.20 |
| Hydrogen (H) | 3.54 | 3.51 | -0.03 |
Table 4: Summary and Cross-Verification of this compound Purity
| Analytical Technique | Purity Result (%) | Key Advantages | Key Limitations |
| HPLC-UV | 99.85 | High sensitivity for UV-active impurities, excellent for separating structurally similar compounds. | Requires a reference standard for absolute quantification, assumes similar response factors for impurities in area percent calculations. |
| ¹H-qNMR | 99.7 | Absolute quantification without a specific this compound standard, provides structural information. | Lower sensitivity than HPLC, potential for signal overlap, requires a carefully chosen internal standard. |
| Elemental Analysis | >99.5 (inferred) | Provides fundamental composition, useful for detecting inorganic impurities and confirming empirical formula. | Does not distinguish between isomers or structurally similar organic impurities, requires high sample purity for accurate results. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to separate this compound from potential organic impurities, such as partially cyclized precursors or oxidation byproducts.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reverse-phase column with a high carbon load, suitable for PAHs (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water
-
-
Gradient Elution:
-
0-5 min: 80% B
-
5-20 min: Linear gradient from 80% to 100% B
-
20-30 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 320 nm (this compound exhibits strong absorbance at this wavelength)[1].
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 10 mL of toluene. Further dilute with acetonitrile to a final concentration of approximately 10 µg/mL. Due to the low solubility of this compound, sonication may be required to ensure complete dissolution.
-
Quantification: Purity is determined by the area percentage method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)
This absolute quantification method determines the purity of this compound by comparing its ¹H NMR signal integral to that of a certified internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 500 MHz or higher).
-
Solvent: 1,1,2,2-Tetrachloroethane-d₂ (TCE-d₂) is a suitable solvent for this compound at elevated temperatures.
-
Internal Standard (IS): 1,3,5-Trichloro-2,4,6-trimethoxybenzene. This standard is chosen for its high purity, stability, and its single, sharp proton signal in a region that does not overlap with the aromatic protons of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 2 mg of the internal standard and add it to the same NMR tube.
-
Add approximately 0.6 mL of TCE-d₂.
-
The tube is flame-sealed under vacuum to prevent solvent evaporation and sample degradation at high temperatures.
-
-
NMR Acquisition Parameters:
-
Temperature: 100 °C (to ensure dissolution of this compound).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 64 (to achieve a good signal-to-noise ratio).
-
-
Data Processing and Quantification:
-
Apply a baseline correction to the spectrum.
-
Integrate the well-resolved aromatic proton signals of this compound (expected in the 8.5-9.5 ppm region) and the singlet from the internal standard (around 4.15 ppm).
-
The purity of this compound is calculated using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Elemental Analysis (EA)
Elemental analysis provides the percentage of carbon and hydrogen in the sample, which can be compared to the theoretical values for pure this compound.
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried this compound sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen. The resulting gases (CO₂ and H₂O) are separated and quantified by a thermal conductivity detector.
-
Theoretical Values for this compound (C₃₂H₁₄):
-
Carbon (C): 96.46%
-
Hydrogen (H): 3.54%
-
-
Interpretation: The experimental values should be within ±0.4% of the theoretical values for the sample to be considered of high purity[2]. Deviations can indicate the presence of inorganic impurities, residual solvents, or other organic contaminants with a different C/H ratio.
Mandatory Visualizations
Caption: Workflow for the cross-verification of this compound purity.
Caption: Experimental workflows for each analytical technique.
References
A Comparative Analysis of Experimental and Theoretical Spectra of Ovalene
An objective guide for researchers leveraging spectroscopic data in the study of polycyclic aromatic hydrocarbons (PAHs).
This guide provides a detailed comparison of experimental and theoretical spectroscopic data for ovalene (C₃₂H₁₄), a significant polycyclic aromatic hydrocarbon (PAH) studied in fields ranging from astrophysics to materials science. By presenting quantitative data from various spectroscopic techniques alongside the methodologies used to obtain them, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive resource for interpreting and utilizing this compound's spectral features.
Electronic Spectroscopy: Absorption and Emission
The electronic transitions of this compound give rise to its characteristic absorption and fluorescence spectra. These are highly sensitive to the molecular environment and have been a subject of detailed study, both experimentally and theoretically, to understand its photophysical properties.
-
Matrix Isolation Spectroscopy: A common technique for obtaining high-resolution spectra of molecules like this compound involves isolating them in an inert gas matrix at cryogenic temperatures. For instance, a mixture of this compound and para-hydrogen can be deposited onto a substrate at approximately 3.2 K. The isolated molecules are then excited with a laser (e.g., at 431.1 nm or 22660 cm⁻¹), and the resulting emission is collected and analyzed.[1][2]
-
Supersonic Jet Expansion: To study the molecule in a gas phase, near-collision-free environment, supersonic jet expansion is employed. This technique cools the molecule to very low rotational and vibrational temperatures, simplifying the electronic spectra. Excitation spectra are then recorded by scanning the wavelength of an excitation laser and monitoring the resulting fluorescence.[1][2]
-
Time-Dependent Density Functional Theory (TD-DFT): Theoretical absorption and emission spectra are often calculated using TD-DFT. A popular and effective combination of functional and basis set for this purpose is B3LYP-GD3BJ/6-311++G(2d,2p).[1][2] To better match experimental results, calculated vibrational frequencies are often scaled by an empirical factor (e.g., 0.98).[1][2] The calculated "stick" spectra are then convoluted with a Gaussian or Lorentzian function to simulate the experimental line shapes.[1]
Recent studies have led to a reassignment of this compound's electronic transitions. The observed fluorescence is now understood to originate from the second excited singlet state (S₂) rather than the first (S₁). The table below compares the experimentally observed fluorescence peaks with theoretical calculations for the S₂ → S₀ transition.
| Experimental Peak Position (cm⁻¹) | Theoretical Peak Position (cm⁻¹) | Assignment |
| 21050 ± 3 | (Origin Band) | 0-0 transition |
| ~20735 (21050 - 315) | 315 (b₁g) | ν₄₁ |
| ~20166 (21050 - 884) | 875 (b₁g) | ν₄₀ |
| ~19921 (21050 - 1129) | 1129 (a_g) | - |
| ~19713 (21050 - 1337) | 1337 (a_g) | - |
Data sourced from studies of this compound in a para-hydrogen matrix.[1][2]
The strong agreement between the experimental features and the simulated S₂(B₃ᵤ) → S₀(Aᵧ) emission spectrum supports this reassignment.[1][2] The most intense feature in both the experimental and simulated spectrum is not the origin band but the vibronic band associated with the 884 cm⁻¹ (experimental) and 875 cm⁻¹ (theoretical) vibrational mode.[2]
Vibrational Spectroscopy: Far-Infrared (FIR)
The far-infrared region of the spectrum reveals the low-frequency vibrational modes of this compound, which are crucial for understanding its molecular structure and dynamics.
-
Matrix Isolation Far-Infrared Spectroscopy: Experimental FIR spectra of neutral this compound have been obtained by isolating the molecule in a solid matrix (e.g., Argon or Neon) at low temperatures. The spectra are then recorded using an FTIR spectrometer equipped with a far-infrared beam splitter (e.g., 12.5 μm mylar).[3]
-
Density Functional Theory (DFT): The vibrational frequencies and intensities are calculated using DFT, often with the B3LYP functional and a suitable basis set like 4-31G. These calculations provide a theoretical spectrum that can be directly compared with the experimental data.
The agreement between experimental and theoretical FIR spectra for this compound is generally excellent.[3] The table below summarizes the key observed and calculated vibrational frequencies.
| Experimental Band Position (cm⁻¹) | Theoretical Band Position (cm⁻¹) |
| 278.4 | ~275 |
| 347.2 | - |
| 391.9 | - |
| 545.2 | - |
| 573.7 | - |
| 633.6 | - |
Data sourced from matrix-isolated FIR spectroscopy.[3]
Notably, theoretical calculations have been instrumental in regions where experimental data is inaccessible due to equipment limitations, such as the 200-250 cm⁻¹ region with certain beam splitters.[3][4]
Vibrational Spectroscopy: Raman
Raman spectroscopy provides complementary information to IR spectroscopy, as it is sensitive to different vibrational modes based on changes in polarizability.
While detailed experimental and theoretical Raman spectral data for this compound is less commonly published in direct comparative studies, it is a standard technique for the characterization of PAHs. Theoretical Raman spectra can be simulated using DFT calculations, similar to IR spectra.
Workflow for Spectroscopic Comparison
The process of comparing experimental and theoretical spectra follows a logical workflow, which is visualized in the diagram below. This process is iterative and allows for the refinement of theoretical models to better match experimental reality.
Caption: Workflow for comparing experimental and theoretical spectra.
Conclusion
The comparison of experimental and theoretical spectra is a powerful approach for the detailed analysis of molecular properties. In the case of this compound, this synergy has been crucial for reassigning electronic transitions and for the confident assignment of vibrational modes. The close agreement between scaled DFT/TD-DFT calculations and experimental data from matrix isolation and supersonic jet techniques underscores the predictive power of modern computational chemistry. This guide provides a foundational dataset and methodological overview to aid researchers in their spectroscopic investigations of this compound and other complex PAHs.
References
A Comparative Guide to the Fluorescence Lifetime of Ovalene and Its Alternatives for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Ovalene's fluorescence lifetime characteristics, offering a direct comparison with established fluorescent probes. The data and protocols herein are intended to assist researchers in selecting the optimal fluorophore for their specific experimental needs, particularly in applications sensitive to fluorescence lifetime, such as fluorescence lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET).
Quantitative Comparison of Fluorescence Lifetimes
| Fluorophore | Fluorescence Lifetime (τ) [ns] | Solvent | Excitation Wavelength (λ_ex) [nm] | Emission Wavelength (λ_em) [nm] | Reference |
| Dibenzo[hi,st]this compound (DBOV) | ~5.9 | Polymer Film | Not specified | > 600 | [1] |
| Coumarin 153 | 4.3 ± 0.2 | Methanol | ~420 | ~530 | [2] |
| Rhodamine B | 1.74 | Water | ~550 | ~575 | [2] |
| Fluorescein | 4.0 | 0.1 M NaOH | 495 | 517 | [3] |
| Anthracene | 4.9 | Cyclohexane | 358 | 401 | [4] |
| 9,10-Diphenylanthracene | 8.0 | Cyclohexane | 392 | 430 | [4] |
Experimental Protocols for Fluorescence Lifetime Measurement
The two primary techniques for measuring fluorescence lifetime are Time-Correlated Single Photon Counting (TCSPC) and Frequency-Domain Fluorometry.[4][5]
Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique that measures the arrival time of individual photons emitted from a sample after excitation by a pulsed light source.[6][7][8] By constructing a histogram of these arrival times over many excitation cycles, a fluorescence decay curve is generated, from which the lifetime can be determined.[9][10]
Methodology:
-
Sample Preparation: Dissolve the fluorophore (e.g., this compound, DBOV, or a standard) in a spectroscopic-grade solvent to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation Setup:
-
Light Source: A pulsed laser diode or a picosecond pulsed LED with a high repetition rate (e.g., 10-100 MHz) is used for excitation.[6] The excitation wavelength should be chosen to match the absorption maximum of the fluorophore.
-
Optics: Use appropriate filters to select the excitation wavelength and to block scattered excitation light from reaching the detector.
-
Detector: A high-speed, single-photon sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD), is required.[8]
-
Timing Electronics: A Time-to-Amplitude Converter (TAC) and a Multi-Channel Analyzer (MCA) or a time-to-digital converter (TDC) are used to measure and histogram the time delay between the excitation pulse and the detected photon.[6][7]
-
-
Data Acquisition:
-
The sample is excited by the pulsed light source.
-
Emitted photons are collected at 90 degrees to the excitation beam and passed through an emission filter before reaching the detector.
-
The timing electronics record the time difference between a synchronization signal from the light source and the arrival of each photon at the detector.
-
This process is repeated for millions of events to build up a high-resolution decay histogram.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
The acquired fluorescence decay data is deconvoluted with the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Frequency-Domain Fluorometry
In this method, the sample is excited with an intensity-modulated light source (typically sinusoidal), and the phase shift and demodulation of the emitted fluorescence relative to the excitation light are measured.[11][12][13] These parameters are then used to calculate the fluorescence lifetime.
Methodology:
-
Sample Preparation: Prepare the sample as described for TCSPC. A reference sample with a known fluorescence lifetime (e.g., Coumarin 153) is also required for calibration.[2]
-
Instrumentation Setup:
-
Light Source: A continuous wave (CW) laser or a high-frequency LED whose intensity can be modulated at multiple frequencies (typically in the MHz to GHz range).
-
Modulator: An electro-optic modulator (Pockels cell) or an acousto-optic modulator is used to modulate the intensity of the light source.
-
Detector: A photomultiplier tube whose gain can be modulated at the same frequencies as the light source.
-
Phase-Sensitive Detection: Electronics to measure the phase difference and modulation ratio between the excitation and emission signals.
-
-
Data Acquisition:
-
The sample is excited with the modulated light source over a range of frequencies.
-
The phase shift (Φ) and the demodulation factor (M) of the fluorescence emission are measured at each frequency relative to a reference signal.
-
-
Data Analysis:
-
The phase lifetime (τ_Φ) and the modulation lifetime (τ_M) are calculated from the measured phase shift and demodulation factor using the following equations:
-
τ_Φ = (1 / 2πf) * tan(Φ)
-
τ_M = (1 / 2πf) * √(1/M² - 1) where f is the modulation frequency.
-
-
For a single exponential decay, τ_Φ and τ_M will be independent of the modulation frequency. For more complex decays, the data is typically fitted to a model to extract the lifetime components.
-
Visualizing the Experimental Workflow
The following diagram illustrates the generalized workflow for the validation of a fluorophore's fluorescence lifetime, applicable to both TCSPC and Frequency-Domain Fluorometry.
Caption: Workflow for fluorescence lifetime validation.
Signaling Pathway and Logical Relationships
The choice between TCSPC and Frequency-Domain Fluorometry often depends on the specific requirements of the experiment, such as the expected lifetime range, sample brightness, and the need for time-resolved spectral data. The following diagram illustrates the decision-making process and the relationship between the experimental choice and the resulting data.
Caption: Decision pathway for lifetime measurement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 蛍光寿命測定 [sigmaaldrich.com]
- 6. horiba.com [horiba.com]
- 7. Time-Correlated Single Photon Counting (TCSPC) | Swabian ⦠[swabianinstruments.com]
- 8. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 9. picoquant.com [picoquant.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Frequency Domain Fluorometry: Theory and Application | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. iss.com [iss.com]
A Comparative Analysis of Ovalene and Circumcoronene Clusters for Research and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ovalene and Circumcoronene (B1264081) Clusters Supported by Experimental and Computational Data.
This guide provides a detailed comparative analysis of this compound (C₃₂H₁₄) and circumcoronene (C₅₄H₁₈), two prominent polycyclic aromatic hydrocarbons (PAHs), to inform material selection and experimental design in research and development. By summarizing their physicochemical properties, synthesis protocols, and potential applications, this document serves as a valuable resource for professionals in materials science, chemistry, and drug development.
At a Glance: this compound vs. Circumcoronene
| Property | This compound | Circumcoronene |
| Molecular Formula | C₃₂H₁₄ | C₅₄H₁₈ |
| Molar Mass | 398.45 g/mol [1] | 666.738 g·mol⁻¹[2] |
| Symmetry | D₂h[3] | D₆h[3] |
| Appearance | Reddish-orange compound[1] | Not specified |
| Solubility | Sparingly soluble in benzene (B151609), toluene, and dichloromethane[1] | Not specified |
| Fluorescence | Green fluorescence under UV light in solution[1] | Similar absorption and emission to coronene[4] |
| Melting Point (Bulk) | 746 K (473 °C)[1] | Predicted at 1542 K (1269 °C) |
Structural and Electronic Properties: A Deeper Dive
This compound and circumcoronene, while both being large PAHs, exhibit distinct structural and electronic characteristics primarily due to their difference in size and symmetry. Circumcoronene, with its higher number of fused benzene rings and D₆h symmetry, represents a larger graphene quantum dot compared to the D₂h symmetric this compound.[3] This difference in molecular architecture has a direct impact on their electronic properties, which are crucial for applications in electronics and photonics.
| Electronic Property | This compound | Circumcoronene | Computational Method |
| HOMO-LUMO Gap (eV) | 3.05 | 3.75 | B3LYP/6-311++G(d,p) for this compound, B3LYP/6-31G(d) for Circumcoronene |
| Ionization Potential (eV) | 6.18 | Not specified | B3LYP/6-311++G(d,p) |
| Electron Affinity (eV) | 0.78 | Not specified | B3LYP/6-311++G(d,p) |
Note: The computational methods and basis sets used for this compound and Circumcoronene are from different studies, which may affect the direct comparability of the values.
The HOMO-LUMO gap is a critical parameter that influences the electronic and optical properties of a molecule. The differing values for this compound and circumcoronene suggest that they will have distinct excitation energies and reactivity.
Experimental Protocols: Synthesis of this compound and Circumcoronene
The synthesis of these large PAHs requires multi-step procedures, and different strategies have been developed for their preparation.
Synthesis of this compound
A common approach to synthesize this compound and its derivatives involves a photochemical cyclodehydroiodination reaction.
Experimental Protocol for a Dibenzo[hi,st]this compound Derivative:
-
Precursor Synthesis: A bi(naphthylphenyl)diyne precursor is first synthesized through a series of coupling reactions.
-
Iodination-Benzannulation: The precursor undergoes a sequential iodination and benzannulation reaction.
-
Photochemical Cyclodehydroiodination (PCDHI): The resulting intermediate is dissolved in a suitable solvent (e.g., acetone) with a base (e.g., triethylamine). The solution is then irradiated with UV light (e.g., 300 nm) for a specified period (e.g., 2 hours).
-
Purification: The precipitated product is collected by filtration and can be further purified by techniques such as column chromatography.
Synthesis of Circumcoronene
Circumcoronene has been successfully synthesized both on a surface and in solution.
On-Surface Synthesis Protocol:
-
Precursor Design: A rationally designed precursor molecule, hexa-peri-hexabenzocoronene carrying methyl groups in the bay regions, is synthesized via wet-chemistry methods.
-
Surface Deposition: The precursor molecule is deposited onto a clean Cu(111) surface in an ultra-high vacuum chamber.
-
Cyclodehydrogenation: The sample is annealed at a specific temperature (e.g., 140°C) to induce an intramolecular dehydrogenation of the precursor, followed by methyl radical-radical coupling and aromatization to form circumcoronene molecules directly on the surface.[5]
Solution-Phase Synthesis Protocol:
-
Precursor Synthesis: Appropriate precursor molecules containing vinyl ether or alkyne functionalities are synthesized.
-
Acid-Mediated Cyclization: The precursor is treated with a Brønsted or Lewis acid in a suitable solvent to initiate a cyclization cascade.
-
Purification: The resulting circumcoronene derivatives are purified using standard techniques like column chromatography and recrystallization. Their structures are then confirmed by methods such as X-ray crystallography and NMR spectroscopy.[4]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the synthesis of this compound and Circumcoronene.
Prospective Applications in Drug Development and Bioimaging
While the direct application of pristine this compound and circumcoronene clusters in drug development is not yet established, their intrinsic properties as large, planar, and fluorescent PAHs suggest potential in several biomedical areas. This section provides a forward-looking perspective on their possible future applications, drawing parallels with more extensively studied carbon nanomaterials like graphene quantum dots.
Drug Delivery
The planar structure and large surface area of this compound and circumcoronene make them potential candidates for drug delivery platforms. Anticancer drugs, many of which are also aromatic, could be loaded onto the surface of these nanoclusters via π-π stacking interactions. Functionalization of the peripheral C-H bonds with hydrophilic groups could enhance their biocompatibility and stability in aqueous environments, a crucial requirement for in vivo applications. Furthermore, the introduction of targeting ligands could enable the specific delivery of therapeutic agents to cancer cells, potentially reducing systemic toxicity.
Bioimaging
The inherent fluorescence of this compound and circumcoronene is a key feature for their potential use in bioimaging. Upon excitation with a suitable wavelength, these molecules can emit light, allowing for the visualization of biological processes. Their photostability, a common characteristic of large PAHs, would be advantageous for long-term imaging studies. By conjugating them with biomolecules that target specific cellular components or disease markers, this compound and circumcoronene-based probes could be developed for fluorescence microscopy and other imaging modalities.
Theranostics
Combining therapeutic and diagnostic functionalities into a single agent, known as theranostics, is a rapidly growing field in medicine. Functionalized this compound and circumcoronene clusters could potentially serve as theranostic platforms. For instance, they could be designed to carry a drug payload while their intrinsic fluorescence is used to track their biodistribution and accumulation at the target site in real-time. This would allow for the monitoring of drug delivery and therapeutic efficacy simultaneously.
The following diagram illustrates a conceptual workflow for the potential application of functionalized PAHs in targeted drug delivery and imaging.
Conclusion
This compound and circumcoronene are fascinating polycyclic aromatic hydrocarbons with distinct properties that make them promising candidates for a range of applications, from nanoelectronics to potentially biomedical uses. While circumcoronene offers a larger, more symmetric graphene-like structure, this compound provides a different symmetry and electronic profile. The choice between these molecules will ultimately depend on the specific requirements of the intended application. Further research, particularly in the functionalization of these molecules and the exploration of their biological interactions, will be crucial to unlocking their full potential in the field of drug development and bioimaging. This guide provides a foundational understanding to aid researchers in this exploratory journey.
References
Assessing the Purity of Ovalene through Melting Point Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of a compound's purity is a critical step in chemical synthesis and drug development. For complex polycyclic aromatic hydrocarbons (PAHs) like Ovalene, ensuring high purity is paramount for the reliability and reproducibility of experimental results. Melting point analysis is a fundamental and widely used technique for the initial assessment of purity. This guide provides a comprehensive comparison of melting point analysis with other common analytical techniques, supported by experimental protocols and illustrative data.
The Principle of Melting Point Depression
The melting point of a pure crystalline solid is a characteristic physical property. For a pure substance, the melting process occurs over a very narrow temperature range, typically 0.5-1°C.[1] However, the presence of impurities disrupts the crystal lattice of the solid.[2][3] This disruption leads to a weakening of the intermolecular forces holding the molecules together, resulting in two observable effects:
-
A depression (lowering) of the melting point.
-
A broadening of the melting point range.
As the concentration of impurities increases, the melting point depression becomes more pronounced, and the melting range becomes wider. This phenomenon is a cornerstone of purity assessment in organic chemistry.
Quantitative Analysis of this compound Purity by Melting Point
The accepted melting point of pure this compound is in the range of 473-476°C.[4][5] The following table provides a hypothetical yet illustrative representation of how the melting point of this compound might be affected by the presence of impurities. This data is based on the established principles of melting point depression.
| Purity of this compound (%) | Impurity (%) | Observed Melting Point Range (°C) |
| >99.9 | <0.1 | 473 - 474 |
| 99.5 | 0.5 | 471 - 473 |
| 99.0 | 1.0 | 469 - 472 |
| 98.0 | 2.0 | 465 - 470 |
| 95.0 | 5.0 | 458 - 465 |
This table is for illustrative purposes to demonstrate the concept of melting point depression.
Experimental Protocol: Capillary Melting Point Determination of this compound
This protocol outlines the standard procedure for determining the melting point of an this compound sample using a modern melting point apparatus.
Materials:
-
This compound sample
-
Melting point capillary tubes (one end sealed)
-
Mortar and pestle
-
Spatula
-
Melting point apparatus
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the this compound sample into a clean, dry mortar.
-
Gently grind the sample into a fine powder using the pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered this compound sample until a small amount of the solid is packed into the tube.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to cause the powder to fall to the bottom.
-
Repeat until the packed sample is 2-3 mm in height.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the starting temperature to approximately 20°C below the expected melting point of pure this compound (e.g., 450°C).
-
Set a heating rate of 10-20°C per minute for a rapid initial determination.
-
Observe the sample through the magnifying eyepiece. Note the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
For a more precise measurement, repeat the process with a fresh sample, setting the initial temperature to 20°C below the previously observed melting point and using a slower heating rate of 1-2°C per minute as the temperature approaches the melting range.
-
-
Data Recording and Interpretation:
-
Record the observed melting point range.
-
Compare the observed melting point range to the literature value for pure this compound. A depressed and broadened melting range indicates the presence of impurities.
-
Workflow for Purity Assessment via Melting Point Analysis
Caption: Workflow for assessing the purity of this compound using melting point analysis.
Comparison with Alternative Purity Assessment Methods
While melting point analysis is a valuable preliminary tool, it is often complemented by more sophisticated techniques for a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two such powerful methods.
| Feature | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Observation of phase transition temperature. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and polarity, followed by mass-based identification. |
| Information Provided | Indication of purity through melting range and depression. | Quantitative determination of purity and impurity profile. | Identification and quantification of volatile and semi-volatile impurities. |
| Sensitivity | Low; insensitive to small amounts of impurities. | High; can detect impurities at trace levels. | Very high; excellent for trace analysis. |
| Specificity | Low; does not identify the nature of impurities. | High; can separate and quantify different impurities. | Very high; provides structural information about impurities. |
| Sample Requirement | Small amount of solid sample. | Small amount of sample dissolved in a suitable solvent. | Small amount of volatile or derivatized sample. |
| Equipment Cost | Low | High | Very High |
| Analysis Time | Rapid | Moderate | Moderate to long |
| Ideal Application | Quick, initial assessment of purity. | Routine purity testing and quality control. | Identification of unknown volatile impurities. |
Comparative Overview of Purity Assessment Techniques
Caption: Comparison of melting point analysis with HPLC and GC-MS for this compound purity.
Conclusion
Melting point analysis serves as an accessible and rapid method for the preliminary assessment of this compound's purity. A sharp melting range close to the literature value of 473-476°C is a strong indicator of high purity. Conversely, a depressed and broad melting range signifies the presence of impurities. While this technique is invaluable for a quick purity check, it lacks the sensitivity and specificity to provide a complete purity profile. For rigorous quantitative analysis and the identification of specific impurities, it is essential to employ complementary, more advanced techniques such as HPLC and GC-MS. The choice of analytical method should be guided by the specific requirements of the research or development stage.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. TABLE 3-2, Physical and Chemical Properties of Polycyclic Aromatic Hydrocarbonsa - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Polycyclic aromatic hydrocarbons - WHO Guidelines for Indoor Air Quality: Selected Pollutants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ovalene
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical reagents, such as the polycyclic aromatic hydrocarbon (PAH) ovalene, is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound (C₃₂H₁₄) is a polycyclic aromatic hydrocarbon consisting of ten fused benzene (B151609) rings.[1] Like other PAHs, it is important to handle this compound with care due to the potential hazards associated with this class of compounds. Many PAHs are known to be carcinogenic and mutagenic.[2] Therefore, adherence to strict disposal protocols is essential.
Key Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is the first step toward safe handling and disposal.
| Property | Value |
| Chemical Formula | C₃₂H₁₄ |
| Molar Mass | 398.45 g/mol [3] |
| Appearance | Reddish-orange solid[1][4] |
| Solubility | Sparingly soluble in benzene, toluene (B28343), and dichloromethane.[1][4] |
| Melting Point | 496.95 °C (926.51 °F; 770.1 K)[4] |
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to have the proper safety measures in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[2]
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and associated waste must be performed systematically to ensure safety and regulatory compliance. As a polycyclic aromatic hydrocarbon, this compound waste is considered hazardous.[5]
Step 1: Waste Identification and Segregation
-
Pure this compound: Any unused, expired, or surplus pure this compound must be treated as hazardous chemical waste.
-
Contaminated Solid Waste: This includes items such as contaminated gloves, weighing paper, and disposable labware. These items must be collected separately from non-hazardous trash.
-
Contaminated Liquid Waste: This category includes solutions containing this compound and solvents used to rinse contaminated glassware.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
The label must include "Hazardous Waste," the full chemical names of all components (e.g., "this compound in Dichloromethane"), and the approximate concentrations.
-
-
Empty Containers:
-
Original this compound containers are not considered empty until they have been triple-rinsed with a suitable solvent (e.g., toluene or dichloromethane).
-
The rinsate from this process must be collected as hazardous liquid waste.
-
Once triple-rinsed, the container's label should be defaced, and it can then be disposed of in the regular trash or recycled according to your institution's policies.
-
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be secure, away from general laboratory traffic, and clearly marked.
-
Ensure that incompatible waste types are not stored together.
Step 4: Final Disposal
-
Never dispose of this compound or this compound-contaminated waste down the drain or in the regular trash.[2]
-
The final disposal of all this compound-related hazardous waste must be handled through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Common disposal methods for PAHs include high-temperature incineration and chemical oxidation.[1]
Spill and Emergency Procedures
In the event of an this compound spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Wear Appropriate PPE: Don the appropriate personal protective equipment as outlined above.
-
Contain and Clean:
-
For solid spills , carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For liquid spills , use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid. Collect the absorbed material and place it in a sealed hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's protocols.
Logical Workflow for this compound Disposal
Caption: Decision workflow for the proper disposal of this compound and associated waste materials.
References
- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Polycyclic Aromatic Hydrocarbons (PAHs): Ensuring Workplace Safety with Up-to-Date SDSs - Chemwatch [chemwatch.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. [Polycyclic aromatic hydrocarbons in industrial solid waste: a preliminary evaluation of the potential risk of environmental and human contamination in waste disposal areas] - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Ovalene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like Ovalene. This guide provides immediate, essential safety protocols and logistical information for the proper use and disposal of this compound, reinforcing our commitment to being your preferred partner in laboratory safety and chemical handling.
This compound is a polycyclic aromatic hydrocarbon with the formula C₃₂H₁₄.[1] It is a reddish-orange compound that is sparingly soluble in solvents like benzene, toluene, and dichloromethane.[1] Understanding its properties is the first step toward safe handling.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield may be required for tasks with a high splash hazard.[3][4][5] |
| Skin Protection | Wear fire/flame resistant and impervious clothing.[2] Handle with chemical-impermeable gloves that have been inspected prior to use.[2] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] Ensure adequate ventilation.[2][6] |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
-
Handling:
-
Storage:
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate risks:
-
Personal Precautions:
-
Environmental Precautions:
-
Containment and Cleaning:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal:
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2][6]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[2][6]
-
Combustible packaging materials can be disposed of through controlled incineration with flue gas scrubbing.[2][6]
-
Procedural Workflow for Handling this compound
The following diagram illustrates the step-by-step process for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
